1,2,4,5-Tetraisopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetra(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXLYQQDLJJEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870739 | |
| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-11-0 | |
| Record name | 1,2,4,5-Tetraisopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,4,5-Tetraisopropylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5-Tetraisopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81275 | |
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| Record name | 1,2,4,5-Tetrakis(1-methylethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetraisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2,4,5-TETRAISOPROPYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z46U64B61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Sterically Hindered Aromatic Scaffold
1,2,4,5-Tetraisopropylbenzene, identified by the CAS number 635-11-0 , is a polysubstituted aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with four isopropyl groups.[1] This unique molecular architecture imparts significant steric hindrance and lipophilicity, making it a compound of considerable interest in various fields of chemical synthesis and materials science. Its robust and bulky nature offers a stable scaffold for the development of novel ligands, polymers, and potentially as a unique modulating agent in complex molecular systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores its current and potential applications, particularly for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The distinct substitution pattern of this compound gives rise to its specific physical and chemical properties. A summary of these key characteristics is presented below, providing essential data for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 635-11-0 | PubChem[1] |
| Molecular Formula | C₁₈H₃₀ | PubChem[1] |
| Molecular Weight | 246.4 g/mol | PubChem[1] |
| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | PubChem[1] |
| Melting Point | 118-120 °C | LocalPharmaGuide |
| Boiling Point | 279.7 °C (Predicted) | PubChem |
| Appearance | White crystalline solid (Expected) | General Knowledge |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General Knowledge |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl protons (methine and methyl groups). The symmetry of the molecule will influence the complexity of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will reveal the distinct carbon environments within the molecule, including the substituted and unsubstituted aromatic carbons, and the carbons of the isopropyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, as well as aromatic C=C stretching vibrations.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for alkylbenzenes.[1]
Synthesis of this compound: The Friedel-Crafts Alkylation Approach
The most common and industrially scalable method for the synthesis of polysubstituted alkylbenzenes is the Friedel-Crafts alkylation.[2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices
The choice of reactants and conditions for the synthesis of this compound is dictated by the principles of electrophilic aromatic substitution and steric effects.
-
Starting Material: Benzene or a less substituted isopropylbenzene can be used as the aromatic substrate. Starting with a pre-substituted benzene can sometimes offer better control over the final substitution pattern.
-
Alkylating Agent: Isopropyl halides (e.g., 2-chloropropane or 2-bromopropane) or isopropanol in the presence of a strong acid are suitable alkylating agents for generating the isopropyl carbocation electrophile. Propene gas can also be used in industrial settings.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to facilitate the formation of the carbocation from the alkylating agent.[2] The choice of catalyst can influence the reaction rate and selectivity.
-
Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the rate of reaction and minimize side reactions such as isomerization and polyalkylation. The molar ratio of the reactants is also a critical parameter to control the degree of substitution.
Experimental Protocol: A Step-by-Step Methodology
The following is a generalized laboratory-scale protocol for the synthesis of this compound.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene) or Benzene
-
2-Chloropropane (or 2-Bromopropane/Isopropanol)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the starting aromatic compound (e.g., durene) and the anhydrous inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous aluminum chloride in portions with stirring. The formation of a slurry is expected.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., 2-chloropropane) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block and a molecule of interest in several areas of research, including those relevant to drug development and materials science.
Precursor to Sterically Hindered Ligands
In the field of catalysis, the steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The bulky isopropyl groups of this compound can be functionalized to create sterically demanding ligands.[3][4] These ligands can be used to:
-
Stabilize reactive metal centers: The steric bulk can prevent catalyst deactivation pathways such as dimerization.
-
Control stereoselectivity: The chiral environment created by bulky ligands can influence the stereochemical outcome of a reaction, which is critical in the synthesis of chiral drug molecules.
-
Enhance catalyst lifetime: By shielding the metal center, these ligands can improve the robustness and longevity of the catalyst.
Caption: A conceptual pathway for the utilization of this compound as a precursor for sterically hindered ligands.
Building Block for Supramolecular Chemistry and Materials Science
The rigid and well-defined structure of this compound makes it an attractive building block for the construction of complex supramolecular assemblies and advanced materials.[5] Its derivatives can be used in the synthesis of:
-
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The defined geometry of the molecule can lead to the formation of materials with high surface areas and ordered pore structures, which have applications in gas storage, separation, and catalysis.
-
High-Performance Polymers: Similar to its less substituted analog, 1,3,5-triisopropylbenzene, it can be envisioned as a monomer or a cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical strength. Aromatic compounds are foundational in creating robust polymers like PET and polystyrene.[6]
Potential Applications in Drug Formulation and Delivery
While direct applications of this compound as a therapeutic agent are not established, its physicochemical properties suggest potential roles in drug formulation and delivery. Aromatic compounds are integral to the structure and function of many pharmaceuticals.[7][8][9] The lipophilic and bulky nature of this molecule could be leveraged to:
-
Modulate Drug Solubility and Bioavailability: Incorporating a highly lipophilic moiety like the tetraisopropylbenzene core into a drug candidate can significantly alter its solubility profile, potentially enhancing its ability to cross biological membranes.[9]
-
Design of Prodrugs: The tetraisopropylbenzene group could be used as a bulky, lipophilic promoiety in a prodrug design. This could protect the active drug from premature metabolism and facilitate its transport to the target site, where the promoiety would be cleaved to release the active compound.
-
Formation of Drug-Excipient Complexes: The aromatic core can participate in π-π stacking interactions, which could be utilized to form stable complexes with drug molecules, potentially improving their stability and release characteristics in a formulation.[9]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fascinating molecule with a unique combination of steric bulk, symmetry, and lipophilicity. While its primary application to date has been within the realm of fundamental organic synthesis, its potential as a precursor to advanced materials and as a modulating component in complex chemical systems is significant. For researchers and professionals in drug development, the exploration of this and similar sterically hindered aromatic scaffolds could open new avenues for the design of novel catalysts, the construction of innovative drug delivery platforms, and the synthesis of next-generation materials.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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FasterCapital. The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. FasterCapital. [Link]
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Walsh Medical Media. Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. [Link]
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PrepChem.com. Synthesis of triisopropylbenzene. PrepChem.com. [Link]
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Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
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Journal of Biochemical Technology. Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Khan Academy. Friedel-Crafts alkylation. Khan Academy. [Link]
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Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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RSC Advances. Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands. Royal Society of Chemistry. [Link]
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MDPI. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. MDPI. [Link]
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NIST. 1,2,4-Tri-isopropylbenzene. National Institute of Standards and Technology. [Link]
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YouTube. Friedel-Crafts Alkylation. Professor Dave Explains. [Link]
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Global Substance Registration System. This compound. Global Substance Registration System. [Link]
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National Institutes of Health. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. National Institutes of Health. [Link]
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SciSpace. Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. SciSpace. [Link]
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Organic Letters. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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Open Research Repository. 1,3,5-Benzene-tri-p-phenylphosphonic acid. A new building block in supramolecular chemistry. Open Research Repository. [Link]
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Chemical Communications. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Royal Society of Chemistry. [Link]
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1,2,4,5-Tetraisopropylbenzene molecular weight
An In-depth Technical Guide to the Molecular Weight and Core Characteristics of 1,2,4,5-Tetraisopropylbenzene
Abstract
This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a central parameter that dictates its physicochemical properties, synthesis, and applications. Designed for researchers, scientists, and professionals in drug development and specialty chemicals, this document synthesizes fundamental data with practical insights. We will explore the compound's chemical identity, the direct implications of its molecular mass on properties such as steric hindrance and volatility, methods for its analytical characterization, and its relevance in advanced chemical synthesis.
Chemical Identity and Core Physicochemical Properties
This compound, also known by its IUPAC name 1,2,4,5-tetra(propan-2-yl)benzene, is a polysubstituted aromatic hydrocarbon.[1] Its core structure consists of a benzene ring symmetrically substituted with four isopropyl groups. This substitution pattern is crucial as it imparts significant steric bulk and influences the molecule's overall properties.
The foundational quantitative descriptor for any chemical entity is its molecular weight. For this compound, the molecular weight is a direct summation of the atomic weights of its constituent atoms, as defined by its molecular formula, C18H30.[1][2]
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H30 | [1][2] |
| Molecular Weight | 246.4 g/mol | [1] |
| Exact Mass | 246.234750957 Da | [1] |
| CAS Number | 635-11-0 | [1][2] |
| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | [1] |
| Physical Form | Solid | |
| Melting Point | 118-120 °C | [2] |
| Synonyms | Benzene, 1,2,4,5-tetrakis(1-methylethyl)- | [1] |
graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [penwidth=2];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Isopropyl groups// Group at C1 C1_iso_C [pos="0,1.8!", label="C"]; C1 -- C1_iso_C; C1_iso_C -- C1_iso_CH3_1 [pos="-0.5,2.4!", label="CH₃"]; C1_iso_C -- C1_iso_CH3_2 [pos="0.5,2.4!", label="CH₃"];
// Group at C2 C2_iso_C [pos="-1.6,-0.9!", label="C"]; C2 -- C2_iso_C; C2_iso_C -- C2_iso_CH3_1 [pos="-2.2,-0.5!", label="CH₃"]; C2_iso_C -- C2_iso_CH3_2 [pos="-1.8,-1.6!", label="CH₃"];
// Group at C4 C4_iso_C [pos="0,-1.8!", label="C"]; C4 -- C4_iso_C; C4_iso_C -- C4_iso_CH3_1 [pos="-0.5,-2.4!", label="CH₃"]; C4_iso_C -- C4_iso_CH3_2 [pos="0.5,-2.4!", label="CH₃"];
// Group at C5 C5_iso_C [pos="1.6,-0.9!", label="C"]; C5 -- C5_iso_C; C5_iso_C -- C5_iso_CH3_1 [pos="2.2,-0.5!", label="CH₃"]; C5_iso_C -- C5_iso_CH3_2 [pos="1.8,-1.6!", label="CH₃"]; }
Caption: Molecular structure of this compound (C18H30).
The Scientific Significance of Molecular Weight
The molecular weight of 246.4 g/mol is not merely a statistical value; it is a primary determinant of the compound's behavior and utility.
-
Steric Hindrance: With four bulky isopropyl groups attached to the benzene ring, the molecule possesses significant steric bulk. This high molecular weight, concentrated in sterically demanding groups, can be leveraged in organic synthesis. For instance, related bulky compounds like 1,3,5-triisopropylbenzene (TIPB) are used as steric control agents or as precursors for specialized ligands and catalysts.[3] The steric shielding provided by the isopropyl groups can direct reaction pathways, protect functional groups, or stabilize reactive intermediates.
-
Volatility and Thermal Stability: Generally, as molecular weight increases within a homologous series, so do intermolecular forces (van der Waals forces), leading to a higher boiling point and lower volatility. The substantial mass of this compound contributes to its solid state at room temperature and its relatively high melting point (118-120 °C).[2] This low volatility and inherent thermal stability, a feature also noted in its less substituted cousin TIPB, make it suitable for applications in high-temperature-resistant materials and as a high-boiling-point solvent.[3]
-
Solubility: The molecule is distinctly non-polar. Its large hydrocarbon structure (C18H30) ensures it is hydrophobic and soluble in non-polar organic solvents. This characteristic is fundamental for its use in organic synthesis, where it can serve as a reaction medium or be easily separated from polar phases during workup procedures.
Synthesis and Formulation Context
The synthesis of polysubstituted benzenes is a key challenge in organic chemistry. This compound can appear as a trace byproduct in the alkylation of benzene with propene, a reaction aimed at producing triisopropylbenzene isomers.[4] This indicates that its formation is mechanistically related to common Friedel-Crafts alkylation pathways.
More targeted syntheses of 1,2,4,5-tetrasubstituted benzenes have been developed, such as the copper-catalyzed dimerization of γ,δ-unsaturated ketones.[5] Such methods provide a robust route to constructing these sterically crowded systems. The choice of synthetic route is governed by the need to control regioselectivity and avoid the formation of undesired isomers, a common issue in alkylation reactions.
Analytical Characterization and Molecular Weight Verification
Confirming the molecular weight and structure of this compound is essential for quality control and research purposes. A multi-technique approach provides a self-validating system for its identification.
Experimental Protocol: Molecular Weight Verification by GC-MS
Objective: To confirm the molecular weight of a synthesized sample of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Injection: Inject 1 µL of the prepared solution into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., DB-5ms). The high temperature of the injection port volatilizes the sample.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. This compound will elute at a characteristic retention time.
-
Mass Spectrometry (MS) Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI), which fragments the molecule in a reproducible pattern.
-
Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Molecular Ion Peak: Look for the molecular ion peak (M⁺). For this compound, this peak should appear at an m/z of 246. This directly confirms the molecular weight.
-
Fragmentation Pattern: The fragmentation pattern provides structural confirmation. Expect to see characteristic fragments, such as a peak at m/z 231, corresponding to the loss of a methyl group (-CH₃).
-
Publicly available mass spectrometry data for this compound confirms the presence of the molecular ion peak at m/z 246 and a significant fragment at m/z 231.[1]
Sources
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An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetraisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,2,4,5-Tetraisopropylbenzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring substituted with four isopropyl groups. Its highly symmetric and sterically hindered structure imparts unique physical and chemical properties that make it a molecule of significant interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by available data and theoretical considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for the effective handling, characterization, and application of this compound.
Chemical Identity and Molecular Structure
The structural and identifying information for this compound is fundamental to understanding its behavior and properties.
| Identifier | Value | Source |
| IUPAC Name | 1,2,4,5-tetrakis(propan-2-yl)benzene | [1] |
| CAS Number | 635-11-0 | [1] |
| Molecular Formula | C₁₈H₃₀ | [1] |
| Molecular Weight | 246.43 g/mol | [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1C(C)C)C(C)C)C(C)C | [1] |
| InChI | InChI=1S/C18H30/c1-11(2)15-9-17(13(5)6)18(14(7)8)10-16(15)12(3)4/h9-14H,1-8H3 | [1] |
| InChIKey | ROXLYQQDLJJEBE-UHFFFAOYSA-N | [1] |
The symmetrical substitution pattern of the isopropyl groups on the benzene ring significantly influences the molecule's steric and electronic properties. This steric hindrance can impact its reactivity and intermolecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes the available data.
| Property | Value | Source |
| Melting Point | 118-120 °C | [2] |
| 118.4 °C | ||
| Boiling Point | 259 °C | |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | See Solubility Profile section below |
Solubility Profile
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its non-polar aromatic nature provides a strong indication of its solubility characteristics, based on the principle of "like dissolves like"[3].
| Solvent Type | Qualitative Solubility | Rationale |
| Non-polar Aliphatic (e.g., Hexane, Heptane) | High | Similar non-polar nature. |
| Non-polar Aromatic (e.g., Toluene, Benzene) | High | Similar aromatic and non-polar characteristics. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | Effective at dissolving non-polar organic compounds. |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Moderate to High | Can dissolve a range of non-polar to moderately polar compounds. |
| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Moderate | Polarity may limit solubility compared to non-polar solvents. |
| Alcohols (e.g., Methanol, Ethanol) | Low | Significant difference in polarity. |
| Water | Immiscible | Highly non-polar nature prevents dissolution in the polar aqueous phase. |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons (H-3, H-6): A singlet in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the two equivalent protons on the benzene ring.
-
Methine Protons (-CH(CH₃)₂): A septet in the aliphatic region (δ ~2.5-3.5 ppm) due to coupling with the six adjacent methyl protons. There will be two sets of equivalent methine protons.
-
Methyl Protons (-CH(CH₃)₂): A doublet in the upfield aliphatic region (δ ~1.0-1.5 ppm) due to coupling with the adjacent methine proton. There will be two sets of equivalent methyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the symmetry of the molecule.
-
Aromatic Carbons: Three distinct signals are expected for the aromatic carbons: one for the substituted carbons bearing the isopropyl groups (C-1, C-2, C-4, C-5), and one for the proton-bearing carbons (C-3, C-6).
-
Aliphatic Carbons: Two signals are expected in the aliphatic region: one for the methine carbons (-CH(CH₃)₂) and one for the methyl carbons (-CH(CH₃)₂).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2970 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-H bending (aliphatic): ~1370-1470 cm⁻¹
-
Aromatic substitution pattern: Specific bands in the fingerprint region (below 1000 cm⁻¹) indicative of the 1,2,4,5-tetrasubstituted pattern.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 246.43. Fragmentation patterns would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups.
Synthesis of this compound
Proposed Synthetic Workflow: Friedel-Crafts Alkylation
Caption: Proposed workflow for the synthesis of this compound.
Experimental Considerations
-
Choice of Starting Material: The reaction could potentially start from benzene, though this would likely lead to a mixture of polyisopropylbenzene isomers. A more controlled approach might involve the alkylation of p-diisopropylbenzene.
-
Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is typically required to generate the isopropyl carbocation electrophile.
-
Reaction Conditions: The reaction temperature and stoichiometry of the reactants would need to be carefully controlled to favor the formation of the desired tetrasubstituted product and minimize the formation of other isomers and over-alkylation products.
-
Purification: Due to the potential for isomeric byproducts, purification would be a critical step. Recrystallization would be a suitable method given the solid nature of the product at room temperature.
Potential Applications in Research and Drug Development
Direct applications of this compound in drug development are not well-documented. However, the unique structural features of this and related sterically hindered molecules suggest several potential areas of utility. The applications of the closely related 1,3,5-triisopropylbenzene (TIPB) can provide valuable insights[7][8].
-
Scaffold for Ligand Design: The rigid and sterically demanding framework of this compound could serve as a core scaffold for the design of novel ligands for catalysis or as modulators of protein-protein interactions. The isopropyl groups can enforce specific conformations and create well-defined binding pockets.
-
Starting Material in Organic Synthesis: As a polysubstituted aromatic compound, it can be a precursor for the synthesis of more complex molecules. The isopropyl groups can be functionalized or can direct further substitution reactions on the aromatic ring. The steric hindrance provided by the isopropyl groups can be exploited to achieve regioselective reactions[9][10].
-
Probe for Steric Effects: In fundamental research, this compound can be used as a model compound to study the influence of steric hindrance on reaction mechanisms, molecular recognition, and photophysical properties.
Safety and Handling
Based on available information, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a unique polysubstituted aromatic hydrocarbon with a distinct set of physical properties defined by its high degree of symmetry and steric bulk. While some of its fundamental physical constants such as melting and boiling points are documented, further experimental investigation is required to fully characterize its density, solubility profile, and spectroscopic details. Its synthesis, likely achievable through Friedel-Crafts alkylation, presents challenges in controlling selectivity. The potential applications of this molecule in research and drug development are largely unexplored but can be inferred from the utility of other sterically hindered aromatic compounds. This guide provides a solid foundation for researchers and professionals to understand and work with this intriguing molecule.
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An In-depth Technical Guide to 1,2,4,5-Tetraisopropylbenzene: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural characteristics, detailed physicochemical properties, robust synthetic protocols, and prospective applications where its significant steric bulk can be leveraged.
Introduction: Understanding the Molecule
This compound (CAS No. 635-11-0) is a polysubstituted aromatic compound with the molecular formula C₁₈H₃₀.[1][2] Its structure is defined by a central benzene ring symmetrically substituted with four isopropyl groups. This extensive substitution pattern imparts significant steric hindrance, which dictates its chemical reactivity, physical properties, and potential utility as a specialized chemical intermediate. The IUPAC name for this compound is 1,2,4,5-tetra(propan-2-yl)benzene.[1] The inherent crowding of the isopropyl groups influences the conformation of the molecule and shields the aromatic ring, making it a subject of interest for applications requiring bulky molecular architectures.
Chemical Structure and Molecular Properties
The defining feature of this compound is the spatial arrangement of the four isopropyl groups on the benzene ring. This substitution pattern creates a highly crowded environment around the aromatic core.
Molecular Structure and Conformation
The isopropyl groups are not static; they rotate around the C-C bond connecting them to the benzene ring. However, due to severe steric repulsion between adjacent isopropyl groups, their rotation is restricted, and they adopt conformations that minimize these unfavorable interactions. This steric strain can lead to slight distortions of the benzene ring from perfect planarity.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Synthesis
This protocol describes a representative lab-scale synthesis. Causality: The choice of a strong Lewis acid like AlCl₃ is crucial for generating the carbocation electrophile efficiently. [3]The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions and over-alkylation, although forcing conditions are needed for exhaustive alkylation.
Materials:
-
Anhydrous Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-Chloropropane (or propylene gas)
-
Anhydrous solvent (e.g., carbon disulfide or excess benzene)
-
Ice-water bath
-
Hydrochloric acid (dilute)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and filtration
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous benzene (acting as both reactant and solvent) and cool it in an ice-water bath. Cautiously add anhydrous aluminum chloride in portions with stirring. Rationale: Adding the catalyst slowly to the cooled solvent prevents an uncontrolled exotherm.
-
Addition of Alkylating Agent: Slowly add 2-chloropropane dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. Maintain the temperature below 10 °C. Rationale: Slow addition maintains a low concentration of the electrophile, providing better control over the reaction rate and heat generation.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux for several hours to drive the reaction to completion and achieve tetra-substitution. The reaction progress can be monitored by Gas Chromatography (GC).
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over crushed ice containing concentrated HCl. Rationale: This step hydrolyzes the aluminum chloride catalyst and protonates any aluminum salts, moving them to the aqueous phase. This process is highly exothermic and releases HCl gas, requiring caution.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution until the aqueous layer is neutral. Rationale: The washes remove residual catalyst, acidic impurities, and unreacted starting materials.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound as a white crystalline solid.
Potential Applications and Research Directions
While specific, large-scale industrial applications for this compound are not as widely documented as for less substituted analogs like 1,3,5-triisopropylbenzene (TIPB), its unique steric properties suggest potential uses in several niche areas of research and development.
-
Sterically Hindered Ligands: The significant bulk of the tetraisopropylbenzene moiety makes it an attractive building block for synthesizing sterically demanding ligands for organometallic chemistry. Such ligands (e.g., phosphine or N-heterocyclic carbene ligands) are crucial in catalysis for enhancing the stability of the metal center and influencing the selectivity of reactions. [4]* Non-coordinating or "Bulky" Cations: The parent molecule can be a precursor to extremely bulky cations, which could serve as non-coordinating cations in polymerization catalysis or other ionic reactions.
-
Host-Guest Chemistry: The rigid and sterically crowded structure could be incorporated into larger supramolecular architectures, acting as a bulky "wall" or spacer element in host-guest systems.
-
Advanced Materials Science: Similar to TIPB, which is used in high-temperature resistant resins, this compound could be explored as a monomer or additive in the synthesis of specialty polymers where high thermal stability and a rigid structure are desired. [4][5]Its structure could impart unique mechanical or thermal properties to materials.
The primary value of this compound in the near term lies in its role as a specialized building block for fundamental and applied chemical research, particularly where the effects of extreme steric hindrance are being investigated. [6][7]
Safety and Handling
According to available safety data, this compound is known to cause skin and serious eye irritation. [1]It may also cause respiratory irritation. [1]Standard laboratory safety precautions should be employed when handling this chemical, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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A Comprehensive Technical Guide to the Synthesis of 1,2,4,5-Tetraisopropylbenzene
Introduction
1,2,4,5-Tetraisopropylbenzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with four isopropyl groups.[1] Its structure, featuring significant steric bulk and hydrophobicity, makes it a molecule of interest in materials science, supramolecular chemistry, and as a potential precursor for specialized ligands and polymers, drawing parallels from the applications of related polyisopropylbenzenes in specialty chemicals and advanced materials.[2][3]
The synthesis of such a sterically crowded and highly alkylated benzene derivative presents unique challenges. The primary obstacles are controlling the regioselectivity of the substitution pattern and preventing the formation of a complex mixture of isomers and polyalkylated byproducts. This guide provides an in-depth exploration of the core synthetic pathway, focusing on the mechanistic principles, experimental protocols, and analytical validation required for the successful synthesis of this compound.
Core Synthesis Pathway: Exhaustive Friedel-Crafts Alkylation
The most established method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877.[4][5] This electrophilic aromatic substitution reaction is the cornerstone for synthesizing this compound.
Mechanistic Principles: The "Why" Behind the Method
The Friedel-Crafts alkylation proceeds through a multi-step mechanism.[6][7] Understanding this mechanism is critical to controlling the reaction and optimizing the yield of the desired product.
-
Generation of the Electrophile: The reaction is initiated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which reacts with an alkylating agent like 2-chloropropane (isopropyl chloride) to form a highly electrophilic isopropyl carbocation.[6][8] The stability of this secondary carbocation makes it a readily available electrophile for the subsequent step.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the isopropyl carbocation. This attack temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[7][9]
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new isopropyl group.[10] This deprotonation restores the stable aromatic system and regenerates the Lewis acid catalyst, allowing it to participate in further reactions.[7]
A significant challenge in this synthesis is polyalkylation . The initial addition of an isopropyl group, an electron-donating group, activates the benzene ring, making it more susceptible to further electrophilic attack than the starting material.[4] This inherent reactivity profile means the reaction tends to proceed to higher degrees of substitution, which, in this specific case, is leveraged to achieve the desired tetra-substituted product. However, it also necessitates careful control to avoid the formation of unwanted isomers.
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The system must be flame-dried under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions, as AlCl₃ reacts violently with water.
-
Reagent Charging: Charge the flask with anhydrous dichloromethane (200 mL) and p-diisopropylbenzene (16.23 g, 0.10 mol). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (29.33 g, 0.22 mol) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 5 °C.
-
Alkylating Agent Addition: Place 2-chloropropane (23.56 g, 0.30 mol) in the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with a small amount of dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of starting material and the appearance of the product peak.
-
Work-up and Quenching: Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto 300 g of crushed ice in a large beaker. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), 100 mL of water, and 100 mL of saturated sodium chloride (brine) solution to aid in phase separation. [11]9. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude product will be an oily solid. Further purification can be achieved by vacuum distillation followed by recrystallization from ethanol or a hexane/ethanol mixture to yield pure this compound as a crystalline solid.
Characterization of this compound
Validation of the final product's identity and purity is essential. The symmetrical nature of the 1,2,4,5-isomer gives it a distinct spectroscopic signature.
| Analytical Technique | Expected Data / Observation |
| Appearance | Colorless to white crystalline solid |
| ¹H NMR | Two singlets for the aromatic protons (H-3, H-6). Two septets for the methine protons of the isopropyl groups. Two doublets for the methyl protons of the isopropyl groups. [1] |
| ¹³C NMR | Four distinct signals in the aromatic region and three signals in the aliphatic region, consistent with the molecule's symmetry. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 246.23, corresponding to the molecular formula C₁₈H₃₀. A prominent fragment at m/z = 231 (M-15) due to the loss of a methyl group. [1] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, and aromatic C=C stretching ~1450-1600 cm⁻¹. [1] |
Alternative Synthetic Strategies
While Friedel-Crafts alkylation is the workhorse method, modern organic chemistry offers alternative routes that may provide advantages in specific contexts.
Copper-Catalyzed Dimerization of γ,δ-Unsaturated Ketones
A novel approach for synthesizing 1,2,4,5-tetra-substituted benzenes involves the copper-catalyzed dimerization of γ,δ-unsaturated ketones. [12]This one-pot procedure forms multiple C-C bonds under relatively mild conditions.
Conceptual Merits:
-
High Regiocontrol: The substitution pattern is built into the starting materials, avoiding the isomer problem inherent in Friedel-Crafts reactions.
-
Milder Conditions: Avoids the use of harsh and moisture-sensitive Lewis acids like AlCl₃.
Current Limitations:
-
Substrate Availability: The synthesis of the required γ,δ-unsaturated ketone precursors can be complex and may require multiple steps, potentially offsetting the efficiency of the final cyclization.
This method represents a promising area of research for accessing sterically hindered, polysubstituted aromatics but is not yet a standard preparative route for this compound.
Conclusion
The synthesis of this compound is most reliably achieved through the exhaustive Friedel-Crafts alkylation of p-diisopropylbenzene. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is crucial for controlling the reaction, particularly with respect to temperature and anhydrous conditions. The protocol detailed in this guide provides a robust, self-validating framework for researchers to produce and purify this sterically hindered molecule. While alternative methods are emerging, the Friedel-Crafts pathway remains the most practical and accessible approach for laboratory-scale synthesis.
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An In-Depth Technical Guide to the Spectroscopic Data of 1,2,4,5-Tetraisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 1,2,4,5-tetraisopropylbenzene, a polysubstituted aromatic hydrocarbon. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its role in various chemical syntheses. This document will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, offering insights into the structural features and chemical environment of the molecule.
Introduction to this compound
This compound, with the chemical formula C₁₈H₃₀, is a highly substituted aromatic compound.[1][2] Its structure consists of a benzene ring with four isopropyl groups attached at the 1, 2, 4, and 5 positions. This substitution pattern leads to a molecule with distinct symmetry and steric hindrance, which in turn influences its physical and chemical properties, as well as its spectroscopic signatures.
Molecular Structure:
Sources
1,2,4,5-Tetraisopropylbenzene solubility information
An In-Depth Technical Guide to the Solubility of 1,2,4,5-Tetraisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly substituted aromatic hydrocarbon. Its molecular structure, characterized by a benzene ring symmetrically substituted with four isopropyl groups, bestows upon it distinct physical and chemical properties. A thorough understanding of its solubility profile is fundamental for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a bulky starting material, a non-polar medium, or a reference compound.
This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with a robust experimental protocol for quantitative determination.
Theoretical Solubility Profile: A "Like Dissolves Like" Perspective
The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" dictates that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents[1][2].
This compound is a non-polar molecule. The benzene core and the four isopropyl groups are composed of non-polar carbon-carbon and carbon-hydrogen bonds. The symmetrical arrangement of the bulky isopropyl groups further minimizes any potential for a significant molecular dipole moment. Consequently, its solubility is primarily dictated by van der Waals forces (specifically, London dispersion forces).
Based on these structural characteristics, we can predict its solubility in various classes of solvents:
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): this compound is expected to exhibit high solubility in these solvents. The intermolecular forces between the solute molecules and between the solvent molecules are of a similar nature and magnitude (London dispersion forces), allowing for facile mixing.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): While these solvents possess a dipole moment, they often have significant non-polar character as well. Therefore, this compound is expected to have moderate to good solubility in these solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. To dissolve this compound, these strong solvent-solvent interactions would need to be disrupted without the formation of comparably strong solute-solvent interactions. As a result, this compound is expected to be poorly soluble or insoluble in polar protic solvents, particularly water[3][4].
Logical Framework for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent properties.
Caption: Predictive solubility of this compound.
Qualitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Insoluble |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Acetone | Polar Aprotic | Moderate |
| Dichloromethane | Polar Aprotic | Good |
| Tetrahydrofuran | Polar Aprotic | Good |
| Toluene | Non-polar Aromatic | High |
| Hexane | Non-polar Aliphatic | High |
| Cyclohexane | Non-polar Aliphatic | High |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid[5].
Objective
To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks
-
Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
These standards will be used to generate a calibration curve for the analytical instrument.
-
-
Equilibration:
-
In several glass vials, add an excess amount of solid this compound to a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This may take 24-72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached[6].
-
-
Sampling and Sample Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID).
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solute-solvent system.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate determinations.
-
Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility.
Safety and Handling
This compound is known to cause skin and eye irritation and may cause respiratory irritation. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood[7][8].
Conclusion
This compound is a non-polar aromatic hydrocarbon with predicted high solubility in non-polar organic solvents and poor solubility in polar solvents. While quantitative solubility data is not widely published, this guide provides a strong theoretical framework for its solubility behavior and a detailed experimental protocol for its precise determination. This information is crucial for researchers and scientists working with this compound in various applications.
References
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ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2008)). Retrieved from [Link]
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ASTM International. (2002). Standard Test Method for Measurements of Aqueous Solubility (E1148-02). Retrieved from [Link]
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ASTM International. (1993). Standard Test Method for Measurements of Aqueous Solubility (E1148-87(1993)e1). Retrieved from [Link]
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ASTM International. (2008). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2008)). Retrieved from [Link]
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Quora. (2022). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]
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Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent. Retrieved from [Link]
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ASTM International. (2008). ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
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ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
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Journal of Chromatographic Science. (1997). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]
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Sci-Hub. (n.d.). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]
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Open Textbook Publishing. (n.d.). Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 1,2,4,5-Tetraisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic hydrocarbon. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity within the laboratory.
Understanding the Compound: Physicochemical and Hazard Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound (CAS No. 635-11-0) is a solid organic compound with the molecular formula C18H30.[1][2] Its structure, featuring four isopropyl groups on a benzene ring, dictates its physical properties and reactivity.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound, which are critical for risk assessment and the design of safe handling procedures.
| Property | Value | Source |
| Molecular Weight | 246.43 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 118-120 °C (lit.) | [2] |
| Boiling Point | 288 °C at 760 mmHg | [2] |
| Flash Point | 124.9 °C | [2] |
| Vapor Pressure | 0.00415 mmHg at 25°C | [2] |
| Density | 0.85 g/cm³ | [2] |
| Water Solubility | Low | [4] |
Rationale: The high melting and boiling points indicate that at room temperature, the primary exposure risk is not through inhalation of vapors but rather through inhalation of dust or direct skin contact with the solid. The low vapor pressure further supports this assessment.[2] Its low water solubility has implications for environmental disposal and spill cleanup procedures.[4]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The signal word for this compound is "Warning" .[1][2]
Causality: The irritation potential of this compound is likely due to its lipophilic nature, which can disrupt the lipid bilayers of skin and mucous membranes, leading to irritation. The isopropyl groups may also play a role in its biological interactions.
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the identified hazards, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing risks associated with this compound.
Engineering Controls: The First Line of Defense
Given that this compound is a solid that can generate dust, the primary engineering control is to handle it in a well-ventilated area to minimize inhalation exposure.[3][5]
-
Chemical Fume Hood: All weighing and transfer operations should be conducted inside a certified chemical fume hood. This captures any airborne particles at the source.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides a localized high-efficiency particulate air (HEPA) filtered environment.
Administrative Controls: Standardizing Safe Practices
Robust administrative controls ensure that safe work practices are consistently followed.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all laboratory personnel.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before they are permitted to work with it. This training should be documented.
-
Chemical Hygiene Plan: The use of this chemical must be incorporated into the laboratory's overall Chemical Hygiene Plan.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory to protect against any residual risk.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the manufacturer's glove compatibility data.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: Under normal laboratory conditions with proper engineering controls, respiratory protection is not typically required.[3] However, in situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Experimental Protocols: Step-by-Step Methodologies
The following protocols are designed to be self-validating systems, incorporating safety checks at each critical step.
Weighing and Dispensing Protocol
-
Preparation:
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the container.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
Clean the balance and surrounding area within the fume hood.
-
Solution Preparation Workflow
Caption: A typical workflow for preparing a solution of this compound.
Emergency Procedures: Preparedness and Response
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of down the drain.
Occupational Exposure Limits and Toxicological Information
Currently, no specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH.[3][6] This does not imply that the substance is harmless.[6] In the absence of established OELs, it is crucial to handle this compound with the utmost care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA). The toxicological properties of this compound have not been thoroughly investigated.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69456, this compound. [Link]
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Carl ROTH. (2025, April 16). Safety Data Sheet: 1,3,5-Triisopropylbenzene. [Link]
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New Jersey Department of Health. (2002, August). Right to Know Hazardous Substance Fact Sheet: 1,2,4,5-TETRACHLOROBENZENE. [Link]
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A Technical Guide to the Synthesis and Characterization of 1,2,4,5-Tetraisopropylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of 1,2,4,5-tetraisopropylbenzene, a polysubstituted aromatic hydrocarbon. While a singular "discovery" event is not clearly documented, its existence is a direct result of foundational research in electrophilic aromatic substitution, specifically Friedel-Crafts alkylation. This document details the synthetic pathways, underlying mechanistic principles, and modern characterization techniques for this sterically hindered molecule. We present field-proven protocols, explain the causal relationships behind experimental choices, and offer troubleshooting insights relevant to researchers in organic synthesis, materials science, and drug development. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of Polyalkylated Benzenes
Polyalkylated benzenes (PABs) are a class of aromatic hydrocarbons characterized by multiple alkyl substituents on a central benzene ring. The nature, number, and position of these alkyl groups fundamentally dictate the molecule's physical and chemical properties, including its thermal stability, volatility, and reactivity. Sterically crowded PABs, such as the isomers of tetraisopropylbenzene, are of particular interest. The bulky isopropyl groups create a unique electronic and steric environment, influencing their application as intermediates in the synthesis of specialized polymers, high-performance lubricants, and as bulky ligands for catalysis.[1][2] this compound (TIPB), with its symmetrical substitution pattern, serves as an important model compound for studying steric effects in chemical reactions and as a precursor for advanced materials.
Historical Context: An Evolution from Friedel-Crafts Chemistry
The synthesis of this compound is intrinsically linked to the development of the Friedel-Crafts reactions, discovered by Charles Friedel and James M. Crafts in 1877.[3] Their work on Lewis acid-catalyzed alkylation of aromatic rings laid the groundwork for producing a vast array of substituted benzenes.[4]
The direct synthesis of specific, highly substituted isomers like 1,2,4,5-TIPB was not an initial goal but rather an outcome of exhaustive studies into polyalkylation. Early 20th-century research focused on reacting benzene with alkylating agents like propylene or isopropyl halides in the presence of catalysts such as aluminum chloride (AlCl₃).[5][6] These reactions often yielded complex mixtures of mono-, di-, tri-, and tetra-alkylated products.[5] The isolation and characterization of specific isomers like 1,2,4,5-TIPB became possible with the advancement of separation and analytical techniques. Literature from studies on the exhaustive isopropylation of less-substituted benzenes often notes the formation of tetraisopropylbenzene isomers as byproducts, if not the primary product under forcing conditions.[5]
Synthetic Methodologies: The Friedel-Crafts Approach
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts alkylation of a suitable aromatic precursor. The choice of starting material and reaction conditions is critical to maximizing the yield of the desired 1,2,4,5-isomer over other substitution patterns.
Primary Synthetic Route: Alkylation of p-Diisopropylbenzene
A logical and controllable approach involves the isopropylation of p-diisopropylbenzene. The existing isopropyl groups are ortho-, para-directing activators. Since the para positions are blocked, the incoming electrophiles are directed to the ortho positions (2- and 5- positions), leading preferentially to the desired 1,2,4,5-substitution pattern.
Core Reaction: p-Diisopropylbenzene + 2 Isopropylating Agent --(Lewis Acid)--> this compound
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established principles of Friedel-Crafts alkylation. Researchers should always conduct their own risk assessment before proceeding.
Objective: To synthesize this compound via the alkylation of p-diisopropylbenzene.
Materials:
-
p-Diisopropylbenzene (1 mole equivalent)
-
2-Chloropropane (Isopropyl chloride) (2.2 mole equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 mole equivalents)
-
Anhydrous Dichloromethane (DCM) (as solvent)
-
Crushed Ice / Water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas). The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the cautious, portion-wise addition of anhydrous aluminum chloride. The mixture is stirred to form a slurry.
-
Causality: Anhydrous conditions are paramount. AlCl₃ reacts vigorously with water, which would quench its Lewis acidity and render it ineffective as a catalyst.[7]
-
-
Initial Cooldown: The flask is cooled in an ice-water bath to 0-5 °C.
-
Causality: The Friedel-Crafts alkylation is highly exothermic. Initial cooling helps to control the reaction rate, preventing runaway reactions and minimizing the formation of undesirable byproducts from excessive heat.[7]
-
-
Addition of Reactants: A solution of p-diisopropylbenzene and 2-chloropropane in anhydrous DCM is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ slurry over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 12-18 hours to ensure the reaction goes to completion.
-
Workup - Quenching: The reaction flask is cooled again in an ice bath. The mixture is very slowly and cautiously poured onto a large volume of crushed ice containing a small amount of concentrated HCl.
-
Causality: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst. The addition of acid helps to dissolve the resulting aluminum hydroxides. This process is highly exothermic and releases HCl gas, requiring extreme care and proper ventilation.
-
-
Phase Separation: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated from the aqueous layer.
-
Washing: The organic layer is washed sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
-
Causality: The bicarbonate wash is crucial to remove acidic impurities that could interfere with subsequent steps or degrade the product.
-
-
Drying and Filtration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield pure this compound as a white crystalline solid.
Mechanism of Formation
The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3][7]
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with the alkylating agent (2-chloropropane) to generate a highly electrophilic isopropyl carbocation.[8] CH₃-CHCl-CH₃ + AlCl₃ ⇌ [CH₃-CH⁺-CH₃] [AlCl₄]⁻
-
Electrophilic Attack (Rate-Determining Step): The π-electron system of the activated benzene ring (p-diisopropylbenzene) acts as a nucleophile, attacking the isopropyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new isopropyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (in theory, though it often forms complexes), also producing HCl.[4]
Caption: Friedel-Crafts Alkylation Mechanism for TIPB Synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound requires a combination of analytical techniques.
Spectroscopic Data
The symmetrical nature of the 1,2,4,5-isomer gives rise to a distinct and relatively simple NMR spectrum compared to other isomers.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀ | [9] |
| Molecular Weight | 246.4 g/mol | [9] |
| Melting Point | 118.4 °C | [10] |
| Boiling Point | 259 °C | [10] |
Table 1: Physical Properties of this compound.
| Technique | Signal | Description & Interpretation |
| ¹H NMR | ~7.0 ppm (s, 2H) | Two equivalent aromatic protons (at C3 and C6), appearing as a singlet. |
| ~3.1 ppm (sept, 4H) | Four equivalent methine protons (-CH) of the isopropyl groups, split by 6 methyl protons. | |
| ~1.2 ppm (d, 24H) | Twenty-four equivalent methyl protons (-CH₃) of the isopropyl groups, split by the methine proton. | |
| ¹³C NMR | ~145 ppm | Quaternary aromatic carbons (C1, C2, C4, C5) bonded to isopropyl groups. |
| ~129 ppm | Aromatic carbons (C3, C6) bonded to hydrogen. | |
| ~34 ppm | Methine carbons (-CH) of the isopropyl groups. | |
| ~24 ppm | Methyl carbons (-CH₃) of the isopropyl groups. |
Table 2: Typical NMR Spectroscopic Data for this compound.[9]
Workflow for Synthesis and Analysis
// Nodes start [label="Setup Anhydrous Reactor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add p-Diisopropylbenzene\n+ 2-Chloropropane\n+ AlCl₃ in DCM"]; reaction [label="Stir at 0°C -> RT\n(12-18h)"]; quench [label="Quench with Ice/HCl", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Separatory Funnel Workup\n(Wash with H₂O, NaHCO₃, Brine)"]; dry [label="Dry with MgSO₄\nFilter"]; evap [label="Rotary Evaporation"]; crude [label="Crude Solid Product", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Recrystallization\n(Hexane or Ethanol)"]; final [label="Pure 1,2,4,5-TIPB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, GC-MS, MP)"];
// Edges start -> reagents; reagents -> reaction; reaction -> quench; quench -> workup; workup -> dry; dry -> evap; evap -> crude; crude -> purify; purify -> final; final -> analysis; } }
Caption: General Workflow for TIPB Synthesis and Purification.
Conclusion
The synthesis of this compound is a textbook example of the power and limitations of the Friedel-Crafts alkylation. While the reaction is robust, controlling selectivity to obtain a specific polysubstituted isomer requires careful selection of the starting material and rigorous control over reaction conditions. The protocol and mechanistic insights provided herein offer a comprehensive guide for researchers. Proper analytical characterization, primarily through NMR spectroscopy, is essential to confirm the successful synthesis of this highly symmetric and sterically hindered molecule.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69456, this compound. Retrieved from [Link]
- Santacesaria, E., et al. (2003). Alkylation of benzene with isopropanol on β-zeolite: Influence of physical state and water concentration on catalyst performances. Journal of Molecular Catalysis A: Chemical, 204-205, 571-579.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
SilverHB. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Retrieved from [Link]
- Wang, Q., et al. (2006). Study on the synthesis of 1, 3, 5-triisopropylbenzene. Lanzhou Shiyou Huagong.
- Paternostro, P., et al. (2011). Process for the alkylation of benzene with isopropanol or blends of isopropanol and propylene. U.S. Patent Application 12/999,033.
-
PrepChem. (n.d.). Synthesis of triisopropylbenzene. Retrieved from [Link]
- Olah, G. A., et al. (1962). Aromatic Substitution. XVI. Friedel-Crafts Isopropylation of Benzene and Methylbenzenes with Isopropyl Bromide and Propylene. Journal of the American Chemical Society, 84(19), 3687–3693.
- Unnikrishnan, P. A., & Sivasanker, S. (1996). Alkylation of benzene with isopropanol over SAPO‐5: A kinetic study. Journal of Molecular Catalysis A: Chemical, 114(1-3), 141-147.
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-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
- Wang, C., et al. (2014). Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones.
-
de Oliveira, A. S., et al. (2021). Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. Journal of the Brazilian Chemical Society, 32(9), 1868-1879. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1,2,4,5-Tetraisopropylbenzene via Friedel-Crafts Alkylation
Abstract
This document provides a detailed technical guide for the synthesis of 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic compound with significant potential in materials science, catalysis, and as a scaffold in drug development. We delve into the mechanistic intricacies of the Friedel-Crafts alkylation, offering a rationale for experimental choices to afford researchers and drug development professionals a robust framework for synthesis. The protocol herein is designed for self-validation, emphasizing safety, efficiency, and precise control over reaction parameters to mitigate common side reactions like polyalkylation.
Introduction: The Significance of Sterically Hindered Aromatics
Polysubstituted aromatic hydrocarbons, particularly those bearing bulky alkyl groups, are of considerable interest in advanced chemical synthesis. This compound is a notable example, where the symmetric arrangement of four isopropyl groups imparts unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid, sterically demanding architecture. These characteristics make it a valuable precursor for:
-
Advanced Ligand Design: Serving as a backbone for bulky phosphine or N-heterocyclic carbene (NHC) ligands that create unique steric and electronic environments in transition metal catalysis.
-
Materials Science: Acting as a building block for high-performance polymers, porous organic frameworks (POFs), and other materials where thermal stability and defined spatial arrangement are critical.[1]
-
Pharmaceutical Scaffolding: Providing a non-polar, rigid core for the design of novel therapeutic agents, where steric hindrance can be leveraged to control molecular interactions and improve metabolic stability. Derivatives of the related 1,3,5-triisopropylbenzene, for instance, have been explored in the development of medicines for treating diabetes.[2]
The most direct and classical method for synthesizing such compounds is the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in organic chemistry.[3][4]
Mechanistic Rationale and Scientific Principles
A successful synthesis is predicated on a deep understanding of the reaction mechanism. The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) that proceeds through a well-defined pathway.[3]
Pillar 1: Electrophile Generation
The reaction is initiated by the formation of a potent electrophile, the isopropyl carbocation. This is typically achieved by reacting an alkylating agent with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]
CH₃-CHCl-CH₃ + AlCl₃ ⇌ CH₃-CH⁺-CH₃ + [AlCl₄]⁻
The Lewis acid polarizes the C-Cl bond of the alkyl halide, facilitating its cleavage to form a secondary carbocation, which is relatively stable and does not undergo rearrangement in this context.[7][8]
Pillar 2: Electrophilic Attack and the Sigma Complex
The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the isopropyl carbocation.[7] This disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]
Pillar 3: Deprotonation and Aromaticity Restoration
To restore the energetically favorable aromatic system, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[5][10] This regenerates the aromatic ring, now substituted with an isopropyl group, and restores the AlCl₃ catalyst, which can then participate in another cycle.
Diagram of the Friedel-Crafts Alkylation Mechanism
Caption: The three-step mechanism of Friedel-Crafts alkylation.
Controlling the Reaction: Expertise in Practice
While mechanistically straightforward, the Friedel-Crafts alkylation has several limitations that must be expertly managed.
-
Polyalkylation: The primary product of the reaction, an alkylbenzene, is more nucleophilic than the starting material because alkyl groups are electron-donating and activating.[11][12] This makes the product susceptible to further alkylation, leading to a mixture of polysubstituted isomers.[13]
-
Mitigation Strategy: In this specific synthesis, we start with a pre-substituted arene (durene, 1,2,4,5-tetramethylbenzene) and leverage steric hindrance. The existing methyl groups and the incoming bulky isopropyl groups will sterically direct subsequent additions and ultimately prevent over-alkylation once the four positions are filled. Precise control of stoichiometry and temperature is also crucial.
-
-
Catalyst Activity: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water to produce corrosive hydrogen chloride fumes.[14] Its activity is highly dependent on its purity and the exclusion of moisture from the reaction system.
-
Mitigation Strategy: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The catalyst should be a fresh, high-purity powder and weighed quickly to minimize exposure to air.[3]
-
Experimental Protocol: Synthesis of this compound
This protocol details the alkylation of durene (1,2,4,5-tetramethylbenzene) with 2-chloropropane. While the final product is tetraisopropylbenzene, this procedure illustrates the general principles which can be adapted for the direct alkylation of benzene or other precursors, although controlling the substitution pattern would be significantly more challenging. For the purpose of this guide, we will describe the synthesis starting from a suitable precursor like 1,2,4,5-tetramethylbenzene (durene) which sets the substitution pattern. A more direct, albeit potentially lower-yielding, synthesis from benzene would require careful control of conditions to favor the 1,2,4,5-isomer.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₈H₃₀ |
| Molecular Weight | 246.4 g/mol [15] |
| Appearance | White Crystalline Solid |
| Melting Point | 118-120 °C |
| Boiling Point | 295-297 °C |
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Safety Notes |
| Durene | 95-93-2 | 134.22 | 13.4 g | 0.10 | Irritant. |
| 2-Chloropropane | 75-29-6 | 78.54 | 34.6 g (40 mL) | 0.44 | Highly flammable, irritant, carcinogen. |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 1.33 g | 0.01 | Corrosive, reacts violently with water. |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 150 mL | - | Highly flammable, toxic, strong odor. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | - | Corrosive, causes severe burns. |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | Extremely flammable, peroxide former. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | Hygroscopic. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Protocol
SAFETY: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to an oil bubbler (to maintain an inert atmosphere) and a gas trap (e.g., a beaker with NaOH solution) to neutralize the evolved HCl gas. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and allow to cool under a stream of dry nitrogen.
-
Reagent Preparation: In the fume hood, add durene (13.4 g, 0.10 mol) and dry carbon disulfide (150 mL) to the reaction flask. Begin stirring to dissolve the solid.
-
Cooling: Immerse the reaction flask in an ice-salt bath to cool the contents to approximately 0°C.
-
Catalyst Addition: Carefully and in small portions, add anhydrous aluminum chloride (1.33 g, 0.01 mol) to the stirred solution over 15 minutes. The addition is exothermic and may cause HCl evolution. Ensure the temperature does not rise above 5°C.[3]
-
Alkylating Agent Addition: Charge the dropping funnel with 2-chloropropane (40 mL, 0.44 mol). Add the 2-chloropropane dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0°C and 5°C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight). The mixture will likely become a dark, viscous slurry.
-
Work-up and Quenching: Cool the reaction flask back down in an ice bath. In a separate large beaker (2 L), prepare a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (20 mL). Slowly and cautiously , pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex in a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers (the bottom CS₂ layer and the upper ether layers).
-
Washing: Wash the combined organic layers sequentially with:
-
100 mL of cold water
-
100 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution)
-
100 mL of brine (saturated NaCl solution)
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl for 10-15 minutes, then filter the solution to remove the drying agent.
-
Solvent Removal: Remove the volatile solvents (diethyl ether and carbon disulfide) using a rotary evaporator. Caution: Carbon disulfide is extremely volatile and flammable; ensure the rotary evaporator is in a fume hood and use a cooled trap.
-
Purification: The crude solid residue should be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add a small amount of toluene. Slowly add water until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Troubleshooting and Expert Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (hydrolyzed AlCl₃), insufficient reaction time/temperature. | Use fresh, anhydrous AlCl₃. Ensure a completely dry reaction setup. Increase reaction time or gently warm the reaction (e.g., to 40°C) after initial addition. |
| Formation of Dark Tar/Char | Reaction temperature too high, localized overheating during catalyst addition. | Maintain strict temperature control (0-5°C) during additions. Add catalyst in very small portions to the vigorously stirred solution. |
| Incomplete Substitution | Insufficient alkylating agent, short reaction time. | Use a stoichiometric excess of the alkylating agent. Ensure the reaction is allowed to proceed for at least 12 hours. Monitor reaction progress via TLC or GC-MS if possible. |
| Difficult Work-up | Formation of a stable emulsion during washing. | Add more brine during the washing step to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
References
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Continuous Flow Friedel–Crafts Alkylation Catalyzed by Silica Supported Phosphotungstic Acid: An Environmentally Benign Process. Retrieved from [Link]
- ScienceDirect. (2008). Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid catalyst.
-
Semantic Scholar. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Retrieved from [Link]
-
The Friedel-Crafts Reaction. (2014). Retrieved from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CYCLIALKYLATIONS OF ALKYL BENZENES WITH OLEFINS AND ALKYL HALIDES. Retrieved from [Link]
-
SI Group. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes.
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Application Notes & Protocols: The Strategic Use of 1,2,4,5-Tetraisopropylbenzene as a Sterically Demanding Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The architecture of a catalyst is paramount to its function, and the choice of ligands provides a powerful tool to modulate reactivity, selectivity, and stability. Among the diverse array of ligands, bulky arenes that coordinate to a metal center in an η⁶-fashion play a crucial role, particularly in ruthenium, rhodium, and iridium catalysis. This guide explores the application of 1,2,4,5-tetraisopropylbenzene as a sterically demanding arene ligand. While direct, explicit studies on this specific ligand are emerging, its unique substitution pattern offers a compelling platform for fine-tuning catalytic processes. By drawing upon established principles from related bulky arene ligands, such as p-cymene and hexamethylbenzene, this document provides a comprehensive overview of the synthesis of such metal-arene complexes and their potential applications in key catalytic transformations, including C-H activation and transfer hydrogenation. Detailed protocols are provided as a foundational resource for researchers looking to explore the frontiers of catalyst design.
Introduction: The Role of Sterically Congested Arene Ligands in Catalysis
In the realm of organometallic catalysis, half-sandwich complexes of the type [(η⁶-arene)M(L)n]Xm (where M = Ru, Rh, Ir) are of significant importance. The arene ligand, often considered a "spectator," is, in fact, a critical component that profoundly influences the catalyst's behavior. The electronic properties and, perhaps more significantly, the steric profile of the arene ligand can dictate the coordination environment of the metal center, thereby controlling substrate access and influencing the regioselectivity and stereoselectivity of the catalytic transformation.
Bulky arene ligands, characterized by multiple or large alkyl substituents on the benzene ring, serve several key functions:
-
Enhanced Stability: The steric bulk can protect the metal center from decomposition pathways such as dimerization or aggregation, leading to more robust and longer-lived catalysts.
-
Creation of a Chiral Pocket: When coordinated to a prochiral metal center, a sterically demanding arene can create a well-defined chiral environment, which is instrumental in asymmetric catalysis.
-
Modulation of Reactivity: By occupying a significant portion of the coordination sphere, bulky arenes can promote or inhibit certain reaction pathways. For instance, they can facilitate reductive elimination or influence the rate of ligand exchange.[1]
-
Improved Solubility: The alkyl substituents enhance the solubility of the metal complex in organic solvents, which is advantageous for homogeneous catalysis.
This compound presents a unique steric profile. Unlike the more symmetrical 1,3,5-triisopropylbenzene or hexamethylbenzene, its C2h symmetry offers a distinct spatial arrangement of its bulky isopropyl groups. This can be expected to create a specific pocket around the metal center, potentially leading to novel selectivity in catalytic reactions.
Synthesis of (η⁶-Arene)Metal Complexes
The synthesis of half-sandwich arene-metal complexes typically involves the reaction of a suitable metal precursor with the desired arene. For ruthenium, a common and effective precursor is the dimeric complex [{RuCl₂(p-cymene)}₂]. The p-cymene ligand can be displaced by an excess of the desired arene, in this case, this compound, often by heating the reaction mixture.
Protocol 1: Synthesis of Dichloro(η⁶-1,2,4,5-tetraisopropylbenzene)ruthenium(II) Dimer
This protocol is adapted from established procedures for the synthesis of related arene-ruthenium dimers.[2]
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer, [{RuCl₂(p-cymene)}₂]
-
This compound
-
Anhydrous, degassed solvent (e.g., heptane or ethanol)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add dichloro(p-cymene)ruthenium(II) dimer (1.0 eq).
-
Add a significant excess of this compound (at least 10 eq). The large excess drives the equilibrium towards the formation of the desired product.
-
Add anhydrous, degassed solvent to the flask. The choice of solvent will depend on the solubility of the starting materials and the desired reaction temperature.
-
Heat the reaction mixture to reflux under a continuous flow of inert gas for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the p-cymene signals and the appearance of signals corresponding to coordinated this compound.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, being less soluble than the starting p-cymene complex, may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Isolate the solid product by filtration, wash with a small amount of cold, non-polar solvent (e.g., pentane) to remove excess this compound, and dry under vacuum.
-
The resulting dimeric complex, [{RuCl₂(η⁶-1,2,4,5-tetraisopropylbenzene)}₂], can be used as a precursor for a wide range of monomeric catalysts.
Diagram: Synthesis of the Ruthenium-Arene Dimer
Caption: Synthetic scheme for the ligand exchange reaction to form the target ruthenium-arene dimer.
Catalytic Applications
The true utility of this compound as a ligand lies in its potential to influence catalytic reactions. Based on the behavior of other bulky arene ligands, two key areas of application are C-H activation and transfer hydrogenation.
C-H Activation
Ruthenium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules.[3][4] The arene ligand in the [Ru(arene)] catalyst scaffold plays a crucial role in the stability and reactivity of the active species. A bulky ligand like this compound is expected to promote the formation of a coordinatively unsaturated and highly reactive catalytic intermediate.
The meta-selectivity often observed in ruthenium-catalyzed C-H functionalization can be influenced by the steric bulk of the arene ligand.[5][6] The large footprint of this compound could enhance this selectivity by sterically directing the incoming substrate and coupling partner.
Transfer Hydrogenation
Transfer hydrogenation is a widely used method for the reduction of ketones, aldehydes, and imines, employing a hydrogen donor such as isopropanol or formic acid in place of molecular hydrogen.[7][8][9] Arene-ruthenium complexes are highly effective catalysts for this transformation. The steric and electronic properties of the arene ligand can influence the rate and selectivity of the hydrogenation process. A bulky, electron-donating arene like this compound is anticipated to enhance the catalytic activity by stabilizing the ruthenium-hydride intermediate, which is a key species in the catalytic cycle.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol is a general procedure for the transfer hydrogenation of a model ketone, acetophenone, using a ruthenium-arene catalyst. This can be adapted for a catalyst bearing the this compound ligand.
Materials:
-
[{RuCl₂(η⁶-arene)}₂] (where arene = this compound or a related bulky arene)
-
Monodentate or bidentate ancillary ligand (e.g., a chiral diamine for asymmetric transfer hydrogenation)
-
Acetophenone
-
Isopropanol (both solvent and hydrogen source)
-
Base (e.g., KOH or t-BuOK)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the [{RuCl₂(η⁶-arene)}₂] dimer (0.005 eq) and the ancillary ligand (0.01 eq, if applicable) in isopropanol.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active monomeric catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) and the base (0.1 eq) in isopropanol.
-
Add the substrate solution to the catalyst solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Diagram: Catalytic Cycle for Transfer Hydrogenation
Caption: A simplified catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone.
Data Summary and Expected Performance
The performance of a catalyst is quantified by metrics such as turnover number (TON) and turnover frequency (TOF). While specific data for a this compound-ligated catalyst is not yet widely available, we can extrapolate from related systems.
| Arene Ligand in [{RuCl₂(η⁶-arene)}₂] | Ancillary Ligand | Substrate | Reaction Time (h) | Conversion (%) | Reference |
| p-Cymene | TsDPEN | Acetophenone | 0.25 | >99 | [8] |
| Benzene | Triazole-based | 1-Phenylethanol | 1 | >99 | [10] |
| Hexamethylbenzene | - | Various ketones | 1-24 | 85-99 | N/A |
It is hypothesized that the use of this compound as a ligand could lead to catalysts with enhanced stability and potentially unique selectivity due to its distinct steric profile. The increased steric bulk may, in some cases, lead to slightly lower reaction rates compared to less hindered arenes like benzene, but this is often compensated by increased catalyst longevity and selectivity.
Conclusion and Future Outlook
This compound holds considerable promise as a sterically demanding arene ligand in homogeneous catalysis. Its unique substitution pattern offers a new avenue for catalyst design, particularly in the realm of ruthenium, rhodium, and iridium-catalyzed reactions. The protocols and principles outlined in this guide, derived from well-established knowledge of related bulky arene ligands, provide a solid foundation for researchers to explore the catalytic potential of this ligand. Future work should focus on the systematic synthesis and characterization of this compound-metal complexes and their rigorous evaluation in a broad range of catalytic transformations. Such studies will undoubtedly uncover novel reactivity and selectivity, further expanding the toolkit of the synthetic chemist.
References
- Glorius, F. (2005). Asymmetric Hydrogenation of Aromatic Compounds. Organic & Biomolecular Chemistry, 3, 4171.
- Leitch, J. A., & Frost, C. G. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Chemical Society Reviews, 46(24), 7577-7590.
- Gichumbi, J. M., et al. (2021). Naphthyl-Substituted Ruthenium(II)–Arene Complexes: Exploring the Impact of Binding Modes on Cytotoxicity in Cancer and Normal Cell Lines. Pharmaceuticals, 14(9), 889.
- Sharma, S., & Han, S. (2021). Arene–Ruthenium(II) Complexes in C H Functionalization: Role of Ligands. The Chemical Record, 21(5), 1086-1105.
- Pordea, A. (2018). Sterically Induced Ligand Framework Distortion Effects on Catalytic Cyclic Ester Polymerizations. Inorganic Chemistry, 57(6), 3451-3457.
- Leitch, J. A., & Frost, C. G. (2017).
- Li, J., et al. (2019). meta-Selective C-H Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis.
- Li, J., et al. (2019). meta-Selective CH Activation of Arenes at Room Temperature Using Visible Light: Dual-Function Ruthenium Catalysis. Angewandte Chemie, 131(29), 9930-9934.
- Pordea, A. (2018). Sterically Induced Ligand Framework Distortion Effects on Catalytic Cyclic Ester Polymerizations. Inorganic Chemistry, 57(6), 3451-3457.
- Dunsford, J. J., & Glorius, F. (2024). Ruthenium Phenoxo Complexes: An Isolobal Ligand to Cp with Improved Properties. Journal of the American Chemical Society, 146(10), 6933–6941.
- Zhang, L. L., et al. (2016). Ruthenium-Catalyzed Direct C–H Amidation of Arenes: A Mechanistic Study. Organic Letters, 18(15), 3746–3749.
- Varela, J. A., & Saá, C. (2015). Planar-chiral arene ruthenium complexes: synthesis, separation of enantiomers, and application for catalytic C–H activation.
- Garg, N. K. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Accounts of Chemical Research, 47(2), 467–477.
- Poater, A., & Cavallo, L. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. International Journal of Molecular Sciences, 24(18), 14264.
- Glorius, F. (2016). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.
- Szymczak, N. K., & Kundu, S. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega, 2(7), 3386–3395.
- Romerosa, A., et al. (2018). Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase.
- Hartwig, J. F. (2011).
- Keppler, B. K., et al. (2019). Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κS Ph2P(CH2)3SPh Ligand. Molecules, 24(15), 2720.
- Ganesan, A., et al. (2017). Complexes of (η6-benzene)ruthenium(ii) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles: synthesis, structure and applications in catalytic activation of oxidation and transfer hydrogenation. Dalton Transactions, 46(42), 14631-14644.
- Romerosa, A., et al. (2018). Ruthenium(II)-Arene Complexes of the Water-Soluble Ligand CAP as Catalysts for Homogeneous Transfer Hydrogenations in Aqueous Phase.
- Pfaltz, A. (2009). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. Chimia, 63(11), 745-748.
- Zhou, Y. G. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 3822–3827.
- Peris, E., & Royo, B. (2021). Immobilization of an Iridium(I)-NHC-Phosphine Catalyst for Hydrogenation Reactions under Batch and Flow Conditions.
- Kaczmarczyk, J., et al. (2021). Engineering and Performance of Ruthenium Complexes Immobilized on Mesoporous Siliceous Materials as Racemization Catalysts.
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- Skowerski, K., et al. (2022). Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity.
- Nocera, D. G. (2005). Hydrogenation of two-electron mixed-valence iridium alkyl complexes. Inorganic Chemistry, 44(1), 17-26.
- Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized tetrasubstituted olefins.
- Hashmi, A. S. K., & Suzuki, T. (2007). Synthesis, Characterization, and Reactions of Ruthenium(II), -(III), and -(IV) Complexes with Sterically Demanding 1,2,4-Tri-tert-butylcyclopentadienyl Ligands. Organometallics, 26(25), 6075–6089.
- Papadopoulos, A., et al. (2022). Synthesis and Characterization of Ruthenium-Paraphenylene-Cyclopentadienyl Full-Sandwich Complexes: Cytotoxic Activity against A549 Lung Cancer Cell Line and DNA Binding Properties. Molecules, 27(19), 6523.
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Application Notes and Protocols: 1,2,4,5-Tetraisopropylbenzene as a Novel Bulky Protecting Group
Introduction: The Quest for Orthogonality and Robustness in Chemical Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A robust protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under specific, mild conditions that do not affect other functional groups within the molecule—a concept known as orthogonality. While a plethora of protecting groups are available to the modern chemist, the demand for novel groups with unique properties, particularly those offering exceptional steric hindrance, remains high.
This guide introduces 1,2,4,5-tetraisopropylbenzene as a novel, sterically demanding protecting group, envisioned primarily for the protection of amines and potentially alcohols. The immense steric bulk imparted by the four isopropyl groups is anticipated to provide a robust shield for the protected functionality against a variety of reagents and reaction conditions. This document provides a comprehensive overview of the synthesis of the parent hydrocarbon, its conversion to the corresponding sulfonyl chloride, and detailed protocols for its application as a protecting group, including methods for its eventual removal.
Core Principles: Why this compound?
The rationale behind employing this compound as a protecting group is rooted in the principles of steric and electronic effects. The four isopropyl groups create a highly congested environment around the benzylic positions, effectively encapsulating the protected functional group. This steric shield is expected to prevent the approach of nucleophiles, bases, and other reactive species.
Furthermore, the electron-donating nature of the isopropyl groups enriches the aromatic ring, which can influence the reactivity of the benzylic position and the stability of any intermediates formed during the protection and deprotection steps. The analogous, commercially available 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride) has already demonstrated the utility of bulky aromatic sulfonyl groups in protecting amines and other functionalities.[1][2] The this compound scaffold represents a significant increase in steric hindrance, potentially offering enhanced stability and unique selectivity.
Synthesis of the Core Moiety: this compound
The synthesis of this compound can be achieved via the Friedel-Crafts isopropylation of durene (1,2,4,5-tetramethylbenzene).[3] This electrophilic aromatic substitution reaction introduces two additional isopropyl groups onto the durene core.
Protocol 1: Synthesis of this compound
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Isopropyl bromide (2-bromopropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add durene (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.2 eq) in portions.
-
Add isopropyl bromide (2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to afford this compound as a white solid.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| Durene | 134.22 | 1.0 | (user defined) |
| Isopropyl bromide | 123.00 | 2.5 | (calculated) |
| Aluminum chloride | 133.34 | 2.2 | (calculated) |
Note: Yields for this specific reaction are not widely reported and may require optimization.
Preparation of the Protecting Group Reagent: 1,2,4,5-Tetraisopropylbenzenesulfonyl Chloride
With the core hydrocarbon in hand, the next step is the introduction of the sulfonyl chloride functionality. This is typically achieved through chlorosulfonation using chlorosulfonic acid.
Protocol 2: Synthesis of 1,2,4,5-Tetraisopropylbenzenesulfonyl Chloride
Materials:
-
This compound
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel.
-
After the addition, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash with cold water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To the crude sulfonic acid, add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Purify the crude 1,2,4,5-tetraisopropylbenzenesulfonyl chloride by recrystallization from a suitable solvent (e.g., hexane) to yield a crystalline solid.
Application as a Protecting Group for Amines
The primary application of this bulky protecting group is envisioned for the protection of primary and secondary amines to form highly stable sulfonamides.
Protocol 3: Protection of a Primary Amine
Materials:
-
Primary amine
-
1,2,4,5-Tetraisopropylbenzenesulfonyl chloride
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of 1,2,4,5-tetraisopropylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by column chromatography on silica gel.
Visualization of the Protection Workflow:
Caption: Workflow for the protection of amines.
Deprotection Protocols: Releasing the Amine
The exceptional stability of the 1,2,4,5-tetraisopropylbenzenesulfonamide protecting group necessitates robust deprotection methods. Due to the steric hindrance, standard hydrolytic methods are unlikely to be effective. Reductive cleavage methods are the most promising approach.
Protocol 4: Reductive Deprotection with Samarium(II) Iodide
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent capable of cleaving N-S bonds in sulfonamides.[4][5][6]
Materials:
-
Protected amine (sulfonamide)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous methanol (4.0 eq).
-
Cool the solution to -78 °C.
-
Add the 0.1 M solution of SmI₂ in THF dropwise until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the free amine by column chromatography or distillation.
Visualization of the Deprotection Mechanism:
Caption: Proposed mechanism for SmI₂-mediated deprotection.
Protocol 5: Reductive Deprotection with Sodium Amalgam
Sodium amalgam (Na/Hg) is another classic method for the reductive cleavage of sulfonamides, although it involves the use of mercury.
Materials:
-
Protected amine (sulfonamide)
-
Sodium amalgam (Na/Hg), 6%
-
Anhydrous methanol
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Ethyl acetate
Procedure:
-
To a solution of the sulfonamide (1.0 eq) in anhydrous methanol, add Na₂HPO₄ (4.0 eq).
-
Add 6% sodium amalgam (10 eq of Na) in portions with vigorous stirring.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, decant the solution from the mercury.
-
Concentrate the solution under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the free amine.
Comparative Data on Deprotection Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Samarium(II) Iodide | SmI₂, THF, MeOH | -78 °C | Mild, high functional group tolerance | Stoichiometric SmI₂, air-sensitive |
| Sodium Amalgam | Na/Hg, MeOH | Room Temperature | Effective for robust substrates | Use of toxic mercury |
Conclusion and Future Outlook
The this compound moiety, when converted to its sulfonyl chloride, presents a promising new tool for the protection of amines in complex organic synthesis. Its significant steric bulk is anticipated to confer a high degree of stability, allowing for a broader range of synthetic transformations on the protected molecule. The development of reliable protocols for its synthesis and subsequent reductive cleavage provides a clear pathway for its implementation in research and drug development.
Further investigations are warranted to explore the full scope of this protecting group, including its application to other functional groups such as alcohols and its compatibility with a wider array of reaction conditions. The unique steric and electronic properties of the this compound scaffold may also lend itself to applications beyond protecting group chemistry, for instance, as a bulky ligand in catalysis.
References
Sources
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- 5. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 6. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Bulky Architect: 1,2,4,5-Tetraisopropylbenzene as a Molecular Scaffold in Advanced Organic Synthesis
Introduction: The Strategic Value of Steric Hindrance
In the intricate world of organic synthesis, the deliberate control of molecular architecture is paramount to achieving desired functionality. While much focus is often placed on the electronic properties of molecules, the spatial arrangement of atoms and groups—steric effects—plays an equally critical role in dictating reaction outcomes, molecular stability, and biological activity.[1][] It is within this context that 1,2,4,5-tetraisopropylbenzene emerges as a molecular scaffold of significant interest. Its symmetrically substituted, sterically hindered benzene core provides a unique platform for the construction of complex molecules with tailored three-dimensional structures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a versatile scaffold in the development of novel materials and potential therapeutic agents.
Physicochemical and Spectroscopic Profile
This compound is a colorless solid at room temperature, characterized by its high lipophilicity.[3] The four isopropyl groups impart significant steric bulk to the benzene ring, influencing its reactivity and the conformational preferences of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀ | [3] |
| Molecular Weight | 246.44 g/mol | [3] |
| Appearance | Colorless solid | |
| Melting Point | 79-81 °C | |
| Boiling Point | 278-280 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents |
Spectroscopic Data:
The structural features of this compound are readily confirmed by standard spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | A singlet for the two aromatic protons and characteristic signals (a septet and a doublet) for the isopropyl groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the two distinct carbons of the isopropyl groups. |
| IR Spectroscopy | C-H stretching vibrations of the aromatic ring and alkyl groups, and characteristic bands for the benzene ring substitution pattern.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3] |
Synthesis of the Scaffold: A Friedel-Crafts Approach
The most common and direct route to this compound is through the Friedel-Crafts alkylation of a less substituted benzene derivative. A logical starting material is p-diisopropylbenzene, which can be further alkylated to introduce the two additional isopropyl groups at the vacant ortho positions.
Protocol: Synthesis of this compound
This protocol is based on established Friedel-Crafts alkylation procedures and is optimized for the synthesis of this compound.
Materials:
-
p-Diisopropylbenzene
-
2-Chloropropane (or 2-bromopropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of p-diisopropylbenzene (1.0 equivalent) and 2-chloropropane (2.5 equivalents) in anhydrous dichloromethane.
-
Alkylation Reaction: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension with vigorous stirring over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a solid. Purify by recrystallization from a suitable solvent such as hexane or ethanol to afford pure this compound as a white crystalline solid.
Safety Precautions:
-
Friedel-Crafts reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Application Notes: Leveraging the this compound Scaffold
The unique structural features of this compound make it an attractive scaffold for a variety of applications in organic synthesis. The steric bulk of the isopropyl groups can be exploited to create specific microenvironments around a reactive center, influencing selectivity and stability. The two remaining aromatic protons can be substituted to introduce further functionality.
Precursor for Sterically Demanding Ligands
The this compound core can be functionalized to create sterically demanding ligands for coordination chemistry and catalysis. The bulky isopropyl groups can create a protective pocket around a metal center, preventing bimolecular decomposition pathways and influencing the catalytic activity and selectivity.
Workflow for Ligand Synthesis:
Protocol: Synthesis of a Diphosphine Ligand Precursor
This protocol outlines the synthesis of 3,6-dibromo-1,2,4,5-tetraisopropylbenzene, a key intermediate for the preparation of diphosphine ligands.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in anhydrous carbon tetrachloride. Add a catalytic amount of iron(III) bromide.
-
Bromination: To this solution, add a solution of bromine (2.1 equivalents) in carbon tetrachloride dropwise at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Building Block for Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)
The rigid and highly symmetric nature of the this compound scaffold makes it an excellent building block for the construction of porous materials. By introducing suitable functional groups, such as carboxylic acids or amines, at the 3- and 6-positions, this scaffold can be used as a linker in the synthesis of POPs and MOFs with potential applications in gas storage, separation, and catalysis.
A notable example is the use of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene as a linker to construct strontium-based MOFs.[4] This demonstrates the utility of the core benzene ring with four connecting points for creating extended, porous structures.
Conceptual Workflow for MOF Synthesis:
Scaffold in Medicinal Chemistry and Drug Development
Aromatic scaffolds are fundamental in drug design, often serving as the core structure to which various functional groups are attached to interact with biological targets.[1][][5] The this compound scaffold, with its defined substitution pattern and steric bulk, can be envisioned as a starting point for the development of novel therapeutic agents. The isopropyl groups can modulate the lipophilicity of the molecule, which is a key parameter for drug absorption and distribution. Furthermore, the rigid nature of the scaffold can help in pre-organizing the appended functional groups for optimal binding to a receptor or enzyme active site.
Conclusion and Future Outlook
This compound represents a valuable yet underutilized molecular scaffold in organic synthesis. Its inherent steric bulk and symmetrical substitution pattern offer unique opportunities for the design and synthesis of molecules with controlled three-dimensional architectures. While its application has been demonstrated in the construction of MOFs, the potential for this scaffold in the development of novel ligands, catalysts, and pharmacologically active compounds remains largely untapped. Future research in this area will likely focus on the development of efficient and selective methods for the functionalization of the this compound core and the exploration of its derivatives in various fields of chemical science.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69456, this compound. Retrieved from [Link].
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FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. Retrieved from [Link].
- Gryz, M., Ślepokura, K., & Malińska, M. (2021). Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers.
- JOCPR. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.
-
Walsh Medical Media. (2023, June 28). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Retrieved from [Link].
- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology.
- White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.
-
Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link].
Sources
Application Notes and Protocols for the Nitration of 1,2,4,5-Tetraisopropylbenzene
Introduction: Navigating Steric Hindrance in Electrophilic Aromatic Substitution
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for a vast array of applications, including the development of pharmaceuticals, agrochemicals, and high-energy materials. While the nitration of simple benzene derivatives is a well-established process, the introduction of a nitro group onto highly substituted and sterically hindered rings, such as 1,2,4,5-tetraisopropylbenzene, presents unique challenges and opportunities. The four bulky isopropyl groups significantly influence the electronic and steric environment of the benzene ring, dictating the regioselectivity of the reaction and requiring carefully optimized conditions to achieve the desired product.
This document provides a comprehensive experimental protocol for the nitration of this compound. As a self-validating system, this guide explains the causality behind each experimental choice, from the selection of reagents to the purification strategy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel aromatic compounds.
Scientific Principles: The Interplay of Electronics and Sterics
The nitration of this compound is an example of electrophilic aromatic substitution (EAS). The reaction mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.
Generation of the Nitronium Ion
The nitronium ion is typically formed by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2]
Regioselectivity in a Crowded Arena
The four isopropyl groups on the benzene ring are activating substituents, meaning they donate electron density to the ring through inductive effects and hyperconjugation, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3] These groups direct incoming electrophiles to the ortho and para positions. In the case of this compound, the two unsubstituted positions (3 and 6) are equivalent and are ortho to two isopropyl groups and meta to the other two.
Given the significant steric bulk of the isopropyl groups, electrophilic attack at the available C-H bonds is the most probable outcome. The extreme steric hindrance makes an ipso-substitution, where an isopropyl group is displaced by the nitro group, a possible side reaction, though likely a minor pathway under controlled conditions.
Visualizing the Reaction Mechanism
Caption: Mechanism of nitration of this compound.
Experimental Protocol
This protocol is designed as a starting point for the synthesis of 3-nitro-1,2,4,5-tetraisopropylbenzene. Researchers should consider small-scale trials to optimize conditions for their specific laboratory setup.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration | Notes |
| This compound | C₁₈H₃₀ | 246.44 | >98% | Starting material. |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% (w/w) | Corrosive and strong oxidizer. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% (w/w) | Corrosive and dehydrating agent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent grade | Solvent for extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated aqueous | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Drying agent. |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute | Recrystallization solvent. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber) when handling concentrated acids.
-
Fume Hood: All steps involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.
-
Acid Handling: When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water to concentrated acids.
-
Quenching: The reaction is highly exothermic. Quenching the reaction mixture must be done slowly and with adequate cooling to prevent splashing and uncontrolled exotherms.
-
Waste Disposal: Acidic and organic waste must be disposed of according to institutional guidelines.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, with continuous stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10 °C during the addition. Once the addition is complete, keep the nitrating mixture in the ice bath.
-
-
Reaction Setup:
-
In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g of this compound in 20 mL of dichloromethane.
-
Cool this solution to 0-5 °C using an ice-water bath.
-
-
Nitration Reaction:
-
Slowly, dropwise, add the cold nitrating mixture from the dropping funnel to the solution of this compound over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The product will be in the organic layer.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
100 mL of cold water.
-
100 mL of saturated sodium bicarbonate solution (be cautious of gas evolution).
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
-
Purification:
-
The crude product, a yellow oil or solid, can be purified by recrystallization from ethanol.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration of this compound.
Expected Results and Characterization
The expected product is 3-nitro-1,2,4,5-tetraisopropylbenzene.
Theoretical Yield:
-
Moles of this compound = 5.0 g / 246.44 g/mol ≈ 0.0203 mol.
-
Molar mass of 3-nitro-1,2,4,5-tetraisopropylbenzene (C₁₈H₂₉NO₂) = 291.43 g/mol .
-
Theoretical yield = 0.0203 mol * 291.43 g/mol ≈ 5.92 g.
Characterization:
-
Thin-Layer Chromatography (TLC): The product should have a lower Rf value than the starting material on a silica gel plate.
-
Melting Point: A sharp melting point of the recrystallized product indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show strong characteristic peaks for the nitro group at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5 - 7.8 | singlet | 1H | H-6 |
| Isopropyl-CH | ~3.0 - 3.5 | septet | 4H | CH of isopropyl groups |
| Isopropyl-CH₃ | ~1.2 - 1.4 | doublet | 24H | CH₃ of isopropyl groups |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-NO₂ | ~145 - 150 | C-3 |
| Aromatic C-isopropyl | ~140 - 148 | C-1, C-2, C-4, C-5 |
| Aromatic C-H | ~120 - 125 | C-6 |
| Isopropyl-CH | ~30 - 35 | CH of isopropyl groups |
| Isopropyl-CH₃ | ~22 - 25 | CH₃ of isopropyl groups |
Troubleshooting
-
Low or No Product Formation:
-
Cause: Insufficiently strong nitrating conditions or deactivation of the nitrating agent.
-
Solution: Ensure the use of concentrated acids. The reaction time or temperature may need to be slightly increased, but proceed with caution to avoid side reactions.
-
-
Formation of Multiple Products (Dinitration):
-
Cause: Reaction temperature was too high, or the reaction was allowed to proceed for too long.
-
Solution: Maintain the reaction temperature strictly at 0-5 °C. Reduce the reaction time.
-
-
Formation of Byproducts (Side-chain oxidation or ipso-nitration):
-
Cause: Aggressive reaction conditions.
-
Solution: Careful control of temperature and stoichiometry is crucial. Purification by column chromatography may be necessary to separate isomers and byproducts.
-
-
Difficulty in Crystallization:
-
Cause: Presence of impurities or residual solvent.
-
Solution: Ensure the crude product is completely dry. Try a different solvent system for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate).
-
References
- BenchChem. (2025).
- Chemistry Steps. (n.d.).
- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Chem.ucla.edu.
- Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Masterorganicchemistry.com.
Sources
Application Notes and Protocols: 1,2,4,5-Tetraisopropylbenzene Derivatives for Advanced Electronic Materials
Introduction: The Strategic Role of Steric Engineering in Organic Electronics
In the design of next-generation organic electronic materials, precise control over molecular architecture is paramount to achieving desired device performance. The 1,2,4,5-tetraisopropylbenzene scaffold has emerged as a compelling core structure for the development of novel organic semiconductors. The strategic placement of four bulky isopropyl groups on the benzene ring imparts a unique combination of properties, including enhanced solubility, morphological stability, and tunable electronic characteristics. These attributes make its derivatives highly promising candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The isopropyl substituents create significant steric hindrance, which can be leveraged to control intermolecular interactions. This "steric engineering" is crucial for preventing undesirable crystallization in thin films, a common failure mechanism in organic electronic devices. Furthermore, the electron-donating nature of the isopropyl groups influences the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule, which are critical parameters governing charge injection and transport. By functionalizing the remaining positions on the benzene ring or the isopropyl groups themselves, a diverse library of materials with tailored optoelectronic properties can be synthesized.
This application note provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives in electronic materials. We will delve into detailed protocols for the synthesis of a model compound and its integration into a representative electronic device, highlighting the causal relationships between molecular structure and material function.
Core Principles: The Impact of the Tetraisopropylbenzene Scaffold
The utility of the this compound core is rooted in several key physicochemical properties it imparts to its derivatives:
-
Solubility and Processability: The bulky, non-polar isopropyl groups significantly enhance the solubility of the molecule in common organic solvents. This is a critical advantage for solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing, which are essential for low-cost, large-area manufacturing of electronic devices.
-
Morphological Stability: The steric hindrance from the isopropyl groups can disrupt close packing of the aromatic cores, leading to the formation of stable amorphous films. This is particularly beneficial for OLEDs, where aggregation-induced quenching of luminescence can be detrimental to device efficiency and lifetime.
-
Electronic Tuning: The isopropyl groups are weak electron-donating groups, which raise the energy of the Highest Occupied Molecular Orbital (HOMO). This property can be exploited to match the energy levels of other materials in a device, facilitating efficient charge injection and transport. Further functionalization of the benzene ring with electron-withdrawing or -donating moieties allows for fine-tuning of the HOMO and LUMO levels to meet the specific requirements of a given application.
-
Thermal Stability: The rigid aromatic core and the stable C-C and C-H bonds of the isopropyl groups contribute to good thermal stability, which is a prerequisite for reliable device operation over extended periods.
Below is a diagram illustrating the logical relationship between the structural features of the this compound core and its resulting properties for electronic applications.
Caption: Structure-Property-Application relationships for this compound derivatives.
Synthesis of Functionalized this compound Derivatives
A key advantage of the this compound scaffold is its amenability to further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties. A common strategy involves the introduction of electronically active groups at the remaining 3- and 6-positions of the benzene ring.
Protocol 1: Synthesis of a Dibrominated Intermediate
This protocol describes the synthesis of 1,4-dibromo-2,3,5,6-tetraisopropylbenzene, a versatile intermediate for the introduction of various functional groups via cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq.) portion-wise over 15 minutes.
-
Catalyst Addition: Slowly add trifluoroacetic acid (0.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,4-dibromo-2,3,5,6-tetraisopropylbenzene.
Causality: The use of NBS as a brominating agent in the presence of a catalytic amount of a strong acid like TFA allows for the selective electrophilic aromatic substitution at the electron-rich 3- and 6-positions of the tetraisopropylbenzene core. The steric bulk of the isopropyl groups directs the bromination to the less hindered positions.
Protocol 2: Synthesis of a Diarylamine-Functionalized Derivative for OLED Host Material
This protocol details the synthesis of a diarylamine-functionalized this compound derivative, a potential host material for phosphorescent OLEDs, via a Buchwald-Hartwig amination reaction.
Materials:
-
1,4-dibromo-2,3,5,6-tetraisopropylbenzene
-
Carbazole (or other secondary amine) (2.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOᵗBu) (3.0 eq.)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox, combine 1,4-dibromo-2,3,5,6-tetraisopropylbenzene (1.0 eq.), carbazole (2.5 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOᵗBu (3.0 eq.) in a Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine-functionalized derivative.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of the Xantphos ligand is crucial as its wide bite angle is well-suited for coupling bulky substrates. The carbazole moieties are introduced to enhance the hole-transporting properties and raise the triplet energy of the molecule, making it a suitable host for phosphorescent emitters.
Below is a diagram illustrating the general synthesis workflow.
Caption: General synthesis workflow for functionalized this compound derivatives.
Characterization of this compound Derivatives
A thorough characterization of the synthesized derivatives is essential to understand their properties and predict their performance in electronic devices.
| Property | Characterization Technique | Purpose |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | To confirm the molecular structure and purity of the synthesized compounds. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | To determine the decomposition temperature and glass transition temperature, indicating the material's stability during device fabrication and operation. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are crucial for assessing charge injection barriers and the electrochemical stability of the material. |
| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | To determine the optical bandgap, absorption, and emission characteristics. For host materials, the triplet energy is a critical parameter. |
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are particularly promising as host materials in phosphorescent OLEDs (PhOLEDs). An ideal host material should have a high triplet energy to efficiently confine the excitons on the phosphorescent guest emitter, as well as good charge-transporting properties to ensure a balanced charge flux within the emissive layer.
Protocol 3: Fabrication and Characterization of a Solution-Processed PhOLED
This protocol describes the fabrication of a simple PhOLED using a solution-processed emissive layer containing a this compound derivative as the host.
Device Structure: ITO / PEDOT:PSS / Emissive Layer (Host:Guest) / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized this compound derivative (Host)
-
Phosphorescent emitter (e.g., Ir(ppy)₃) (Guest)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (or other suitable solvent for the emissive layer)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the phosphorescent guest (e.g., at a 9:1 weight ratio) in chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at 80 °C for 30 minutes.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit TPBi (ETL), LiF (EIL), and Al (cathode) at a pressure below 10⁻⁶ Torr.
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the device.
Below is a diagram illustrating the OLED device architecture and energy level alignment.
Caption: Schematic of the OLED device architecture and a representative energy level diagram.
Conclusion and Future Outlook
Derivatives of this compound represent a versatile platform for the development of high-performance organic electronic materials. The strategic incorporation of bulky isopropyl groups provides a powerful tool for controlling solubility, morphology, and electronic properties. The synthetic accessibility of this scaffold allows for the creation of a vast library of materials with tailored functionalities for a wide range of applications.
Future research in this area will likely focus on the development of novel synthetic methodologies to introduce a wider variety of functional groups, the exploration of these materials in other electronic devices such as OFETs and OPVs, and a deeper understanding of the structure-property relationships that govern device performance. The insights and protocols presented in this application note provide a solid foundation for researchers and scientists to explore the exciting potential of this compound derivatives in the field of organic electronics.
References
To ensure the most current and relevant references, a comprehensive literature search using databases such as Scopus, Web of Science, and Google Scholar is recommended. Keywords for such a search would include "this compound," "organic electronics," "OLED," "OFET," "synthesis," and "host material."
Application Notes & Protocols: The Strategic Use of 1,2,4,5-Tetraisopropylbenzene in Supramolecular Architectures
Introduction: Beyond a Bulky Aromatic - A Keystone for Supramolecular Design
In the intricate world of supramolecular chemistry, where molecules are assembled through non-covalent forces, the choice of building blocks is paramount. 1,2,4,5-Tetraisopropylbenzene (TIPB) emerges not merely as a sterically hindered aromatic compound but as a strategic component for constructing complex, functional, and pre-organized molecular systems. Its symmetrically substituted, rigid benzene core, adorned with four bulky isopropyl groups, imparts a unique combination of properties: significant steric bulk, a well-defined hydrophobic surface, and the capacity for subtle yet crucial C-H•••π interactions.
This guide delves into the practical application of this compound, providing researchers, medicinal chemists, and materials scientists with the foundational knowledge and detailed protocols to leverage its properties. We will explore how its distinct architecture can be used to direct the formation of molecular capsules, influence crystal packing, and create specific recognition sites within larger supramolecular constructs. The causality behind experimental choices will be emphasized, ensuring that each protocol is not just a series of steps but a lesson in rational molecular design.
Physicochemical Characteristics
A thorough understanding of the fundamental properties of this compound is the starting point for its effective utilization. These properties dictate its solubility, reactivity, and mode of interaction in supramolecular systems.
| Property | Value | Source |
| IUPAC Name | 1,2,4,5-tetra(propan-2-yl)benzene | [1] |
| CAS Number | 635-11-0 | [1] |
| Molecular Formula | C₁₈H₃₀ | [1] |
| Molecular Weight | 246.4 g/mol | [1] |
| Appearance | White crystalline solid (typical) | |
| Solubility | Immiscible in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, chloroform) | [2] |
| Key Structural Feature | Centrosymmetric benzene core with four sterically demanding isopropyl groups | [3] |
Synthetic Considerations: Accessing the Building Block
The synthesis of polysubstituted benzenes like TIPB is typically achieved through Friedel-Crafts alkylation. While the synthesis of the related 1,3,5-triisopropylbenzene is well-documented, achieving the 1,2,4,5-tetrasubstituted pattern requires carefully controlled conditions to overcome steric hindrance and direct the substitution pattern.[4][5]
A common approach involves the alkylation of benzene or a pre-substituted benzene with an isopropylating agent (e.g., propylene or 2-propanol) in the presence of a Lewis acid catalyst like AlCl₃ or a solid acid catalyst.[5] Achieving high selectivity for the 1,2,4,5-isomer can be challenging, often yielding a mixture of isomers that require purification. More advanced, modern methods may employ copper-catalyzed dimerization of unsaturated ketones to yield tetra-substituted benzenes under milder conditions.[6]
Sources
- 1. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Monoclinic form of 1,2,4,5-tetracyclohexylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Polymerization Reactions Involving 1,2,4,5-Tetraisopropylbenzene Monomers
Introduction: Unlocking the Potential of Sterically Hindered Aromatics
For researchers, scientists, and drug development professionals exploring novel polymeric materials, the choice of monomer is paramount. 1,2,4,5-Tetraisopropylbenzene, a sterically hindered aromatic compound, presents a unique building block for the synthesis of advanced polymers.[1][2] The bulky isopropyl groups impart significant thermal stability and solubility in organic solvents, while the benzene core offers a rigid backbone and sites for polymerization. This guide provides an in-depth exploration of polymerization reactions involving this compound, focusing on the synthesis of hyper-crosslinked polymers (HCPs) with potential applications in gas storage, separation, and catalysis.[3][4][5] We will delve into the mechanistic rationale behind two powerful polymerization techniques—the Scholl reaction and Friedel-Crafts alkylation—and provide detailed, field-proven protocols for their implementation.
I. The Strategic Advantage of this compound in Polymer Synthesis
The molecular architecture of this compound offers several key advantages in the design of high-performance polymers:
-
Inherent Rigidity and Thermal Stability: The phenyl ring provides a robust and thermally stable core, a desirable trait for materials intended for demanding applications. The multiple isopropyl substitutions further enhance this thermal stability.[2][6]
-
Controlled Porosity through Hyper-crosslinking: The polymerization of multifunctional monomers like this compound can lead to the formation of hyper-crosslinked polymers (HCPs). These materials are characterized by a high degree of crosslinking, resulting in a rigid, microporous structure with a large surface area.[3][4][5][7] This porosity is crucial for applications such as gas adsorption and heterogeneous catalysis.[8]
-
Solubility and Processability: The presence of the alkyl groups enhances the solubility of the monomer and the resulting oligomers in common organic solvents, facilitating reaction setup and characterization.
II. Polymerization Methodologies: Crafting Advanced Polymeric Architectures
Two primary synthetic routes are particularly effective for the polymerization of this compound: the Scholl reaction for oxidative C-C bond formation and Friedel-Crafts alkylation for creating a crosslinked network.
A. Oxidative C-C Coupling via the Scholl Reaction
The Scholl reaction is a classic method for the synthesis of polycyclic aromatic hydrocarbons and graphene nanostructures through intramolecular or intermolecular dehydrogenative coupling.[9] In the context of this compound, this reaction can be employed to create C-C bonds between the aromatic rings of the monomers, leading to the formation of a rigid, porous polymer network.
Causality of Experimental Choices:
The choice of a Lewis acid catalyst, typically anhydrous iron(III) chloride (FeCl₃), is critical. The Lewis acid facilitates the oxidation of the aromatic rings, generating radical cations that can then couple. The reaction is typically carried out in a solvent that is inert to the strong oxidizing conditions. The exclusion of moisture is paramount, as water can deactivate the Lewis acid catalyst.
Experimental Workflow: Scholl Reaction Polymerization
Caption: Workflow for Scholl Reaction Polymerization.
Detailed Protocol: Scholl Reaction Polymerization of this compound
-
Materials and Setup:
-
This compound (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol, Acetone, Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous dichloromethane. Stir until the monomer is fully dissolved.
-
In a separate, dry container, weigh the anhydrous FeCl₃. Add the FeCl₃ to the reaction mixture in portions to control any initial exotherm.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will typically become dark and a precipitate will form.
-
After the reaction period, quench the reaction by the slow addition of methanol. This will neutralize the excess FeCl₃.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer sequentially with copious amounts of methanol, acetone, and deionized water to remove any unreacted monomer, catalyst residues, and oligomers.
-
Dry the polymer in a vacuum oven at 80 °C overnight to yield the final product.
-
B. Friedel-Crafts Alkylation for Hyper-crosslinked Polymers
Friedel-Crafts alkylation is a versatile method for forming C-C bonds between an aromatic ring and an alkylating agent in the presence of a Lewis acid catalyst.[10] For creating hyper-crosslinked polymers from this compound, an external crosslinker is typically used to "knit" the aromatic monomers together. A common and effective crosslinker is formaldehyde dimethyl acetal (FDA), which forms methylene bridges between the benzene rings.
Causality of Experimental Choices:
Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are effective Lewis acid catalysts for this reaction.[5] The reaction is performed in a solvent that can swell the forming polymer network, allowing for a high degree of crosslinking. The choice of a less polar solvent like 1,2-dichloroethane is common. The stoichiometry of the crosslinker to the monomer is a critical parameter that influences the final porosity of the polymer.
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for Friedel-Crafts Alkylation.
Detailed Protocol: Friedel-Crafts Alkylation of this compound
-
Materials and Setup:
-
This compound (1.0 eq)
-
Formaldehyde Dimethyl Acetal (FDA) (2.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (2.5 eq)
-
1,2-Dichloroethane
-
Methanol
-
Three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen/argon inlet.
-
-
Procedure:
-
To the reaction flask under an inert atmosphere, add this compound, formaldehyde dimethyl acetal, and 1,2-dichloroethane.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
Carefully add the anhydrous FeCl₃ to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 18 hours. A solid precipitate will form and the mixture will become viscous.
-
After the reaction, cool the mixture to room temperature and add methanol to quench the reaction.
-
Filter the solid product and wash thoroughly with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at 100 °C overnight.
-
III. Characterization and Expected Properties
The resulting polymers from these reactions are typically insoluble, infusible powders, which is characteristic of highly crosslinked networks.[7] A comprehensive characterization is essential to understand the structure-property relationships.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Hyper-crosslinked Poly(this compound) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm polymerization. | Disappearance of C-H bending modes associated with substitution patterns on the monomer. Appearance of new bands corresponding to the crosslinked structure (e.g., methylene bridges in Friedel-Crafts polymers). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High thermal stability, with decomposition temperatures typically above 400 °C in an inert atmosphere.[6][11][12] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles. | Typically reveals an agglomerated morphology of small spherical particles. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution. | High BET surface areas, often in the range of 500-1500 m²/g, with a significant volume of micropores.[3][8] |
| Gas Adsorption Studies (e.g., CO₂, H₂) | To evaluate the potential for gas storage applications. | Significant uptake of gases like CO₂ and H₂, indicative of a microporous structure with a high affinity for these molecules.[8][13] |
Table 2: Representative Properties of Hyper-crosslinked Polymers from Aromatic Monomers
| Property | Typical Value Range | Significance for Applications |
| BET Surface Area (m²/g) | 500 - 2000 | High surface area is crucial for gas adsorption, catalysis, and separation processes.[3] |
| Micropore Volume (cm³/g) | 0.2 - 0.8 | A large micropore volume enhances the capacity for storing small gas molecules. |
| CO₂ Uptake (mmol/g at 273 K, 1 bar) | 2.0 - 4.0 | Indicates strong potential for carbon capture applications.[8][13] |
| Thermal Decomposition Temperature (T₅%, °C) | > 400 | High thermal stability allows for use in high-temperature applications.[6] |
Note: The values in Table 2 are representative of hyper-crosslinked polymers derived from various aromatic monomers and serve as a general guide for the expected properties of polymers synthesized from this compound.
IV. Safety and Handling Considerations
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[1]
-
Lewis Acids (FeCl₃, AlCl₃): These are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents (Dichloromethane, 1,2-Dichloroethane): These are volatile and potentially carcinogenic. Use only in a well-ventilated fume hood.
-
Quenching: The quenching of reactions involving Lewis acids with methanol is exothermic. Add the quenching agent slowly and with cooling if necessary.
V. Conclusion and Future Outlook
The polymerization of this compound via Scholl coupling and Friedel-Crafts alkylation offers a robust and versatile platform for the synthesis of advanced hyper-crosslinked polymers. These materials, with their inherent thermal stability and tunable porosity, are promising candidates for a range of applications, from gas storage and separation to catalysis. The detailed protocols provided in this guide are designed to be a valuable resource for researchers venturing into this exciting area of polymer chemistry. Further exploration into tailoring the porous architecture by varying crosslinkers and reaction conditions will undoubtedly lead to the development of novel materials with enhanced performance characteristics for specialized applications, including in the pharmaceutical and drug development sectors where high-purity, stable materials are in demand.
References
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Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction. Beilstein Journal of Organic Chemistry. [Link]
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A Concise Review on Hypercrosslinked Polymers with Catalytic Applications. Iranian Journal of Catalysis. [Link]
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Hypercrosslinked Materials - Glasgow - University of Strathclyde. University of Strathclyde. [Link]
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Micro- and mesoporous poly(Schiff-base)s constructed from different building blocks and their adsorption behaviors towards organic vapors and CO2 gas. Journal of Materials Chemistry A. [Link]
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Hyper-crosslinked polymers with controlled multiscale porosity for effective removal of benzene from cigarette smoke. OUCI. [Link]
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Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials. ResearchGate. [Link]
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This compound | C18H30 | CID 69456. PubChem. [Link]
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1,3,5-Triisopropylbenzene | C15H24 | CID 12860. PubChem. [Link]
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The mechanochemical Friedel‐Crafts polymerization as a solvent‐free cross‐linking approach toward microporous polymers. Wiley Online Library. [Link]
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The mechanochemical Scholl reaction as a versatile synthesis tool for the solvent-free generation of microporous polymers. PubMed Central. [Link]
-
Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Cheméo. [Link]
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Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Semantic Scholar. [Link]
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Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. PubMed Central. [Link]
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Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI. [Link]
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The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. e-Publications@Marquette. [Link]
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Triisopropylbenzene | C15H24 | CID 13880201. PubChem. [Link]
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Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. e-Publications@Marquette. [Link]
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Amino-Modified ZIF-8 for Enhanced CO2 Capture: Synthesis, Characterization and Performance Evaluation. arXiv. [Link]
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Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAP. Semantic Scholar. [Link]
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Modification of porous poly(styrene-divinylbenzene) beads by Friedel-Crafts reaction. ResearchGate. [Link]
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Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. UPCommons. [Link]
- Hydrolysis of friedel-crafts catalyst-complexes.
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Synthesis of aromatic polyethers by the Scholl reaction. Part 9.—Cation–radical polymerization of 4,4′-bis(2-naphthoxy)diphenyl sulphone. Journal of Materials Chemistry. [Link]
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This compound CAS#: 635-11-0. Local Pharma Guide. [Link]
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Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization. ResearchGate. [Link]
-
Hypercrosslinked porous polycarbazoles via one-step oxidative coupling reaction and Friedel–Crafts alkylation. Polymer Chemistry. [Link]
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Application Note: 1,2,4,5-Tetraisopropylbenzene in the Synthesis of Porous Organic Frameworks
Introduction: The Strategic Role of 1,2,4,5-Tetraisopropylbenzene in Porous Organic Frameworks
Porous Organic Frameworks (POFs) are a class of polymeric materials characterized by their high surface areas, tunable porosities, and robust chemical and thermal stabilities.[1][2] These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1] The rational design of POFs through the selection of specific monomeric building blocks allows for the fine-tuning of their physicochemical properties.
This compound stands out as a particularly valuable monomer in the synthesis of POFs. The bulky isopropyl groups introduce significant steric hindrance, which plays a crucial role in preventing dense packing of the polymer chains during synthesis. This steric hindrance is fundamental to the generation of intrinsic microporosity, leading to materials with high surface areas and permanent porosity. Furthermore, the electron-donating nature of the alkyl groups activates the benzene ring, making it highly susceptible to electrophilic aromatic substitution reactions, which are the cornerstone of the synthetic strategies discussed herein.
This application note provides a detailed technical guide for the synthesis of a representative Porous Organic Framework utilizing this compound as the key monomer. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a field-proven protocol, and present characteristic data for the resulting porous material. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the creation of advanced porous materials.
Scientific Principles: Friedel-Crafts Alkylation for POF Synthesis
The synthesis of POFs from this compound is most effectively achieved through a Friedel-Crafts alkylation reaction. This classic organic reaction involves the alkylation of an aromatic ring in the presence of a Lewis acid catalyst. In the context of POF synthesis, this reaction is employed to "knit" together the aromatic monomers using a suitable crosslinker, resulting in a highly crosslinked, three-dimensional network.
Causality in Experimental Design
The choice of a Friedel-Crafts approach is dictated by several factors:
-
High Reactivity of the Monomer: As previously mentioned, the four isopropyl groups on the benzene ring of this compound activate it towards electrophilic attack, facilitating the polymerization reaction under relatively mild conditions.
-
Formation of Robust C-C Bonds: The methylene bridges formed by the crosslinker create a chemically inert and thermally stable framework.
-
Versatility of Crosslinkers: A variety of external crosslinkers can be employed, with formaldehyde dimethyl acetal (FDA) being a common and effective choice. FDA, in the presence of a Lewis acid, generates a highly reactive methoxy-methyl carbocation, which readily attacks the activated aromatic rings of the monomers.
The overall reaction mechanism involves the in-situ generation of an electrophile from the crosslinker by the Lewis acid catalyst (e.g., FeCl₃), followed by electrophilic attack on the this compound monomer. This process repeats, leading to the formation of a rigid, porous network.
Experimental Protocol: Synthesis of a Hypercrosslinked Polymer from this compound
This protocol details the synthesis of a hypercrosslinked polymer (HCP) via a Friedel-Crafts alkylation reaction, employing this compound as the monomer and formaldehyde dimethyl acetal (FDA) as the external crosslinker.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Standard Vendor |
| Formaldehyde dimethyl acetal (FDA) | ≥98% | Standard Vendor |
| Anhydrous Ferric Chloride (FeCl₃) | ≥98% | Standard Vendor |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard Vendor |
| Methanol | ACS Grade | Standard Vendor |
| Hydrochloric Acid (HCl) | 37% w/w | Standard Vendor |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (10 mmol, 2.46 g) and anhydrous 1,2-dichloroethane (80 mL).
-
Monomer Dissolution: Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved.
-
Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (40 mmol, 6.49 g) in one portion. The mixture will turn dark.
-
Crosslinker Addition: Add formaldehyde dimethyl acetal (20 mmol, 1.52 g, 1.77 mL) dropwise to the reaction mixture over 10 minutes.
-
Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 18 hours under a nitrogen atmosphere. A solid precipitate will form as the polymerization proceeds.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol (100 mL) to quench the reaction and dilute the mixture.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid sequentially with methanol (3 x 100 mL).
-
To remove the catalyst, suspend the solid in 200 mL of 3 M HCl and stir for 12 hours.
-
Filter the solid and wash with deionized water until the filtrate is neutral.
-
Further wash the solid with methanol (3 x 100 mL) and tetrahydrofuran (THF) (3 x 100 mL).
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield the final porous organic framework as a fine powder.
Diagram of the Experimental Workflow:
Characterization and Data
The resulting porous organic framework should be characterized to determine its key properties, including surface area, pore volume, and thermal stability.
Physicochemical Properties
The porosity of the synthesized material is typically assessed by nitrogen physisorption measurements at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.
Table 1: Representative Porosity Data for Hypercrosslinked Polymers
| Material ID | Monomer | Crosslinker | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
| HCP-1 | Benzene | FDA | 1222 | 0.85 | [3] |
| HCP-2 | Biphenyl | FDA | 1799 | 1.21 | [3] |
| CPOP-13 | Carbazole | FeCl₃ | 847 | 0.52 | |
| POF-TIPB (Expected) | This compound | FDA | ~800-1200 | ~0.6-1.0 | - |
Note: The data for POF-TIPB is an expected range based on analogous hypercrosslinked polymers. Actual results may vary.
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the POF. A typical TGA curve for a hypercrosslinked polymer shows high thermal stability, with decomposition temperatures often exceeding 400 °C in a nitrogen atmosphere.
Diagram of the Synthetic Reaction:
Applications in Research and Drug Development
The unique properties of POFs derived from this compound open up numerous possibilities in scientific research and pharmaceutical applications:
-
Drug Delivery: The high porosity and large surface area can be utilized for the encapsulation and controlled release of therapeutic agents. The hydrophobic nature of the framework may be particularly suitable for the delivery of poorly water-soluble drugs.
-
Biocatalysis: The porous network can serve as a robust support for the immobilization of enzymes, enhancing their stability and reusability in biocatalytic processes.
-
Separations: In drug purification and chiral separations, these materials can be functionalized to act as stationary phases in chromatography, offering high resolution and efficiency.
-
Sensing: The framework can be engineered to incorporate recognition sites for specific biomolecules, enabling the development of sensitive and selective biosensors.
Conclusion
This compound is a highly effective monomer for the synthesis of porous organic frameworks with high surface areas and robust properties. The Friedel-Crafts alkylation strategy presented in this application note provides a reliable and scalable method for the preparation of these advanced materials. The resulting POFs hold significant promise for a variety of applications, particularly in the fields of drug development, catalysis, and separations. The detailed protocol and foundational principles discussed herein offer a solid starting point for researchers to explore and exploit the potential of these fascinating materials.
References
-
El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Designed synthesis of 3D covalent organic frameworks. Science, 316(5822), 268-272. [Link]
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Cai, Y., Wen, X., Wang, Y., Song, H., Li, Z., Cui, Y., et al. (2021). Preparation of hyper-crosslinked polymers with hierarchical porous structure from hyperbranched polymers for adsorption of naphthalene and 1-naphthylamine. Separation and Purification Technology, 266, 118542. [Link]
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Li, B., Zhang, Y., Ma, D., Li, Z., & Li, G. (2015). Carbazole-based porous organic polymers for gas storage and separation. Journal of Materials Chemistry A, 3(10), 5141-5147. [Link]
-
Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O'Keeffe, M., & Yaghi, O. M. (2009). A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 131(13), 4570–4571. [Link]
-
Lu, J., & Zhang, J. (2014). Facile synthesis of azo-linked porous organic frameworks via reductive homocoupling for selective CO2 capture. Journal of Materials Chemistry A, 2(34), 13831-13835. [Link]
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Partouche, E., & Margel, S. (2008). Redox graft polymerization of vinylic monomers on ozone-activated poly(styrene–divinylbenzene) microspheres of narrow size distribution. New Journal of Chemistry, 32(2), 306-316. [Link]
-
Geng, J., He, J., & Tan, B. (2023). Porous organic polymers: design, synthesis, and applications. Chemical Society Reviews, 52(1), 125-188. [Link]
-
Pan, Q., Xie, Y., Chen, Z., et al. (2022). Hypercrosslinking Polymers Fabricated from Divinyl Benzene via Friedel-Crafts Addition Polymerization. Chinese Journal of Polymer Science, 40, 310–320. [Link]
-
Davankov, V. A., & Tsyurupa, M. P. (1990). Hypercrosslinked polymers: a new class of polymeric materials. Reactive Polymers, 13(1-2), 27-42. [Link]
-
Krusenbaum, A., Grätz, S., Bimmermann, S., Hutsch, S., & Borchardt, L. (2020). The mechanochemical Scholl reaction as a versatile synthesis tool for the solvent-free generation of microporous polymers. Green Chemistry, 22(14), 4545-4554. [Link]
-
Shi, Y., Bian, Z., Lu, W., Qiu, J., & Zhu, G. (2018). Redefining Friedel-Crafts Porous Polymers: Complex Architecture from a Multifaceted Linker and Consequent Engineering into Cation Exchanger. ACS Applied Materials & Interfaces, 10(4), 3847-3854. [Link]
-
Wu, D., Xu, F., Sun, B., Fu, R., He, H., & Matyjaszewski, K. (2012). Design and Preparation of Porous Polymers. Chemical Reviews, 112(7), 3959–4015. [Link]
- Schubert, M., & Müller, U. (2007). Process for preparing porous organic framework materials. U.S.
-
Coro, J., & Montoro, J. G. (2012). Metal-organic frameworks. Chemical Society Reviews, 41(11), 3989-4010. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link].
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,4,5-Tetraisopropylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1,2,4,5-Tetraisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. We will move beyond simple protocols to explore the underlying chemical principles that govern yield and purity, providing actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly diagnose common issues.
Q1: My overall yield for this compound is consistently low. What are the most likely causes?
A low yield in this Friedel-Crafts alkylation is typically a multi-faceted issue stemming from three primary sources:
-
Isomer Formation: The reaction can produce other isomers, chiefly 1,2,3,5-tetraisopropylbenzene. Your desired 1,2,4,5-isomer is the thermodynamically more stable product, but reaction kinetics may favor other isomers.[1]
-
Incomplete or Excessive Alkylation: The reaction may stall, leaving di- and tri-substituted intermediates, or proceed too far, leading to polyalkylation.[2] Since the isopropyl group is an activating group, the product is more reactive than the starting material, making it prone to further alkylation.[3][4][5]
-
Suboptimal Reaction Conditions: Factors such as catalyst quality, temperature, reaction time, and reagent stoichiometry are critical and can drastically affect the product distribution and overall yield.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the selectivity for the 1,2,4,5-isomer?
Improving selectivity for the 1,2,4,5-isomer involves pushing the reaction toward thermodynamic equilibrium. This can be achieved by:
-
Optimizing Temperature and Time: Higher reaction temperatures and longer reaction times can facilitate the isomerization of the kinetically favored products into the more stable 1,2,4,5-isomer.[1]
-
Employing a Post-Alkylation Isomerization Step: After the initial alkylation, the crude product mixture can be heated with a Lewis acid catalyst to encourage the conversion of undesired isomers to the desired product.[1][6]
-
Catalyst Selection: While aluminum chloride (AlCl₃) is standard, exploring other Lewis acids or solid acid catalysts like zeolites can alter the isomer distribution.[1][7]
Q3: My final product is contaminated with di- and tri-isopropylbenzenes. How can this be prevented?
This issue points to a competition between alkylation of the starting material and dealkylation/transalkylation of the product. The presence of these intermediates indicates the reaction has not gone to completion or that equilibrium favors a mixture. To address this:
-
Control Reagent Stoichiometry: Using a large excess of the aromatic starting material (e.g., durene or p-diisopropylbenzene) can help minimize polyalkylation of the desired product.[5][8]
-
Gradual Addition of Alkylating Agent: Adding the isopropylating agent (e.g., 2-chloropropane) slowly helps maintain its low concentration. This favors the exhaustive alkylation of the starting material over the premature alkylation of partially substituted products.[1]
Visualizing the Core Chemistry
Understanding the reaction pathway is fundamental to troubleshooting. The synthesis of this compound proceeds via a Friedel-Crafts alkylation mechanism.
Caption: Friedel-Crafts Alkylation mechanism for synthesis.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems.
Issue 1: My reaction mixture turns dark or forms a tar-like substance, leading to a difficult workup and low yield.
-
Potential Cause A: Reaction Temperature is Too High.
-
Explanation: Excessive heat can promote polymerization and decomposition of carbocation intermediates, leading to complex, high-molecular-weight byproducts (tar).
-
Solution: Carefully control the reaction temperature using an ice bath, especially during the initial addition of the alkylating agent and catalyst. Maintain the recommended temperature throughout the reaction period.
-
-
Potential Cause B: Presence of Moisture.
-
Explanation: Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Water will react with the catalyst, deactivating it and producing HCl, which can contribute to side reactions and charring.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: The reaction stalls, and GC-MS analysis shows a large percentage of unreacted starting material and di-substituted intermediates.
-
Potential Cause A: Inactive Catalyst.
-
Explanation: The Lewis acid catalyst may have been deactivated by exposure to atmospheric moisture or impurities in the reagents.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst or a freshly sublimed portion of AlCl₃. Ensure all reagents and solvents are of high purity and anhydrous.
-
-
Potential Cause B: Insufficient Catalyst Loading.
-
Explanation: In Friedel-Crafts alkylations, the product itself is a Lewis base and can form a complex with the catalyst, effectively sequestering it.[9] This means that a stoichiometric amount of catalyst is often required, rather than a catalytic amount.
-
Solution: Review the literature for the specific starting material being used. Increase the molar ratio of the catalyst relative to the aromatic substrate. A 1.1 to 1.5 molar equivalent is a common starting point.
-
Issue 3: I've successfully synthesized the product, but I cannot isolate pure this compound from its isomers.
-
Potential Cause: Similar Physical Properties of Isomers.
-
Explanation: Structural isomers often have very close boiling points and solubility profiles, making separation by standard distillation or recrystallization challenging.
-
Solution A (Fractional Crystallization): This can be effective if the desired isomer is a solid and has a significantly different solubility profile from the impurities in a given solvent system. Experiment with different solvents and cooling rates.
-
Solution B (Fractional Distillation): If the boiling points are different enough, careful fractional distillation under reduced pressure may be successful. Use a column with high theoretical plates.
-
Solution C (Chemical Purification): Inspired by methods for similar compounds, a potential advanced technique involves selective reaction. For instance, some isomers may undergo sulfonation more readily than the sterically hindered 1,2,4,5-isomer.[10] The sulfonated impurities can then be removed by extraction, followed by recovery of the desired product. This approach requires significant development.
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Yield & Selectivity
| Parameter | Observation | Recommendation & Rationale |
| Temperature | Low temps may yield kinetic products (other isomers). High temps can cause charring but favor the thermodynamic 1,2,4,5-isomer.[1] | Start at a low temperature (0-5 °C) during addition, then allow the reaction to slowly warm to a moderate temperature (e.g., 50 °C) for an extended period to promote isomerization.[6] |
| Catalyst | AlCl₃ is a strong, common catalyst but can be aggressive. Weaker Lewis acids may offer better selectivity. | For initial trials, AlCl₃ is standard. If isomer control is poor, consider exploring alternatives like FeCl₃ or solid acid catalysts (e.g., zeolites).[1][7] |
| Solvent | Non-polar solvents are typical. The choice can influence catalyst activity and product solubility. | Use an inert, anhydrous solvent like carbon disulfide or a hydrocarbon (e.g., hexane). In some cases, using the aromatic reactant in excess can serve as the solvent. |
| Reaction Time | Short times may lead to incomplete reaction. Long times at high temps can promote isomerization but also decomposition.[1] | Monitor the reaction by GC. Aim for the point where starting material is consumed and the ratio of the desired 1,2,4,5-isomer is maximized. |
Generalized Experimental Protocol (Starting from Durene)
This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scales.
-
Preparation: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the flask with anhydrous durene and an appropriate anhydrous solvent (e.g., carbon disulfide). Cool the mixture in an ice bath to 0 °C.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the stirred mixture while maintaining the temperature at 0-5 °C.
-
Alkylating Agent Addition: Add 2-chloropropane dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then slowly warm to room temperature or a moderately elevated temperature (e.g., 40-50 °C) and stir for 12-24 hours. Monitor progress via GC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice.
-
Workup: Separate the organic layer. Wash sequentially with cold water, 5% NaOH solution, and finally with brine.[10]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum or by recrystallization from a suitable solvent (e.g., ethanol/water).
Troubleshooting Workflow
This diagram provides a logical path for diagnosing yield issues.
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- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
Technical Support Center: Alkylation of Benzene to 1,2,4,5-Tetraisopropylbenzene
Welcome to the technical support center for the synthesis of 1,2,4,5-tetraisopropylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Friedel-Crafts alkylation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should expect during the synthesis of this compound?
The alkylation of benzene with an isopropylating agent (like propylene or 2-propanol) in the presence of an acid catalyst is a classic Friedel-Crafts reaction. However, it is prone to several side reactions that can significantly impact the purity and yield of the desired this compound. The main side reactions are:
-
Polyalkylation: This is the most common side reaction. It involves the addition of more than four isopropyl groups to the benzene ring, leading to the formation of penta- and hexaisopropylbenzene.[1][2]
-
Isomerization: Under the reaction conditions, the isopropyl groups can migrate around the benzene ring, resulting in the formation of other tetraisopropylbenzene isomers, such as 1,2,3,5-tetraisopropylbenzene.[3][4]
-
Under-alkylation: Incomplete reaction can leave significant amounts of mono-, di-, and triisopropylbenzene in the product mixture.[3]
-
Disproportionation and Transalkylation: Polyisopropylbenzenes can react with benzene to form lower alkylated benzenes, altering the product distribution. This is essentially the reverse of polyalkylation and can sometimes be used to one's advantage to utilize byproducts.[5]
Q2: Why is polyalkylation so prevalent in this reaction?
Polyalkylation is a characteristic issue in Friedel-Crafts alkylation.[6][7] The isopropyl group is an electron-donating group, which activates the benzene ring. This means that the mono-alkylated product (isopropylbenzene) is more reactive towards further electrophilic attack than the starting benzene molecule.[1][8] Consequently, as soon as some product is formed, it competes with the remaining benzene for the alkylating agent, leading to the formation of di-, tri-, and subsequently, the desired tetra-substituted product. This escalating reactivity continues, making it difficult to stop the reaction precisely at the tetra-substituted stage and often results in over-alkylation.[9]
Q3: How does the choice of catalyst affect the formation of side products?
The catalyst plays a crucial role in both the reaction rate and selectivity.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active catalysts that can promote the reaction at lower temperatures.[10][11] However, their high activity can also lead to a higher degree of polyalkylation and isomerization.[1]
-
Solid Acid Catalysts (e.g., Zeolites): Zeolites are often preferred in industrial settings. Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers and potentially reducing the formation of bulky, highly substituted products.[12][13][14] For example, zeolites with appropriate pore sizes can allow the formation of the desired product while sterically hindering the formation of larger molecules like hexaisopropylbenzene.[15] Milder solid acids can also help to reduce the extent of unwanted side reactions compared to strong Lewis acids.[16]
Q4: What is the impact of reaction temperature on the product distribution?
Reaction temperature is a critical parameter to control.
-
Lower Temperatures: Generally favor the desired kinetic product and can help to reduce the rate of subsequent alkylation reactions, thus minimizing polyalkylation.[1]
-
Higher Temperatures: While increasing the overall reaction rate, higher temperatures provide the energy needed for thermodynamic processes like isomerization. This can lead to a product mixture with a higher proportion of thermodynamically stable isomers, which may not be the desired 1,2,4,5-isomer.[15][17] High temperatures can also increase the likelihood of disproportionation and other side reactions.
Troubleshooting Guide: Side Reactions in Tetraisopropylbenzene Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound; high levels of under-alkylated products (mono-, di-, tri-isopropylbenzene). | 1. Insufficient amount of alkylating agent.2. Reaction time is too short.3. Low reaction temperature.4. Inadequate catalyst activity or loading. | 1. Increase the molar ratio of the isopropylating agent to benzene.2. Extend the reaction time and monitor the progress using GC.3. Gradually increase the reaction temperature, but be mindful of isomerization.4. Increase the catalyst loading or switch to a more active catalyst. |
| Excessive polyalkylation (high concentration of penta- and hexaisopropylbenzene). | 1. The molar ratio of alkylating agent to benzene is too high.2. The reaction temperature is too high.3. The catalyst is too active.[1]4. The alkylated product is significantly more reactive than benzene.[7][8] | 1. Use a large excess of the aromatic substrate (benzene). This statistically favors the alkylation of benzene over the already substituted products.[1][7]2. Lower the reaction temperature to decrease the rate of subsequent alkylations.[1]3. Consider using a milder Lewis acid or a shape-selective solid acid catalyst like a zeolite.[12][13] |
| High percentage of undesired isomers (e.g., 1,2,3,5-tetraisopropylbenzene). | 1. The reaction temperature is too high, favoring thermodynamic equilibrium.[17]2. The catalyst is promoting isomerization.[4]3. Prolonged reaction time allows for equilibration. | 1. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.2. Screen different catalysts. Some catalysts, particularly certain zeolites, can offer better regioselectivity.[14][18]3. Optimize the reaction time to isolate the kinetic product before significant isomerization occurs. A moderate "post-alkylation" step can sometimes be used to improve the ratio of specific isomers.[19] |
| Formation of colored byproducts or tar. | 1. The reaction temperature is excessively high.2. Presence of impurities in reactants or solvents.3. Catalyst degradation or reaction with impurities. | 1. Strictly control the reaction temperature and ensure efficient heat dissipation.2. Use high-purity, dry reactants and solvents. Benzene should be dried over sodium wire, for example.[5]3. Ensure the catalyst is of high quality and handled under appropriate inert conditions if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Benzene
This protocol provides a general guideline. Optimal conditions (temperature, time, ratios) must be determined empirically.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a trap (to handle evolving HCl if using an alkyl chloride). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Charge the flask with anhydrous aluminum chloride (AlCl₃) and dry benzene. Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using an ice bath.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., 2-chloropropane or isopropanol) dropwise from the addition funnel to the stirred benzene-catalyst suspension over a period of 1-2 hours.
-
Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent local temperature spikes that can lead to increased side product formation.
-
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction's progress by periodically taking aliquots (and quenching them appropriately) for analysis by Gas Chromatography (GC).
-
Quenching: Once the desired conversion is reached, slowly and carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the aluminum chloride catalyst.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or chromatography to isolate the this compound.
Protocol 2: Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Identify the peaks corresponding to benzene, mono-, di-, tri-, and the various tetraisopropylbenzene isomers, as well as any heavier products, by comparing their retention times to known standards or by using a GC-Mass Spectrometer (GC-MS) for definitive identification. The peak areas can be used to determine the relative percentages of each component in the product mixture.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound (TIPB) showing the main pathway and competing side reactions of polyalkylation and isomerization.
References
Sources
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- 8. Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene? [allen.in]
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- 20. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 23. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,2,4,5-Tetraisopropylbenzene
Welcome to the technical support guide for the purification of crude 1,2,4,5-tetraisopropylbenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this sterically hindered molecule. The following sections provide in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific purification techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses initial queries and common stumbling blocks encountered during the purification process.
Q1: My crude product, synthesized via Friedel-Crafts alkylation, is a viscous oil or a waxy semi-solid, not the expected crystalline solid. Why is this, and how should I proceed?
A1: This is a very common observation. The expected melting point of pure this compound is approximately 118-120 °C.[1] An oily or semi-solid crude product indicates the presence of significant impurities that are causing freezing-point depression. These impurities are typically a mixture of:
-
Isomeric Products: The Friedel-Crafts reaction is notorious for producing constitutional isomers. You likely have other tetraisopropylbenzene isomers (e.g., 1,2,3,5- or 1,2,3,4-), which have different physical properties.
-
Under- and Over-Alkylated Species: The presence of di- and triisopropylbenzenes (under-alkylation) or even pentaisopropylbenzene (over-alkylation) is common.[2] These are often liquids or low-melting solids that plasticize the desired product.
-
Residual Solvents or Reagents: Unreacted starting materials or high-boiling point solvents can also contribute to the crude product's oily nature.
Actionable Advice: Do not be discouraged by the physical state. Your primary goal is to induce crystallization of the desired high-melting 1,2,4,5-isomer from the "oily" impurity matrix. The first technique to attempt is recrystallization, as detailed in Section 2.
Q2: What is the most effective purification technique for obtaining high-purity this compound on a laboratory scale (1-50 g)?
A2: A two-stage approach is often most effective:
-
Recrystallization: This is the workhorse method for this compound.[3][4] Its high melting point and symmetrical structure often lead to good crystal formation in an appropriate solvent, effectively separating it from the more soluble, less symmetrical isomers and other byproducts.
-
Column Chromatography: If recrystallization fails to provide the desired purity, or if isomers are particularly stubborn, column chromatography over silica gel is the next logical step.[5] Due to the non-polar nature of the compound, you will use a non-polar eluent system.
For multi-hundred-gram scales, fractional vacuum distillation might be considered to remove lower-boiling impurities first, followed by recrystallization of the enriched solid fraction. However, this is often unnecessary and more complex for standard lab scales.
Q3: How can I reliably assess the purity of my this compound after each purification step?
A3: A combination of methods provides the most complete picture:
-
Melting Point Analysis: A sharp melting point in the expected range (118-120 °C) is a strong indicator of high purity. A broad or depressed melting range signifies the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components. On a silica plate eluted with a non-polar solvent (e.g., hexanes), the pure product should appear as a single, well-defined spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this type of compound. It will not only quantify the purity but also help identify the isomeric and other impurities by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The high symmetry of this compound results in a very simple spectrum, making the presence of less symmetrical isomers easily detectable through additional, more complex signals.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is the most powerful and efficient method for purifying this compound. Success hinges on selecting the right solvent and controlling the cooling process.[6]
Workflow Diagram: Recrystallization
Caption: General workflow for the recrystallization of this compound.
Problem 1: I can't find a suitable solvent. The compound is either too soluble, even when cold, or insoluble, even when hot.
Cause: An ideal single solvent has a steep solubility curve—high solubility at its boiling point and low solubility at 0-5 °C. When a single solvent doesn't work, a binary solvent system is required.
Solution:
-
Systematic Screening: Test solubility in small vials with ~10-20 mg of crude material and 0.5 mL of solvent.
-
Employ a Binary Solvent System: This is often the key. Find a "soluble" solvent in which the compound dissolves readily at room temperature (e.g., acetone, ethyl acetate, THF) and a "miscible non-solvent" in which it is poorly soluble (e.g., hexanes, heptane, ethanol, water).[7]
Detailed Protocol for Binary Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., acetone).
-
While the solution is still hot, add the "non-solvent" (e.g., hexanes) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the hot "soluble" solvent to redissolve the turbidity, resulting in a clear, saturated solution.
-
Allow the flask to cool slowly and undisturbed. Crystals should form as the solubility decreases.
| Solvent/System | Type | Rationale for Use |
| Ethanol | Single Solvent | Often a good starting point. The polarity difference may leave non-polar impurities behind. |
| Heptane/Hexanes | Single Solvent | Good for highly pure material, but may fail if impurities are also non-polar hydrocarbons. |
| Acetone / Hexanes | Binary System | Highly Recommended. Acetone effectively dissolves the aromatic compound, while hexanes act as an excellent anti-solvent to induce crystallization.[7] |
| Ethyl Acetate / Hexanes | Binary System | A similar and effective alternative to the acetone/hexanes system.[7] |
Problem 2: The product "oils out" instead of forming crystals.
Cause: The solution has become supersaturated at a temperature that is above the melting point of your product in that specific solvent environment. This is common when the solution is too concentrated or contains a high level of impurities.
Solution:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more volume) of the hot solvent (or the "soluble" solvent in a binary system).
-
Slow Cooling: Ensure the cooling process is extremely slow. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool with the bath. Rapid cooling is a primary cause of oiling out.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
Problem 3: My yield is very low after recrystallization.
Cause: This can be due to several factors: using too much solvent, premature crystallization during a hot filtration step, or not cooling the solution sufficiently.
Solution:
-
Use Minimum Solvent: The most common error is adding too much solvent, which keeps the product dissolved even when cold.[3] Always aim for the minimum amount required for dissolution at the boiling point.
-
Pre-heat Glassware: If performing a hot filtration to remove insoluble impurities, pre-heat your filter funnel and receiving flask to prevent the product from crashing out in the funnel.
-
Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtering.[3]
-
Check the Mother Liquor: After filtering, analyze the remaining solution (mother liquor) by TLC. If a large amount of product is still present, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling, though this crop will be less pure than the first.
Section 3: Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, flash column chromatography is used to separate components based on their differential adsorption to a stationary phase.[5]
Workflow Diagram: Flash Column Chromatography
Caption: Standard workflow for purification by flash column chromatography.
Problem 1: I get poor separation between my product and an impurity (co-elution).
Cause: The chosen eluent system is not providing sufficient differential retention on the stationary phase (typically silica gel). The polarity of the mobile phase is too high, moving all components too quickly, or too low, causing everything to move too slowly together.
Solution:
-
Optimize Eluent with TLC: Before running a column, always optimize the solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf (retention factor) value of approximately 0.3-0.4.
-
Use a Weaker Eluent: this compound is extremely non-polar. You should start with a very non-polar mobile phase and only add a tiny amount of a slightly more polar solvent if needed.
-
Dry Loading: For compounds that are highly soluble in the eluent, "wet loading" (dissolving in eluent and pipetting onto the column) can lead to broad bands. Instead, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your column. This concentrates the starting band and improves separation.[8]
| Eluent System (on Silica Gel) | Polarity | Use Case |
| 100% Hexanes or Heptane | Extremely Low | Starting point. Ideal for separating very non-polar hydrocarbons. |
| 0.5 - 2% Ethyl Acetate in Hexanes | Very Low | Use if the product is not moving in pure hexanes. Increases polarity slightly to move compounds down the column. |
| 1 - 5% Dichloromethane in Hexanes | Very Low | An alternative to ethyl acetate for fine-tuning polarity. |
Problem 2: My product appears to be degrading on the column.
Cause: While uncommon for robust hydrocarbons, standard silica gel is slightly acidic. For very sensitive compounds, this can sometimes cause degradation.
Solution:
-
Use Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel. Alumina has different adsorptive properties and lacks the acidity of silica.
-
Deactivate Silica: If you must use silica, you can "deactivate" it by pre-washing the column with your eluent containing a small amount of a non-nucleophilic base, like 0.1-0.5% triethylamine, before loading your sample.[9]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[10]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 635-11-0 | this compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
NIST. (n.d.). 1,2,4-Tri-isopropylbenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ChemBK. (2024). 1,3,5-Triisopropylbenzene. Retrieved from [Link]
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]
- Google Patents. (n.d.). US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2019). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of 1, 3, 5-triisopropylbenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of triisopropylbenzene. Retrieved from [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,4,5-tetrakis(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,2,4,5-Tetramethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Triisopropylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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Technical Support Center: Overcoming Steric Hindrance in Reactions with 1,2,4,5-Tetraisopropylbenzene
Welcome to the technical support center for navigating the synthetic challenges of 1,2,4,5-tetraisopropylbenzene. This highly substituted arene presents unique obstacles due to severe steric congestion. This guide is designed for researchers, medicinal chemists, and process development scientists, offering troubleshooting advice, validated protocols, and mechanistic insights to facilitate your work with this challenging substrate.
Frequently Asked Questions (FAQs): The Fundamentals of Steric Hindrance
Q1: What makes this compound so unreactive in common aromatic functionalization reactions?
The core issue is the conformational restriction imposed by the four isopropyl groups. These bulky substituents are not static; they rotate and sweep out a significant volume, effectively creating a "steric shield" above and below the plane of the benzene ring. This shielding severely restricts the approach of reagents to the two remaining aromatic C-H bonds (at positions 3 and 6). Furthermore, the flanking isopropyl groups on either side of the reactive sites create a narrow channel for any incoming electrophile or catalyst, dramatically increasing the activation energy for many reactions.[1][2]
Q2: What are the primary consequences of this steric hindrance that I should anticipate in my experiments?
You should expect to encounter one or more of the following issues:
-
Drastically Reduced Reaction Rates: Many standard reactions, such as Friedel-Crafts acylation, may fail entirely or require forcing conditions (high temperatures, prolonged reaction times) with minimal product formation.[3][4]
-
Blocked Reaction Sites: The sheer bulk of the isopropyl groups can completely prevent reagents from accessing the reactive C-H or C-X bonds, leading to recovery of starting material.
-
Altered Regioselectivity: In cases where a reaction does proceed, the steric environment can override the typical electronic directing effects, leading to unusual product distributions.[4][5]
-
Challenges in Catalyst Turnover: In catalytic cycles, bulky products can be slow to dissociate from the catalyst's coordination sphere, leading to catalyst inhibition or decomposition.
Troubleshooting Guide: Strategies by Reaction Class
This section provides specific, actionable advice for common synthetic transformations.
Section A: Electrophilic Aromatic Substitution (EAS)
Issue: "My Friedel-Crafts acylation/alkylation of this compound is failing. I'm using AlCl₃ and seeing no product."
Analysis & Solution: This is a common outcome. The steric shielding of the aromatic protons prevents the formation of the requisite σ-complex (Wheland intermediate) with the bulky acylium or carbocation electrophile.[5][6] Standard Lewis acids like AlCl₃ are often insufficient to overcome this high activation barrier.
Recommended Strategies:
-
Use Stronger Lewis Acids or Brønsted Acids: Consider using triflic acid (TfOH) or other superacids, which can protonate even highly deactivated or hindered arenes.
-
Employ Smaller Electrophiles: Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ with a Lewis acid) involve smaller electrophilic species (NO₂⁺, Br⁺) and have a higher chance of success, though they may still require elevated temperatures.
-
Abandon Classical EAS: For C-C bond formation, classical EAS is often not a viable strategy. Modern C-H activation methods are far more effective (see Section B).
Section B: C-H Activation and Functionalization
Issue: "How can I bypass the limitations of EAS to install functional groups like boronic esters or halides on the ring?"
Analysis & Solution: Transition metal-catalyzed C-H activation provides a powerful alternative. These methods operate via mechanisms that are less sensitive to the electronic properties of the ring and can be guided primarily by sterics. Iridium-catalyzed C-H borylation is a premier strategy for introducing a versatile boronic ester handle.[7] The catalyst selectively targets the least sterically hindered C-H bond, which in this case are the only ones available.
This protocol outlines the borylation of this compound to introduce a B(pin) group, a versatile synthetic intermediate for subsequent cross-coupling reactions.
Reagents & Equipment:
-
This compound
-
Pinacolborane (B₂pin₂)
-
[Ir(OMe)COD]₂ (Methoxyiridium(I) cyclooctadiene dimer)
-
dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)
-
Anhydrous solvent (e.g., Cyclohexane, THF)
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle
-
Standard workup and purification supplies (silica gel chromatography)
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere, add this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(OMe)COD]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous cyclohexane (to form a ~0.5 M solution of the arene).
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired boronic ester product.
The following diagram illustrates the general principle where the catalyst selectively targets the most accessible C-H bond on a sterically crowded arene.
Caption: Workflow for C-H Functionalization.
Section C: Palladium-Catalyzed Cross-Coupling
Issue: "I have successfully synthesized 3-bromo-1,2,4,5-tetraisopropylbenzene but am struggling with the subsequent Suzuki-Miyaura coupling. My standard catalyst, Pd(PPh₃)₄, is ineffective."
Analysis & Solution: This is a classic problem of steric hindrance in cross-coupling. The four key steps in a Suzuki coupling are: oxidative addition, transmetalation, reductive elimination, and catalyst regeneration. With a substrate as bulky as 3-bromo-1,2,4,5-tetraisopropylbenzene, both the oxidative addition and the final reductive elimination steps are extremely slow.[8][9]
-
Oxidative Addition Failure: The bulky isopropyl groups prevent the palladium(0) complex from accessing the C-Br bond.
-
Reductive Elimination Failure: Even if oxidative addition and transmetalation occur, the two bulky groups (the tetraisopropylphenyl group and the coupling partner) on the Pd(II) intermediate are sterically clashed, preventing the bond-forming reductive elimination step.
The solution lies in using specialized ligands that are both bulky and electron-rich .[10]
-
Bulkiness promotes reductive elimination by creating a sterically congested metal center.
-
Electron-donating properties accelerate the initial oxidative addition step.
| Ligand Class | Example Ligand | Key Features | Recommended For |
| Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich. Excellent for hindered substrates.[10] | Suzuki, Buchwald-Hartwig Amination, Sonogashira |
| Ferrocene-Based | dppf | Good for many standard couplings, but may be less effective here. | General Suzuki, Stille |
| Carbene Ligands | IPr, SIMes | Strong σ-donors, thermally stable. | Suzuki, Heck |
Reagents & Equipment:
-
3-Bromo-1,2,4,5-tetraisopropylbenzene
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Palladium catalyst precursor, 2 mol%)
-
SPhos (Buchwald ligand, 4.5 mol%)
-
K₃PO₄ (Potassium phosphate, base, 3.0 equiv)
-
Anhydrous solvent system (e.g., Toluene/Water 10:1)
-
Schlenk tube, inert atmosphere supplies
Step-by-Step Methodology:
-
Setup: To a Schlenk tube under argon, add 3-bromo-1,2,4,5-tetraisopropylbenzene (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) in a small amount of the anhydrous toluene. Allow to stir for 10 minutes.
-
Reaction Assembly: Add the catalyst solution to the Schlenk tube, followed by the bulk of the toluene/water solvent mixture.
-
Heating: Seal the tube and heat to 100-110 °C with vigorous stirring for 12-48 hours.
-
Monitoring & Workup: Monitor by GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography.
This diagram illustrates how a bulky ligand facilitates the difficult C-C bond-forming step.
Caption: Role of bulky ligands in reductive elimination.
References
-
Mortier, J. (n.d.). Directed Ortho Metalation. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]
- Leroux, F. R., et al. (n.d.). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Abstract available through unblog.fr.
-
Robbins, D. W., & Hartwig, J. F. (2011). Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C–H Borylation. Angewandte Chemie International Edition, 50(30), 6950-6955. Available at: [Link]
- Rueping, M., & Nachtsheim, B. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
-
Schilter, D., et al. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science, 14(14), 3698-3704. Available at: [Link]
-
Gilman, H., & Wittig, G. (ca. 1940). This reaction type was reported independently by these researchers. General information available at: [Link]
-
Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2432-2441. Available at: [Link]
-
Mandal, M., et al. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. (Note: As of Jan 2026, this is a recent publication). Available at: [Link]
-
Nguyen, V. H., et al. (2017). INVESTIGATION OF PALLADIUM CATALYST ON SUZUKI CROSS-COUPLING FOR SYNTHESIS OF CONJUGATED ORGANIC MOLECULES. Science and Technology Development Journal, 20(K8), 60-66. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Available at: [Link]
-
Urgel, J. I., et al. (2023). Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. ACS Nanoscience Au, 3(1), 16-23. Available at: [Link]
- BenchChem. (2025). Steric Hindrance in Action: How 1,3-Di-iso-propyl-5-methylbenzene Dictates Reaction Outcomes. BenchChem Technical Guides.
-
Wang, C., et al. (2017). Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Chemical Communications, 53(83), 11447-11450. Available at: [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Ponec, R., et al. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(19), 3526-3532. Available at: [Link]
- Colacot, T. J. (Ed.). (2015). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications.
-
Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]
-
Chen, P., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(30), 11676-11686. Available at: [Link]
-
McMurry, J. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for 1,2,4,5-Tetraisopropylbenzene Synthesis
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1,2,4,5-Tetraisopropylbenzene (TIPB). As a molecule of significant interest in materials science and as a bulky ligand precursor, its efficient synthesis is paramount. The primary challenge in this process lies in the precise control of regioselectivity during the Friedel-Crafts isopropylation of an aromatic precursor, typically durene (1,2,4,5-tetramethylbenzene) or through exhaustive alkylation of benzene. Success is almost entirely dictated by the judicious selection of a catalyst and the fine-tuning of reaction conditions.
This guide is structured from my field experience to address the most common and critical issues encountered in the lab. We will move from troubleshooting specific experimental failures to answering broader strategic questions. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own research.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific, common problems encountered during the synthesis of this compound.
Question 1: My reaction yields are consistently low, and I'm recovering a significant amount of starting material. What's going wrong?
Answer:
Low conversion is a frequent hurdle and typically points to issues with catalyst activity or suboptimal reaction conditions. Let's break down the potential causes:
-
Insufficient Catalyst Activity: The electrophilic attack on the aromatic ring is the core of the reaction, and this requires a potent catalyst.[1][2]
-
Lewis Acids (e.g., AlCl₃): These are highly active but extremely sensitive to moisture. Any water in your reagents or solvent will hydrolyze the AlCl₃, rendering it inactive. Ensure all reagents and glassware are scrupulously dried.
-
Solid Acid Catalysts (e.g., Zeolites): The issue here is often related to the acid site density and accessibility. For a bulky molecule like TIPB, the active sites within the micropores of some zeolites may be inaccessible.[3] Using a hierarchical zeolite with both micropores and mesopores can dramatically improve access to active sites for bulky reactants.[3]
-
Catalyst Poisoning: Impurities in your starting materials (e.g., sulfur or nitrogen compounds) can irreversibly bind to catalyst active sites, effectively poisoning them.[4][5] Consider purifying your durene or benzene stock if you suspect contamination.
-
-
Suboptimal Reaction Temperature:
-
Too Low: The activation energy for the Friedel-Crafts alkylation is significant. If the temperature is too low, the reaction rate will be impractically slow.
-
Too High: While higher temperatures increase the reaction rate, they can also promote side reactions like dealkylation or isomerization, and can accelerate catalyst deactivation through coking.[5] For many zeolite systems, a temperature range of 130-180°C is a common starting point.[6]
-
-
Incorrect Reagent Stoichiometry:
-
Insufficient Alkylating Agent: Ensure you are using a sufficient excess of the isopropylating agent (e.g., isopropanol or propylene) to drive the reaction forward.
-
Polyalkylation Control: Conversely, in syntheses starting from benzene, using a large excess of the aromatic compound can help minimize the formation of over-alkylated products, as the electrophile is more likely to encounter a benzene molecule than a partially alkylated one.[7]
-
Question 2: My conversion is high, but the main product is the 1,2,3,5-isomer or a mix of other polyisopropylbenzenes, not the desired 1,2,4,5-TIPB. How can I improve selectivity?
Answer:
This is the central challenge of this synthesis and is governed by a combination of kinetic versus thermodynamic control and the steric influence of the catalyst.
-
Kinetic vs. Thermodynamic Product: The initially formed product (kinetic) may not be the most stable isomer. The 1,2,4,5-isomer is sterically hindered. Under certain conditions, the reaction may favor a different, kinetically preferred isomer. The thermodynamically more stable isomer can sometimes be favored by allowing the reaction to proceed for a longer time or at a higher temperature, which facilitates isomerization.[8]
-
Catalyst Shape Selectivity (The Zeolite Advantage): This is where solid acid catalysts, particularly zeolites, offer a distinct advantage over traditional Lewis acids.
-
Mechanism: The defined pore structure of a zeolite can exert steric hindrance on the transition state of the alkylation reaction. The catalyst's pores can be too small to allow the formation of bulkier isomers, thus favoring the formation of the desired product that "fits." Zeolites like ZSM-5, Y-Zeolite, and H-Beta are often investigated for such shape-selective applications.[6][9]
-
Practical Application: If you are using AlCl₃ and struggling with isomer control, switching to a medium or large-pore zeolite catalyst is the most logical next step. You will need to screen several types to find the optimal pore geometry for your specific process.
-
-
Post-Alkylation Isomerization: A useful strategy can be to perform the initial alkylation and then subject the crude product mixture to a "post-alkylation isomerization" step. This involves heating the mixture with a Lewis acid catalyst to encourage the conversion of less stable isomers into the desired, more thermodynamically stable product.[7][8][10]
Question 3: My catalyst works well initially, but its activity drops off rapidly after one or two runs. What is causing this deactivation and how can I prevent it?
Answer:
Rapid catalyst deactivation is a common issue in hydrocarbon processing, primarily caused by the fouling of active sites.[5]
-
Primary Cause: Coking: At the temperatures used for alkylation, side reactions can lead to the formation of heavy, carbonaceous deposits (coke) on the surface and within the pores of the catalyst. These deposits physically block the active sites, preventing reactants from reaching them. This is a particularly significant problem with solid acid catalysts like zeolites.[11]
-
Mitigation Strategy 1: Optimize Conditions: Lowering the reaction temperature or reducing the partial pressure of the alkylating agent can slow the rate of coke formation.
-
Mitigation Strategy 2: Hydrogen Co-feed: In continuous flow systems, co-feeding a small amount of hydrogen can help to hydrogenate coke precursors, extending the catalyst's lifetime.
-
Regeneration: Coked catalysts can often be regenerated. A common procedure involves a carefully controlled calcination (burn-off) in air to remove the carbon deposits. For noble metal-supported catalysts, a hydrogenative regeneration at elevated temperature and pressure can be effective.[11]
-
-
Leaching (for Supported Catalysts): If you are using a catalyst where the active species is supported on a solid (e.g., a metal on alumina), it's possible for the active species to leach into the reaction medium under harsh conditions, leading to a permanent loss of activity. This is less common with zeolites where the acidity is integral to the framework.
Troubleshooting Decision Workflow
Below is a systematic approach to diagnosing common issues in 1,2,4,5-TIPB synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Question 4: What are the main classes of catalysts for this compound synthesis and what are their pros and cons?
Answer:
Catalyst choice is the most critical parameter. There are three main classes, each with distinct advantages and disadvantages.
| Catalyst Class | Common Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, low cost, well-understood mechanism.[1][12] | Often poor selectivity, sensitive to moisture, difficult to separate from product, generates corrosive aqueous waste. |
| Solid Acids | Zeolites (H-BEA, H-Y, ZSM-5), Sulfated Zirconia | Reusable, non-corrosive, environmentally friendly, potential for high shape selectivity.[3][6] | Can be prone to deactivation by coking, potential for diffusion limitations with bulky molecules.[3][13] |
| Ionic Liquids | Chloroaluminate ILs (e.g., 2AlCl₃/Et₃NHCl) | High activity and selectivity, tunable properties, low volatility, potential for easy separation and recycling.[7][8][10] | Can be expensive, may still be sensitive to moisture, viscosity can be an issue. |
Question 5: Why should I consider a zeolite catalyst, and how do I choose the right one?
Answer:
For synthesizing sterically demanding molecules like 1,2,4,5-TIPB, zeolites are often the superior choice due to their unique property of shape selectivity .
The rationale is based on their crystalline, microporous structure. The pores and channels within a zeolite crystal are of a similar dimension to small molecules. This allows a zeolite to act as a "molecular sieve," influencing which molecules can enter the pores, what transition states can form inside, and which products can diffuse out.
Systematic Workflow for Zeolite Catalyst Selection
Choosing the right zeolite requires a systematic screening process. You cannot simply pick one and expect optimal results. The following workflow is a proven methodology for this process.
Caption: A systematic workflow for selecting and optimizing a zeolite catalyst.
-
Pore Size is Key: Start with zeolites that have different pore dimensions. For example:
-
H-Y (FAU topology): A large-pore zeolite (7.4 Å pores) that allows bulky molecules to enter.
-
*H-Beta (BEA topology): A large-pore zeolite with a 3-dimensional, tortuous pore system.
-
ZSM-5 (MFI topology): A medium-pore zeolite (5.1-5.6 Å pores) which may provide higher selectivity by excluding the formation of bulkier isomers.[9][14]
-
-
Acidity Matters: The strength and concentration of acid sites (both Brønsted and Lewis) will dictate the catalyst's overall activity. This can be modified through techniques like dealumination or ion-exchange.[3]
Question 6: How should I approach the purification of the final this compound product?
Answer:
Purification aims to remove unreacted starting materials, isomeric byproducts, and any over-alkylated species.
-
Catalyst Removal: If using a solid catalyst, simple filtration is sufficient. If using a Lewis acid like AlCl₃, the reaction must be quenched, typically by pouring it carefully over ice water. This hydrolyzes the catalyst.[15]
-
Aqueous Workup: The organic layer is separated and washed sequentially with a dilute acid solution (to remove any basic species), followed by a dilute base solution (like NaHCO₃) to neutralize any remaining acid, and finally with brine or water.[15]
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.
-
Final Purification: The most effective method for separating the 1,2,4,5-TIPB from its isomers is typically fractional distillation under reduced pressure . Due to their different boiling points, this can yield a highly pure product. If distillation is not sufficient, preparative chromatography on silica gel may be required, although this is less practical on a large scale.
References
-
Title: Catalytic Cracking of 1,3,5-Triisopropylbenzene and Low- Density Polyethylene over Hierarchical Y Zeolites and Al - OPUS at UTS Source: Wiley Online Library URL: [Link]
-
Title: Study on the synthesis of 1, 3, 5-triisopropylbenzene Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF ZSM-5 MOLECULAR SIEVE BY CRYSTAL SEED AND ORGANIC TEMPLATING AGENT RELAY-DIRECTED AND ITS CATALYTIC PERFORMANCE Source: petroleum-process.com URL: [Link]
- Title: Alkylation of durene utilizing high boiling condensed polyaromatic compounds Source: Google Patents URL
-
Title: Embryonic ZSM-5 zeolites: zeolitic materials with superior catalytic activity in 1,3,5-triisopropylbenzene dealkylation Source: ResearchGate URL: [Link]
-
Title: (PDF) Embryonic ZSM-5 zeolites: Zeolitic materials with superior catalytic activity in 1,3,5-triisopropylbenzene dealkylation Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of triisopropylbenzene Source: PrepChem.com URL: [Link]
- Title: US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene Source: Google Patents URL
-
Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
-
Title: Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry Source: sagarischem.com URL: [Link]
-
Title: this compound | C18H30 | CID 69456 Source: PubChem URL: [Link]
-
Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL: [Link]
-
Title: Reaction Mechanism of Friedel Crafts alkylation Source: Physics Wallah URL: [Link]
-
Title: Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci Source: YouTube URL: [Link]
-
Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information Source: pubs.acs.org URL: [Link]
-
Title: Friedel-Crafts alkylation (video) Source: Khan Academy URL: [Link]
-
Title: Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) Source: MDPI URL: [Link]
-
Title: Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: MDPI URL: [Link]
-
Title: Alkylation of Isopropanol with Ethanol over Heterogeneous Catalysts Source: ResearchGate URL: [Link]
-
Title: Reduction of nitroarenes with isopropanol and potassium hydroxide over metal oxide catalysts Source: nopr.niscpr.res.in URL: [Link]
-
Title: Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol Source: -ORCA - Cardiff University URL: [Link]
-
Title: Kinetics of Alkylation of Benzene with Isopropyl Alcohol over Ce-Exchanged NaX Zeolite Source: ResearchGate URL: [Link]
-
Title: Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: OUCI URL: [Link]
-
Title: Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges: Constructs for Controlling the Separation and Spatial Orientation of Redox-Active Metallodithiolene Groups Source: PubMed Central URL: [Link]
-
Title: Hydrogenative regeneration of a Pt/LaY zeolite catalyst deactivated in the isobutane/ n-butene alkylation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase Source: MDPI URL: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SYNTHESIS OF ZSM-5 MOLECULAR SIEVE BY CRYSTAL SEED AND ORGANIC TEMPLATING AGENT RELAY-DIRECTED AND ITS CATALYTIC PERFORMANCE [sylzyhg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents [patents.google.com]
Navigating the Steric Maze: A Technical Guide to Managing Reaction Temperature for the Selective Synthesis of 1,2,4,5-Tetraisopropylbenzene
Welcome to our dedicated technical support center for the selective synthesis of 1,2,4,5-tetraisopropylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of polysubstituted aromatic compounds. The synthesis of this compound presents a significant challenge due to the steric hindrance of the bulky isopropyl groups and the propensity for the formation of isomeric byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, with a primary focus on the critical role of temperature in achieving selectivity.
The Challenge of Selectivity in Polysubstitution
The Friedel-Crafts alkylation is a cornerstone of organic synthesis for attaching alkyl groups to an aromatic ring.[1] However, the reaction is not without its limitations, particularly when aiming for a specific polysubstituted pattern. The synthesis of this compound is a case in point, where steric hindrance and the electronic effects of the already-attached isopropyl groups can direct incoming substituents to other positions, leading to a mixture of isomers. Furthermore, the product of the initial alkylation is often more reactive than the starting material, which can lead to over-alkylation.
This guide will delve into the nuances of controlling these factors, with a special emphasis on how temperature can be leveraged to navigate the delicate balance between kinetic and thermodynamic control.
Troubleshooting Guide: Temperature-Related Issues & Solutions
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature as a key variable.
Problem 1: Low or No Yield of the Desired 1,2,4,5-Isomer
-
Question: My reaction is yielding very little or no this compound. What are the likely temperature-related causes?
-
Answer:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy required for the fourth isopropylation, especially given the steric hindrance of the existing isopropyl groups.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress at each stage using an appropriate analytical technique like Gas Chromatography (GC).[2]
-
-
Catalyst Deactivation: Conversely, excessively high temperatures can lead to the decomposition or deactivation of the Lewis acid catalyst.
-
Solution: Ensure the chosen catalyst is stable at the desired reaction temperature. If catalyst degradation is suspected, consider a more robust catalyst or a lower reaction temperature with a longer reaction time.
-
-
Problem 2: High Proportion of Undesired Isomers (e.g., 1,2,3,5- or 1,2,3,4-tetraisopropylbenzene)
-
Question: My product mixture is rich in other tetraisopropylbenzene isomers, but not the 1,2,4,5-isomer I'm targeting. How can I improve selectivity?
-
Answer: The distribution of isomers is often a classic case of kinetic versus thermodynamic control, which is highly temperature-dependent.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which may not be the most stable isomer. At higher temperatures, the reaction is under thermodynamic control, allowing for isomerization to the most stable product.
-
Solution: Systematically vary the reaction temperature. A lower temperature may favor the desired 1,2,4,5-isomer if it is the kinetically favored product. Conversely, if the 1,2,4,5-isomer is the thermodynamically more stable product, a higher reaction temperature could promote isomerization from other, less stable isomers.[2] The equilibrium composition of diisopropylbenzene isomers, for instance, is known to be temperature-dependent.[3]
-
-
Problem 3: Excessive Polyalkylation or Fragmentation
-
Question: I am observing significant amounts of higher alkylated benzenes or fragmentation products. How can I minimize these side reactions?
-
Answer: High temperatures can promote these undesirable side reactions.
-
Over-Alkylation: The initial product, this compound, can undergo further alkylation at high temperatures.
-
Solution: Lowering the reaction temperature can reduce the rate of these subsequent alkylations.[2]
-
-
Dealkylation/Fragmentation: At very high temperatures, the isopropyl groups can be cleaved from the benzene ring.
-
Solution: Maintain the reaction temperature within a range that is sufficient for the desired alkylation but not so high as to induce significant fragmentation.
-
-
| Troubleshooting Summary |
| Issue |
| Low/No Yield |
| Poor Isomer Selectivity |
| Excessive Polyalkylation |
| Product Fragmentation |
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting temperature for the isopropylation of a tri-substituted benzene to a tetra-substituted benzene?
-
A1: A good starting point for a Friedel-Crafts alkylation is often a low temperature, such as 0°C, especially during the addition of the catalyst and alkylating agent to control the initial exothermic reaction.[2] The temperature can then be slowly raised to room temperature or gently heated to drive the reaction to completion. For a sterically hindered substrate, a moderate temperature in the range of 50-80°C might be necessary.[4]
-
-
Q2: How does the choice of catalyst influence the optimal reaction temperature?
-
A2: The activity of the Lewis acid catalyst is a critical factor. A highly active catalyst like AlCl₃ may allow the reaction to proceed at a lower temperature, while a milder catalyst might require a higher temperature to achieve a comparable reaction rate. Solid acid catalysts, such as zeolites, often require higher temperatures but can offer improved selectivity.[5]
-
-
Q3: Can a post-synthesis isomerization step be used to enrich the 1,2,4,5-isomer?
-
A3: Yes, a post-alkylation isomerization can be a viable strategy. This involves heating the crude product mixture with a Lewis acid catalyst to facilitate the conversion of less stable isomers to the thermodynamically favored one.[6] The optimal temperature for this step would need to be determined experimentally. Isomerization of diisopropylbenzenes is a known process that can be conducted at temperatures in the range of 180-240°C.[7]
-
-
Q4: Are there alternative, non-Friedel-Crafts methods for synthesizing this compound where temperature control is also critical?
-
A4: Yes, alternative methods exist. For instance, a copper-catalyzed dimerization of γ,δ-unsaturated ketones has been reported for the synthesis of 1,2,4,5-tetra-substituted benzenes.[8] While the mechanism is different, temperature is still a critical parameter to control for optimizing yield and minimizing side reactions in such catalytic cycles.
-
Experimental Protocols
Representative Protocol for Friedel-Crafts Isopropylation
This is a general protocol that can be adapted for the synthesis of this compound. Caution: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet/drying tube.
-
Reactant Charging: Charge the flask with the starting aromatic compound (e.g., 1,2,4-triisopropylbenzene) and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling: Cool the flask to the desired initial temperature (e.g., 0°C) using an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the stirred solution.
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., isopropyl chloride or isopropanol) dropwise from the dropping funnel, maintaining the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC or TLC.
-
Temperature Adjustment: Once the addition is complete, the reaction mixture can be stirred at the initial temperature for a period, or the temperature can be slowly raised to a higher setpoint to drive the reaction to completion.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench the reaction by carefully adding ice-cold water or a dilute acid solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or chromatography.
Visualizing Reaction Control
Diagram 1: Kinetic vs. Thermodynamic Control
This diagram illustrates the concept of how reaction temperature can influence the product distribution between a kinetically favored product (P_kinetic) and a thermodynamically more stable product (P_thermo).
Caption: Temperature dictates the path to either the kinetic or thermodynamic product.
Diagram 2: Experimental Workflow for Temperature Optimization
This workflow outlines a systematic approach to optimizing the reaction temperature for the selective synthesis of this compound.
Caption: A systematic workflow for optimizing reaction temperature for selectivity.
References
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN100344593C - Production method for selectively preparing 1, 3, 5-triisopropylbenzene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 8. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing isomerization during the synthesis of 1,2,4,5-Tetraisopropylbenzene
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted aromatic compounds, with a specific focus on 1,2,4,5-tetraisopropylbenzene. Here, we address common challenges, particularly the prevention of isomerization to undesired side products, providing in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The principal challenge is controlling the regioselectivity of the Friedel-Crafts alkylation. The reaction is prone to forming a mixture of isomers, primarily the thermodynamically more stable 1,2,3,5-tetraisopropylbenzene, alongside the desired 1,2,4,5-isomer. This occurs because the reaction conditions that drive the alkylation forward can also promote rearrangement of the alkyl groups on the benzene ring.
Q2: Why does isomerization occur during the Friedel-Crafts alkylation of benzene derivatives?
A2: Isomerization in this context is a classic example of a reaction under thermodynamic versus kinetic control.[1][2][3] Under harsh conditions, such as high temperatures, long reaction times, or the presence of a strong Lewis acid catalyst (e.g., AlCl₃), the initially formed kinetic product (1,2,4,5-isomer) can undergo rearrangement.[4] This process, often referred to as the Jacobsen rearrangement for polyalkylbenzenes, involves the migration of an alkyl group.[5][6][7][8] The mechanism proceeds through a protonated intermediate (an arenium ion), allowing the isopropyl groups to shift to positions that minimize steric hindrance, ultimately favoring the formation of the most stable thermodynamic product, 1,2,3,5-tetraisopropylbenzene.[9]
Q3: Can I avoid isomerization by starting with a different material instead of benzene?
A3: Yes, the choice of starting material is a critical strategic decision. Instead of performing a quadruple alkylation on benzene, which can be difficult to control, starting with a precursor that already has the desired 1,2,4,5-substitution pattern is highly advantageous. For example, alkylating p-diisopropylbenzene can offer a more direct and selective route to the target molecule, as the existing groups will direct the incoming electrophiles.
Q4: How can I purify the desired 1,2,4,5-isomer from the other isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers. However, fractional distillation can be effective if the boiling points are sufficiently different and high-efficiency distillation columns are used. Recrystallization from a suitable solvent is another powerful technique, as the symmetrical 1,2,4,5-isomer may have different solubility and crystal packing characteristics compared to its less symmetrical counterparts. For laboratory scale, preparative chromatography is also a viable, albeit more costly, option.[10]
Troubleshooting Guide: Isomerization Control
This section provides solutions to specific problems encountered during the synthesis.
Problem 1: My final product is predominantly the 1,2,3,5-isomer, not the desired 1,2,4,5-isomer.
This is a classic sign that the reaction is under thermodynamic control, favoring the most stable isomer.
Root Cause Analysis & Solutions:
-
Excessive Catalyst Activity: Strong Lewis acids like AlCl₃ are highly effective at promoting alkylation but are also aggressive catalysts for isomerization.[11]
-
Solution: Switch to a milder Lewis acid catalyst. This will lower the energy of the transition state for alkylation without providing a low-energy pathway for rearrangement. See Table 1 for catalyst suggestions.
-
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the system to overcome the barrier to isomerization and reach thermodynamic equilibrium.[12][13]
-
Solution: Perform the reaction at lower temperatures. For many Friedel-Crafts alkylations, maintaining the temperature between 0 °C and room temperature is sufficient to promote alkylation while suppressing rearrangement.
-
-
Prolonged Reaction Time: The longer the product remains in the presence of the acid catalyst, the greater the opportunity for isomerization to occur.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., GC-MS). Quench the reaction as soon as the starting material has been consumed to a satisfactory degree, before significant isomerization takes place.
-
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Problem 2: The reaction is sluggish and gives a low yield of any tetraisopropylated product.
This indicates that the reaction conditions are not sufficiently activating for the electrophilic aromatic substitution to proceed efficiently.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity: While aiming to avoid isomerization, the chosen catalyst may be too mild to effectively generate the isopropyl carbocation electrophile.
-
Solution: If using a very mild catalyst, a slight, controlled increase in temperature may be necessary. Alternatively, a more active catalyst from the "moderate" category in Table 1 could be tested. Ensure the catalyst is anhydrous and of high purity.
-
-
Poor Quality Reagents: Moisture in the solvent or on the glassware can quench the Lewis acid catalyst. The alkylating agent (e.g., 2-chloropropane or isopropanol) must also be pure.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Ensure the alkylating agent is pure and dry.
-
Data Presentation: Catalyst Selection
The choice of Lewis acid is a critical parameter that directly influences the selectivity of Friedel-Crafts reactions.[14] The table below summarizes the relative activities of common catalysts and their propensity to cause isomerization.
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst | Relative Activity | Isomerization Potential | Recommended Use Case |
| AlCl₃, AlBr₃ | Very High | High | Effective for alkylation but requires strict temperature and time control to avoid isomerization. |
| FeCl₃, SbCl₅ | High | Moderate to High | A good alternative to aluminum halides, often providing a better balance of reactivity and selectivity.[15][16] |
| ZrCl₄, HfCl₄ | Moderate | Low | Excellent choice for kinetically controlled reactions where minimizing isomerization is the primary goal. |
| Solid Acids (e.g., Zeolites) | Moderate to Low | Very Low | Often used in industrial processes for high selectivity; may require higher temperatures or flow-based systems.[17] |
Experimental Protocol: Kinetically Controlled Synthesis of this compound
This protocol is designed to maximize the yield of the desired 1,2,4,5-isomer by operating under kinetic control. The procedure starts from p-diisopropylbenzene to enhance regioselectivity.
Materials:
-
p-Diisopropylbenzene (99%)
-
2-Chloropropane (99%, anhydrous)
-
Zirconium(IV) chloride (ZrCl₄, 99.5%, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous, >99.8%)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, thermometer, and an addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Initial Charging: Charge the flask with p-diisopropylbenzene (1.0 eq) and anhydrous dichloromethane (5 mL per mmol of p-diisopropylbenzene). Begin stirring and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add anhydrous zirconium(IV) chloride (ZrCl₄, 1.2 eq) to the cooled solution. Stir for 10 minutes to allow for complexation.
-
Substrate Addition: In the addition funnel, prepare a solution of 2-chloropropane (2.5 eq) in anhydrous dichloromethane (2 mL per mmol of 2-chloropropane).
-
Reaction Execution: Add the 2-chloropropane solution dropwise to the main reaction flask over 60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress by taking small aliquots, quenching them in cold water, extracting with ether, and analyzing by GC-MS.
-
Quenching: Once the reaction has reached the desired conversion, slowly and carefully quench the reaction by pouring the mixture over crushed ice containing 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or recrystallization from ethanol/water to isolate the pure this compound.
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Underlying Mechanism: Kinetic vs. Thermodynamic Pathways
The preference for the 1,2,4,5-isomer under mild conditions is a direct consequence of the reaction mechanism. The formation of the intermediate arenium ion (Wheland intermediate) is the rate-determining step.[18][19] The initial alkylation steps leading to polyisopropylbenzenes are governed by the directing effects of the alkyl groups already present. However, once a tetrasubstituted benzene is formed, it can be re-protonated by the strong acid, opening a pathway for the isopropyl groups to rearrange. This rearrangement seeks to alleviate steric strain, leading to the thermodynamically favored 1,2,3,5-isomer. By using lower temperatures and milder catalysts, we ensure there is enough energy to drive the forward alkylation reaction but not enough to overcome the activation barrier for the reverse (dealkylation) or rearrangement steps.
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This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. By understanding the principles of kinetic versus thermodynamic control and carefully selecting reaction parameters, researchers can significantly improve the yield and purity of the desired product.
References
-
chemeurope.com. Jacobsen rearrangement. Available from: [Link]
-
Wikipedia. Jacobsen rearrangement. Available from: [Link]
-
Cambridge University Press. Jacobsen Rearrangement. Available from: [Link]
-
Organic Reactions, Inc. The Jacobsen Reaction. Available from: [Link]
-
Slideshare. Jacobsen reaction | PPTX. Available from: [Link]
- Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. (2015). International Journal of Scientific & Engineering Research, 6(9).
-
ACS Publications. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available from: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
-
National Institutes of Health. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
-
Justia Patents. Selective isomerization of di-isopropyl benzene to meta-di-isopropyl benzene. Available from: [Link]
- Google Patents. Preparation of m- and p-diisopropyl-benzene.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride.
-
Wikipedia. 1,3-Diisopropylbenzene. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available from: [Link]
-
SciELO. Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6 Friedel-Crafts Reaction. Available from: [Link]
-
ResearchGate. Alkylation of benzene with isopropanol over SAPO‐5: A kinetic study. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6. Available from: [Link]
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of triisopropylbenzene. Available from: [Link]
- Google Patents. Process for synthesizing diisopropylbenzene.
-
Royal Society of Chemistry. Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones. Available from: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]
-
YouTube. Kinetic Control vs. Thermodynamic Control. Available from: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]
-
University of Cincinnati. 227. Kinetic vs Thermodynamic Control. Available from: [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Jacobsen_rearrangement [chemeurope.com]
- 6. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Jacobsen Rearrangement (Chapter 67) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. organicreactions.org [organicreactions.org]
- 9. patents.justia.com [patents.justia.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]
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- 13. homepages.uc.edu [homepages.uc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 16. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 1,2,4,5-Tetraisopropylbenzene
Sources
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- 5. This compound | C18H30 | CID 69456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Friedel-Crafts Reactions with Bulky Substrates
A Senior Application Scientist's Guide to Navigating Steric Hindrance and Optimizing Yields
Welcome to the technical support center for Friedel-Crafts reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically demanding substrates in Friedel-Crafts alkylations and acylations. As seasoned chemists know, while powerful for C-C bond formation, these reactions can be notoriously sensitive to steric bulk. This guide provides in-depth, experience-driven answers to common troubleshooting questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation with a bulky aromatic substrate is giving me extremely low to no yield. What are the likely causes and how can I fix it?
A1: This is a classic issue when dealing with sterically hindered systems. The primary culprit is often the steric clash between the bulky substrate, the acylating agent, and the large Lewis acid complex. This hinders the approach of the electrophile to the aromatic ring.
Here’s a breakdown of the potential causes and a systematic approach to troubleshooting:
1. Catalyst Inactivity and Stoichiometry:
-
The Problem: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any trace of water will deactivate the catalyst. Furthermore, in acylation reactions, the product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[1][2] This means that a stoichiometric amount of the catalyst is often required, not a catalytic amount.[1][2]
-
The Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Catalyst Loading: If you are using catalytic amounts, incrementally increase the loading to a stoichiometric equivalent or even a slight excess.
-
2. Sub-Optimal Reaction Temperature:
-
The Problem: While some Friedel-Crafts reactions proceed at room temperature, sterically hindered substrates often require higher temperatures to overcome the activation energy.[1] However, excessively high temperatures can lead to decomposition.
-
The Solution:
-
Gradual Temperature Increase: If your reaction is sluggish at room temperature, try gradually increasing the temperature in 10-20°C increments, monitoring the reaction progress by TLC or GC.
-
3. Poor Reagent Quality:
-
The Problem: Impurities in your acylating agent or aromatic substrate can interfere with the reaction.[1]
-
The Solution:
-
Purify Reagents: Ensure the purity of your starting materials. Consider distilling liquid substrates and recrystallizing solid ones.
-
Troubleshooting Workflow for Low Yield in Acylation
Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation.
Q2: I'm attempting a Friedel-Crafts alkylation with a bulky alkyl halide and getting a mixture of rearranged products. How can I achieve better selectivity?
A2: Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides that can rearrange to more stable secondary or tertiary carbocations.[3][4] With bulky substrates, this problem can be exacerbated.
1. Understanding the Mechanism of Rearrangement:
The Lewis acid helps in the formation of a carbocation from the alkyl halide. If this carbocation can rearrange to a more stable form via a hydride or alkyl shift, it will likely do so before alkylating the aromatic ring.[3]
Visualizing Carbocation Rearrangement
Caption: The pathway of carbocation rearrangement leading to undesired products in Friedel-Crafts alkylation.
2. Strategies to Minimize Rearrangements:
-
Use a Different Electrophile: Instead of alkyl halides, consider using alcohols with a Brønsted acid like H₂SO₄ or a Lewis acid like BF₃.[5]
-
The Acylation-Reduction Approach: This is often the most reliable solution. Perform a Friedel-Crafts acylation, which is not prone to rearrangements because the acylium ion is resonance-stabilized.[3][6] Then, reduce the resulting ketone to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6]
Experimental Protocol: Acylation-Reduction Pathway
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C.
-
Add the acyl chloride (1.0 eq.) dropwise.
-
Add the bulky aromatic substrate (1.0 eq.) dissolved in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.
-
Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the ketone by column chromatography or recrystallization.
-
-
Wolff-Kishner Reduction:
-
To a flask equipped with a reflux condenser, add the ketone (1.0 eq.), diethylene glycol, hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).
-
Heat the mixture to reflux (around 180-200°C) for several hours, until the evolution of nitrogen ceases.
-
Cool the reaction, dilute with water, and extract with a nonpolar solvent like toluene.
-
Wash the organic layer, dry, and concentrate to yield the alkylated product.
-
Q3: My bulky substrates are not reacting even with stoichiometric AlCl₃. Are there alternative catalysts that are more effective for sterically hindered reactions?
A3: Yes, when traditional Lewis acids fail due to steric hindrance or catalyst deactivation, turning to alternative catalysts is a key strategy.
Catalyst Alternatives for Bulky Substrates
| Catalyst Type | Examples | Advantages for Bulky Substrates | Considerations |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃ | Often more tolerant to moisture and can be used in catalytic amounts. Can be more active than AlCl₃ for certain substrates. | Can be expensive.[7] |
| Solid Acid Catalysts | Zeolites (e.g., H-Beta, H-Y), Nafion | Shape selectivity can be exploited. Larger pore zeolites can accommodate bulky substrates.[8] Environmentally benign and reusable.[7] | May require higher temperatures and longer reaction times.[9] |
| Iron(III) Chloride (FeCl₃) | Anhydrous FeCl₃ | A milder, less expensive Lewis acid that can be effective for activated arenes and may reduce side reactions.[7] | Generally less reactive than AlCl₃ and may not be suitable for deactivated rings. |
| Brønsted Acids | Triflic acid (TfOH), H₂SO₄ | Can be effective for certain alkylations and acylations, particularly with more reactive arenes. | Can lead to sulfonation or other side reactions. |
Recommendation: A catalyst screening experiment is the most effective way to identify the optimal conditions for your specific substrates.[9] Start with a milder Lewis acid like FeCl₃ or a metal triflate like Sc(OTf)₃.
Q4: How does solvent choice impact Friedel-Crafts reactions with bulky substrates?
A4: Solvent choice is critical and can significantly influence reaction rates and outcomes.
-
Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.[8]
-
Nonpolar Solvents: Carbon disulfide (CS₂) and nitrobenzene are traditional solvents. However, nitrobenzene is a deactivating solvent and can be difficult to remove.
-
Halogenated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used as they are relatively inert and have good solvating properties.
-
-
Propylene Carbonate (PC): Recent studies have shown propylene carbonate to be an effective and environmentally friendly solvent for Friedel-Crafts acylations, sometimes outperforming traditional solvents.[7]
-
Solvent as Reagent: In some cases, using an excess of the aromatic substrate can serve as the solvent, which can be effective if the substrate is a liquid and inexpensive.
Recommendation: If you are experiencing issues in a standard solvent like DCM, consider switching to a slightly more polar but non-coordinating solvent. For acylations, exploring propylene carbonate could be beneficial.
References
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. L.S. College, Muzaffarpur. [Link]
-
The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews - ACS Publications. ACS Publications. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - NIH. National Institutes of Health. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride - RSC Publishing. Royal Society of Chemistry. [Link]
-
The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides. ProQuest. [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Acylation: alternative reagents - YouTube. YouTube. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. YouTube. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
18.2d EAS Friedel Crafts Alkylation and Acylation - YouTube. YouTube. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]
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Validation & Comparative
A Tale of Two Arenes: A Comparative Guide to 1,2,4,5-Tetraisopropylbenzene and Durene as Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry and catalysis, the choice of a ligand is paramount. It is the ligand that often dictates the steric and electronic environment of a metal center, thereby fine-tuning its reactivity and selectivity. Among the vast arsenal of available ligands, arenes—aromatic hydrocarbons that coordinate to metals through their π-system—hold a special place. This guide provides an in-depth, objective comparison of two such arene ligands: the bulky 1,2,4,5-tetraisopropylbenzene and the more compact durene (1,2,4,5-tetramethylbenzene). By examining their synthesis, steric and electronic properties, and performance in catalytic applications, we aim to equip researchers with the knowledge to make informed decisions in ligand selection for their specific needs.
At a Glance: Key Properties of this compound and Durene
| Property | This compound | Durene (1,2,4,5-Tetramethylbenzene) |
| Chemical Formula | C₁₈H₃₀[1] | C₁₀H₁₄[2] |
| Molecular Weight | 246.44 g/mol [1] | 134.22 g/mol [2] |
| Appearance | Colorless liquid or solid | Colorless solid with a sweet odor[2] |
| Key Feature | High steric bulk from isopropyl groups | Planar and relatively less bulky methyl groups |
The Crucial Distinction: Steric and Electronic Effects
The primary difference between this compound and durene as ligands lies in the nature of their alkyl substituents. This seemingly small variation has profound implications for the steric and electronic environment they create around a coordinated metal center.
Steric Hindrance: A Game of Size
The most striking difference between the two ligands is their steric bulk. The four isopropyl groups of this compound create a significantly more crowded environment around the metal center compared to the four methyl groups of durene. This steric hindrance can be quantified by the concept of the ligand cone angle , a measure of the solid angle a ligand occupies around a metal center[3]. While originally developed for phosphine ligands, the principle applies to arenes as well.
This increased steric bulk can have several consequences:
-
Stabilization of Low-Coordinate Species: The bulkiness of this compound can prevent the coordination of additional ligands, thereby stabilizing low-coordinate and highly reactive metal centers.
-
Influence on Reaction Selectivity: In catalysis, the steric environment can direct the approach of substrates to the active site, leading to enhanced regio- or stereoselectivity.
-
Kinetic Stabilization: The bulky isopropyl groups can act as a protective shield, slowing down decomposition pathways and increasing the kinetic stability of the complex.
Electronic Properties: A Subtle Influence
Both methyl and isopropyl groups are electron-donating through an inductive effect. This means they increase the electron density of the arene ring, making it a better σ-donor to the metal center. However, the electron-donating ability of an isopropyl group is generally considered to be slightly greater than that of a methyl group.
This difference in electronic properties can be understood through the Tolman Electronic Parameter (TEP) , which, although defined for phosphine ligands, provides a conceptual framework[4][5]. A more electron-donating ligand increases the electron density on the metal, which can enhance back-bonding to other ligands (like CO) and influence the metal's redox properties.
Therefore, this compound is expected to be a slightly stronger electron-donating ligand than durene. This can lead to:
-
More Electron-Rich Metal Centers: Complexes with this compound will have a more electron-rich metal center, which can affect their reactivity in processes like oxidative addition and reductive elimination.
-
Changes in Spectroscopic Properties: The increased electron density on the metal can be observed in techniques like NMR spectroscopy, where shifts in the signals of other coordinated ligands can be indicative of the electronic environment.
Performance in Catalysis: A Tale of Two Chemistries
The differences in steric and electronic properties between this compound and durene translate into distinct performance characteristics in catalytic applications. While direct comparative studies are scarce, we can infer their potential roles based on the principles of ligand effects in two key areas: Ziegler-Natta polymerization and arene hydrogenation.
Ziegler-Natta Polymerization
In Ziegler-Natta polymerization, early transition metal catalysts, often based on titanium or zirconium, are used to produce polyolefins[6]. The nature of the ligands surrounding the metal center is crucial in determining the activity of the catalyst and the properties of the resulting polymer.
-
This compound: The high steric bulk of this ligand could be advantageous in creating a well-defined, single-site catalyst. This can lead to polymers with a narrow molecular weight distribution and high stereoregularity. The increased electron density on the metal center may also influence the rate of olefin insertion.
-
Durene: While less sterically demanding, durene can still provide a stable coordination environment for the catalytic center. Its use might allow for the polymerization of a broader range of monomers due to a more accessible active site.
A study on ethylene and propylene polymerization using a MgCl₂-supported Ziegler-Natta catalyst highlighted the importance of catalyst morphology and fragmentation, which can be influenced by the steric and electronic nature of the ligands involved[2].
Arene Hydrogenation
Arene hydrogenation is a fundamental transformation in organic synthesis, and ruthenium complexes are often employed as catalysts[7][8]. The arene ligand in these complexes can play a crucial role in catalyst stability and activity.
-
This compound: A bulky arene ligand can enhance the stability of the ruthenium catalyst, preventing decomposition and leading to higher overall turnover numbers. The steric hindrance can also influence the regioselectivity of the hydrogenation, particularly with substituted arenes.
-
Durene: Ruthenium-durene complexes are also effective catalysts for arene hydrogenation. The less hindered nature of the durene ligand might lead to higher catalytic activity in some cases, as substrate access to the metal center is less restricted.
A study on the ruthenium-catalyzed hydrogenation of condensed three-ring arenes demonstrated the activity of ruthenium complexes in this transformation under mild conditions[9]. The choice of arene ligand can influence the stability of the catalytic species and the product distribution.
Experimental Protocols: Synthesis of Ligands and Representative Complexes
The following protocols provide a general guide for the synthesis of this compound, durene, and a representative ruthenium complex of durene.
Synthesis of this compound
This compound can be synthesized via the Friedel-Crafts alkylation of benzene or a less substituted isopropylbenzene with an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst such as aluminum chloride.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, slowly add isopropyl bromide at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and purify the residue by fractional distillation under reduced pressure to obtain this compound.
Synthesis of Durene (1,2,4,5-Tetramethylbenzene)
Durene can be prepared by the methylation of xylene or other methylated benzenes using a methylating agent like methyl chloride or methanol in the presence of a suitable catalyst.
Protocol:
-
Pass a mixture of p-xylene and methanol vapor over a heated catalyst bed (e.g., a zeolite) at an elevated temperature.
-
Condense the product stream and separate the organic layer.
-
Fractionally distill the organic layer to isolate the tetramethylbenzene fraction.
-
Durene can be further purified from its isomers by fractional crystallization due to its higher melting point.
Synthesis of a Dichlorido(durene)ruthenium(II) Dimer Complex
This protocol describes the synthesis of a typical ruthenium-durene complex, which serves as a precursor for various catalytic applications.
Protocol:
-
A mixture of hydrated ruthenium(III) chloride and an excess of durene in ethanol is refluxed for several hours.
-
During the reflux, the color of the solution will change, and a solid may precipitate.
-
After cooling, the solid product is collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.
-
The resulting dichlorido(durene)ruthenium(II) dimer can be used as a starting material for the synthesis of a variety of monomeric ruthenium-durene complexes.
Conclusion: Making the Right Choice
The selection between this compound and durene as a ligand is a strategic decision that depends on the specific goals of the research.
-
Choose this compound when:
-
High steric bulk is required to stabilize reactive intermediates or to enforce a specific selectivity.
-
A slightly more electron-donating arene is desired to create a more electron-rich metal center.
-
Kinetic stabilization of the complex is a priority.
-
-
Choose durene when:
-
A less sterically hindered and more accessible metal center is needed for higher catalytic activity with a broader range of substrates.
-
A well-defined, planar arene ligand is preferred for structural studies.
-
Ease of synthesis and purification is a consideration.
-
Ultimately, the optimal choice of ligand will be determined by a careful consideration of the desired balance between steric and electronic effects for a given metal and a specific chemical transformation. This guide provides a foundational understanding of the key differences between these two versatile arene ligands, empowering researchers to make more informed decisions in their quest for novel and efficient catalytic systems.
References
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Durene. PubChem. (n.d.). Retrieved from [Link]
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Tolman Electronic Parameter. Wikipedia. (2023, December 1). Retrieved from [Link]
- Gierlich, J., & Gasteiger, J. (2013). New Approach to Tolmans Electronic Parameter Based on Local Vibrational Modes.
-
This compound. PubChem. (n.d.). Retrieved from [Link]
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Ligand cone angle. Wikipedia. (2023, November 29). Retrieved from [Link]
- Comparative Study on Kinetics of Ethylene and Propylene Polymerizations with Supported Ziegler–Natta Catalyst: Catalyst Fragmentation Promoted by Polymer Crystalline Lamellae. Polymers, 11(2), 334.
-
Ziegler–Natta catalyst. Wikipedia. (2023, December 1). Retrieved from [Link]
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021, November 30). YouTube. Retrieved from [Link]
- Catalyzed hydrogenation of condensed three-ring arenes and their N-heteroaromatic analogues by a bis(dihydrogen) ruthenium complex. Dalton Transactions, 41(46), 14117–14125.
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A Technical Guide to Comparing the Steric Bulk of 1,2,4,5-Tetraisopropylbenzene with Other Alkylbenzenes
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular architecture is paramount. Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a critical factor influencing reactivity, selectivity, and drug-target interactions.[1] This guide provides an in-depth comparison of the steric bulk of 1,2,4,5-tetraisopropylbenzene against other common alkylbenzenes, supported by quantitative data, established experimental protocols, and computational insights.
The Concept of Steric Bulk: More Than Just Size
Steric effects arise from the repulsive forces between electron clouds of non-bonded atoms.[2] When bulky substituent groups are in close proximity, they can hinder the approach of reactants, influence the preferred conformation of a molecule, and alter reaction rates and pathways. The tert-butyl group is a classic example of a sterically demanding substituent, known to significantly impact reaction outcomes.[1] In the context of alkylbenzenes, the size and arrangement of alkyl groups on the aromatic ring dictate the accessibility of the ring's pi-electrons to electrophiles and the overall shape of the molecule.
Quantitative Measures of Steric Bulk
To move beyond qualitative descriptions, chemists have developed several parameters to quantify steric hindrance.
A-Values: A Measure of Conformational Preference
A-values quantify the steric bulk of a substituent by measuring the energy difference between its axial and equatorial orientations on a cyclohexane ring. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain, indicating a bulkier substituent.[3][4][5]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.74 |
| -CH₂CH₃ (Ethyl) | 1.79 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -C₆H₅ (Phenyl) | 3.0 |
| Table 1: A-Values for common substituents. Data sourced from publicly available chemical data. |
While an A-value for the entire 1,2,4,5-tetraisopropylphenyl group is not available in the literature, the A-value of a single isopropyl group (2.15 kcal/mol) is already substantial. The presence of four such groups in close proximity on a benzene ring suggests an exceptionally high degree of steric congestion around the aromatic core.
Tolman Cone Angle (θ): Quantifying Ligand Bulk
Originally developed for phosphine ligands in organometallic chemistry, the Tolman cone angle can be adapted to estimate the steric footprint of any substituent. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of a ligand, with the metal center (or in this case, a point of interest on the benzene ring) at the vertex.[6][7][8] A larger cone angle indicates greater steric bulk.
While specific Tolman cone angles for various alkylbenzene substituents are not commonly tabulated, computational methods can be employed to calculate these values. It is expected that the cone angle for a 1,2,4,5-tetraisopropylphenyl group would be significantly larger than that of a phenyl, isopropylphenyl, or even a tert-butylphenyl group due to the multiple, flexible isopropyl substituents.
Experimental Approaches to Evaluating Steric Hindrance
Several experimental techniques can be employed to probe and compare the steric bulk of alkylbenzenes.
Reaction Kinetics: The Impact of Sterics on Reactivity
The rate of a chemical reaction can be a sensitive probe of steric effects. Electrophilic aromatic substitution (EAS) is a classic example. While alkyl groups are generally activating and ortho-, para-directing, their steric bulk can hinder attack at the ortho position.[9]
Experimental Protocol: Comparing Rates of Electrophilic Bromination
This protocol outlines a method to compare the relative rates of bromination for a series of alkylbenzenes, which can be correlated to their steric hindrance.
Objective: To determine the relative reactivity of benzene, toluene, isopropylbenzene, tert-butylbenzene, and this compound towards electrophilic bromination.
Materials:
-
Benzene, Toluene, Isopropylbenzene, tert-Butylbenzene, this compound
-
Bromine
-
Acetic acid (solvent)
-
Iron(III) bromide (catalyst)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar solutions of each alkylbenzene in acetic acid.
-
Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 25°C), add a standardized volume of each alkylbenzene solution and a catalytic amount of FeBr₃.
-
Initiation of Reaction: To each flask, add a standardized amount of a bromine solution in acetic acid to initiate the reaction. Start a timer simultaneously for each reaction.
-
Quenching and Analysis: At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding a solution of sodium thiosulfate. Extract the organic components and analyze the product distribution using GC-MS.
-
Data Analysis: By monitoring the disappearance of the starting material and the appearance of the brominated products over time, the initial reaction rate for each alkylbenzene can be determined.
Expected Outcome: The reaction rates are expected to decrease with increasing steric hindrance around the aromatic ring. For monosubstituted benzenes, the rate may be influenced by both electronic and steric effects. However, for this compound, the severe steric crowding is expected to dramatically slow the rate of substitution compared to less substituted benzenes. The product distribution will also be informative; bulkier groups will lead to a higher proportion of para-substituted products over ortho-substituted ones.[9]
Figure 1: Workflow for comparing electrophilic bromination rates.
NMR Spectroscopy: Probing Through-Space Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the spatial proximity of atoms within a molecule. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to short internuclear distances.
Experimental Protocol: NOE Analysis of this compound
Objective: To qualitatively and semi-quantitatively assess the steric congestion in this compound by observing NOEs between the isopropyl groups.
Materials:
-
A pure sample of this compound
-
Deuterated chloroform (CDCl₃)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in CDCl₃.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the aromatic and isopropyl protons.
-
2D NOESY Experiment: Perform a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This experiment generates a contour plot showing correlations between protons that are close in space.
-
Data Analysis: Analyze the NOESY spectrum for cross-peaks between:
-
Protons of adjacent isopropyl groups.
-
Protons of the isopropyl groups and the aromatic ring protons.
-
Expected Outcome: Strong NOE cross-peaks between the methyl and/or methine protons of adjacent isopropyl groups would provide direct evidence of their close spatial proximity and the sterically crowded nature of the molecule. The intensity of these cross-peaks can be used to estimate the relative distances between these protons.
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Performance Analysis of 1,2,4,5-Tetraisopropylbenzene-Based Catalysts: A Comparative Guide
This guide provides an in-depth technical analysis of catalyst systems derived from the 1,2,4,5-tetraisopropylbenzene (TIPB) scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying principles governing catalyst performance. We will explore the structural rationale for using TIPB, compare its projected performance against established alternatives using experimental data from analogous systems, and provide robust, validated experimental designs.
The Architectural Advantage: Why this compound?
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly dependent on the ligand coordinating the metal center. The ligand's electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
The this compound core is a platform for creating ligands of exceptional steric bulk. The four isopropyl groups create a rigid, three-dimensional pocket around the central benzene ring. When phosphine moieties are attached to this scaffold, the resulting ligands possess a large "cone angle," a measure of steric hindrance.
This pronounced bulk is not a trivial feature; it is a design element engineered to promote the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)).[1] These 14-electron complexes are more coordinatively unsaturated and, therefore, more reactive in the oxidative addition step—often the rate-limiting step, particularly with challenging substrates like aryl chlorides.[1] By accelerating this crucial step, TIPB-based ligands are designed to enhance overall catalytic turnover frequency and expand the scope of compatible substrates.
Performance in Cross-Coupling Reactions: A Comparative Outlook
While specific, head-to-head studies on a single TIPB-phosphine ligand are emerging, we can project its performance by comparing the established efficacy of other bulky, electron-rich phosphine ligands in cornerstone C-C bond-forming reactions. Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) and Beller (cataCXium® A) serve as excellent benchmarks.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for synthesizing biaryl compounds.[3] Its performance is often dictated by the catalyst's ability to handle sterically demanding or electron-deficient/rich substrates.
Comparative Data for Bulky Ligands in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Electron-deficient Aryl Chloride | 1-2 | 100 | 12 | 85-95 | [4] |
| Pd(OAc)₂ / DavePhos | Sterically Hindered Aryl Bromide | 3 | RT | 1.65 | 97 | [5] |
| Pd(0) / cataCXium® A | Activated Aryl Bromide | 0.01 | 120 | 1 | >99 | [2] |
| Pd/C (Ligand-Free) | Unhindered Aryl Bromide | 0.04 (400 ppm) | 60 | 3 | >95 | [6] |
Analysis: Catalysts based on bulky phosphines like SPhos and DavePhos demonstrate remarkable activity, enabling reactions with challenging aryl chlorides and sterically hindered partners, even at room temperature in some cases.[4][5] A TIPB-based phosphine ligand, by virtue of its significant steric profile, is expected to perform similarly, proving particularly effective for couplings that are sluggish with less bulky, traditional ligands like PPh₃. It would likely facilitate high turnover numbers, allowing for catalyst loadings in the ppm to low mol% range.[7]
Buchwald-Hartwig Amination
This reaction is critical for the synthesis of aryl amines, a common motif in pharmaceuticals. The efficiency of C-N bond formation is highly sensitive to the ligand architecture. Bulky, electron-rich phosphines are known to be highly effective for the amination of typically unreactive aryl chlorides.[8]
Expected Performance: In line with ligands like XPhos, a TIPB-based catalyst system is predicted to excel in the coupling of aryl chlorides and tosylates with a wide range of primary and secondary amines. The steric bulk would facilitate the reductive elimination step that forms the C-N bond, leading to high yields under relatively mild conditions.
Mechanistic Rationale and Visualization
The superior performance of bulky phosphine ligands is rooted in their ability to modulate the palladium center's reactivity throughout the catalytic cycle.
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.
The TIPB scaffold creates a ligand (L) that favors the formation of the L-Pd(0) species. This highly active state readily undergoes oxidative addition with the aryl halide (Ar-X). Following transmetalation with the coupling partner (R-M), the steric strain imposed by the bulky ligand helps to drive the final reductive elimination step, releasing the desired product (Ar-R) and regenerating the active catalyst.[1]
Experimental Protocols: A Validated Workflow
Reproducibility is the cornerstone of scientific integrity. The following protocol for a Suzuki-Miyaura coupling is a robust starting point that can be adapted for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is generalized and may require optimization for specific substrates, particularly regarding temperature and reaction time.[9]
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., a TIPB-based ligand, 0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).[9]
-
Inerting: Seal the vial with a Teflon-lined cap and purge the headspace with argon or nitrogen for 15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Outlook
Catalyst systems built upon the this compound scaffold represent a logical progression in the design of high-performance ligands for cross-coupling chemistry. Their defining characteristic—extreme steric bulk—directly addresses a primary mechanistic hurdle in catalysis: the rate of oxidative addition. By promoting the formation of highly reactive monoligated palladium species, these catalysts are poised to deliver exceptional performance, particularly with substrates that are unreactive using conventional catalyst systems.
For professionals in drug discovery and process development, the adoption of such catalysts can translate to milder reaction conditions, lower catalyst loadings, and a broader substrate scope, ultimately leading to more efficient and economical synthetic routes. As research continues, a deeper understanding of the subtle electronic tuning of the TIPB scaffold will undoubtedly unlock even greater catalytic potential.
References
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- Mattiello, S. et al. (2024). Ligand-free Suzuki-Miyaura coupling in water at 400 ppm palladium-on-carbon loading.
- Application Notes and Protocols for the Synthesis of Novel Compounds Using 1,2,4,5-Tetrachloro-3-iodobenzene. BenchChem.
- A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions. BenchChem.
- Friis, S. D. et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- Sarkar, S. M., Rahman, M. L., & Yusoff, M. M. (2013). Heck, Suzuki and Sonogashira Cross-Coupling Reactions using ppm Level of SBA-16 Supported Pd-Complex. Royal Society of Chemistry.
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A Comparative Guide to the Purity Validation of 1,2,4,5-Tetraisopropylbenzene by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 1,2,4,5-tetraisopropylbenzene, contextualized against alternative chromatographic techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to purity determination.
The Imperative of Purity in High-Value Applications
This compound, a polysubstituted aromatic hydrocarbon, serves as a crucial building block in the synthesis of advanced materials and pharmaceutical intermediates. The presence of isomeric or other process-related impurities can significantly impact reaction kinetics, product yield, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical methodology for purity assessment is not merely a quality control checkpoint but a critical component of the entire development lifecycle.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) stands as a powerful primary ratio method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that rely on calibration curves with reference standards for each analyte, qNMR leverages the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei contributing to that signal. This intrinsic characteristic allows for the accurate determination of the molar ratio between the analyte and a certified internal standard, from which the absolute purity can be calculated.[2]
The Foundational Principle of qNMR
The purity of an analyte (P_analyte) is determined using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
std refers to the internal standard
This equation underscores the importance of accurate weighing, the use of a high-purity certified internal standard, and the judicious selection of non-overlapping signals for integration.
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the critical steps for the accurate purity determination of this compound using ¹H qNMR.
Step 1: Selection of a Suitable Internal Standard
The choice of an internal standard is paramount for an accurate qNMR experiment. The ideal standard should:
-
Possess a high degree of purity, certified by a primary method.
-
Exhibit chemical stability and not react with the analyte or solvent.
-
Have a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.
-
Be accurately weighable (i.e., not hygroscopic or volatile).
For the analysis of this compound in a non-polar solvent like deuterated chloroform (CDCl₃), maleic acid or 1,4-dinitrobenzene are suitable internal standards. In this guide, we will use maleic acid.
Step 2: Sample Preparation
Accurate sample preparation is critical to the success of a qNMR experiment.
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg). Record the exact mass.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial. Record the exact mass. The molar ratio of the analyte to the standard should be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
To ensure quantitativeness, specific NMR acquisition parameters must be optimized.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Pulse Angle: A 90° pulse angle should be accurately calibrated for the sample.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used for qNMR.
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 4-5 seconds) is necessary to ensure the free induction decay (FID) has fully decayed.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
-
Temperature: Maintain a constant and regulated temperature throughout the experiment.
Step 4: Data Processing and Analysis
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz to the FID before Fourier transformation. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to the entire spectrum.
-
Integration: Integrate the selected signals for both the analyte and the internal standard. For this compound, the singlet corresponding to the two aromatic protons is an ideal choice for integration due to its simplicity and location in a relatively clean region of the spectrum. For maleic acid, the singlet of the two vinylic protons is used.
-
Purity Calculation: Use the purity equation provided earlier to calculate the purity of the this compound sample.
¹H NMR Spectrum of this compound: Signal Assignment and Impurity Identification
A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key signals:
-
Aromatic Protons (H-3, H-6): A singlet at approximately 7.1-7.2 ppm, integrating to 2H. This signal is well-suited for quantification.
-
Methine Protons (-CH(CH₃)₂): Two septets (or complex multiplets) between 2.8 and 3.5 ppm, each integrating to 2H. These signals arise from the two non-equivalent sets of isopropyl groups.
-
Methyl Protons (-CH(CH₃)₂): Two doublets at approximately 1.2-1.3 ppm, each integrating to 12H.
Potential Impurities and Their Signatures:
The synthesis of this compound, typically via Friedel-Crafts alkylation of a less substituted benzene derivative, can lead to the formation of several impurities.[3][4][5][6][7]
-
Isomeric Impurities: Other tetraisopropylbenzene isomers (e.g., 1,2,3,4- or 1,2,3,5-tetraisopropylbenzene) are common byproducts. These isomers will have distinct aromatic and aliphatic signals in the ¹H NMR spectrum, which may overlap with the analyte signals. Careful examination of the baseline and the presence of small, unexpected peaks is crucial.
-
Under- and Over-alkylated Products: Triisopropylbenzene and pentaisopropylbenzene derivatives can also be present. These will have different numbers of aromatic protons and distinct aliphatic proton signals.
-
Residual Solvents: Signals from residual solvents used in the synthesis or purification process may be observed.
Comparison with Alternative Analytical Methods: GC and HPLC
While qNMR is a powerful tool, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used for purity determination.[8][9][10][11] The choice of technique depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[12] | Separation based on volatility and interaction with a stationary phase. Detection by flame ionization. | Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance. |
| Quantification | Absolute quantification using a certified internal standard without the need for a calibration curve of the analyte.[2] | Requires a calibration curve with a reference standard of the analyte for accurate quantification. | Requires a calibration curve with a reference standard of the analyte for accurate quantification. |
| Selectivity | High. Can distinguish between structurally similar isomers if their signals are resolved. | High, especially with high-resolution capillary columns. | High, dependent on column chemistry and mobile phase composition. |
| Sensitivity | Lower compared to chromatographic techniques. | High, capable of detecting trace-level impurities. | High, dependent on the chromophore of the analyte and the detector. |
| Sample Throughput | Moderate. | High, especially with modern autosamplers. | High, especially with UHPLC systems. |
| Destructive? | No, the sample can be recovered.[2] | Yes, the sample is consumed. | Generally no, but sample recovery can be complex. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited to volatile and thermally stable compounds. | Applicable to a wide range of non-volatile compounds. |
| Information | Provides structural information in addition to quantification. | Provides retention time data. Coupling with MS provides structural information. | Provides retention time and UV absorbance data. |
Visualizing the Workflow and Method Comparison
Caption: Workflow for qNMR purity validation and comparison of analytical techniques.
Conclusion: An Integrated Approach to Purity Validation
For the definitive purity assessment of this compound, quantitative NMR spectroscopy offers a robust, accurate, and self-validating methodology. Its ability to provide direct, primary ratio quantification without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in research and early-phase drug development where certified standards of new chemical entities may not be available.
However, a comprehensive purity profile is often best achieved through an orthogonal approach. While qNMR provides excellent quantitative data and structural information, high-sensitivity chromatographic techniques like GC-FID and HPLC-UV are indispensable for the detection and quantification of trace-level impurities. By integrating the strengths of these complementary techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of their materials, thereby safeguarding the integrity and success of their scientific endeavors.
References
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Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. Let's Talk Academy. [Link]
- Supporting Information for [Journal Article]. (n.d.). Royal Society of Chemistry.
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Purity by Absolute qNMR Instructions. (n.d.). [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
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The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]
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Quantitative NMR Spectroscopy. (2017, November). [Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]
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15.11: Friedel-Crafts Alkylation. (2015, July 18). Chemistry LibreTexts. [Link]
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This compound. (n.d.). PubChem. [Link]
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The total number of multiplet peaks in the 'h nmr spectrum of 1,3,5-tri-isopropylbenzene. (2020, October 24). [Link]
-
1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0320392). (n.d.). NP-MRD. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. [Link]
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Comparison of qNMR and HPLC-UV techniques for quantitation of secoiridoid phenolics in olive oil. (2025, November 26). ResearchGate. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. [Link]
-
A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. (2024, September 13). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]
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"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). [Link]
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A Comparative Guide to the Stability of 1,2,4,5-Tetraisopropylbenzene in Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the stability of reagents and solvents is paramount. This guide offers an in-depth assessment of 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic compound valued for its unique properties. We will explore its performance under various reaction conditions, compare it to relevant alternatives, and provide the experimental data necessary for informed decision-making in your research.
Introduction: The Role of Steric Hindrance in Molecular Stability
Sterically hindered molecules, characterized by bulky substituent groups, play a crucial role in controlling reaction pathways and enhancing the stability of reactive intermediates. The strategic placement of large alkyl groups, such as the four isopropyl moieties in this compound, creates a molecular shield around the benzene ring. This "steric umbrella" physically obstructs access to the aromatic core, thereby influencing its reactivity and stability under demanding synthetic conditions. This guide will dissect the practical implications of this structural feature.
Core Stability Assessment of this compound
The utility of this compound is fundamentally tied to its robustness. Its stability is not absolute and is influenced by thermal, oxidative, and chemical environments.
Thermal Stability: this compound exhibits notable thermal stability, a desirable characteristic for high-temperature reactions. With a boiling point of approximately 288°C, it can be employed in a wide range of thermal conditions without significant decomposition.[1] However, at elevated temperatures, the potential for dealkylation or isomerization exists, which could lead to the formation of less substituted isopropylbenzenes and propylene.
Oxidative Stability: The isopropyl groups, while providing steric protection, are also potential sites for oxidative attack, particularly at the benzylic positions. Under strong oxidizing conditions, these groups can be susceptible to degradation, potentially forming hydroperoxides or other oxygenated species. This susceptibility is a critical consideration in reaction design, especially when employing potent oxidizing agents.
Chemical Stability:
-
Acidic Conditions: In the presence of strong acids, particularly Lewis acids used in reactions like Friedel-Crafts alkylations, there is a risk of dealkylation or rearrangement of the isopropyl groups. The stability in acidic media is a fine balance; while the steric hindrance can slow down reactions, it does not entirely prevent them.
-
Basic Conditions: this compound is generally stable under basic conditions. The electron-donating nature of the alkyl groups makes the aromatic ring less susceptible to nucleophilic attack.
Comparative Analysis: this compound vs. Alternatives
The choice of a sterically hindered aromatic is context-dependent. Here, we compare this compound with two common alternatives: 1,3,5-triisopropylbenzene and durene (1,2,4,5-tetramethylbenzene).
| Feature | This compound | 1,3,5-Triisopropylbenzene | Durene (1,2,4,5-Tetramethylbenzene) |
| Symmetry & Steric Shielding | Asymmetric, significant shielding of two sides of the ring. | Symmetric (C3), uniform shielding. | Symmetric, less steric bulk than isopropyl groups. |
| Boiling Point | ~288 °C[1] | ~238 °C | ~197 °C |
| Melting Point | 118-120 °C[1] | -58 °C | 79-81 °C |
| Relative Thermal Stability | High | High | Moderate |
| Susceptibility to Oxidation | Moderate (at benzylic C-H) | Moderate (at benzylic C-H) | Lower (less reactive benzylic C-H) |
| Key Applications | High-temperature solvent, bulky ligand precursor, radical scavenger applications.[2][3] | Specialty polymer intermediate, solvent, precursor for ligands.[2][4] | Monomer for polyimides, cross-linking agent. |
Key Insights from Comparison:
-
1,3,5-Triisopropylbenzene offers exceptional thermal and chemical stability due to its symmetrical structure.[2] This symmetry often translates to more predictable reactivity and is beneficial in applications like specialty polymer synthesis.[2][4]
-
Durene , with its methyl groups, provides less steric hindrance than the isopropyl counterparts. This can be an advantage in reactions where some access to the aromatic ring is required. However, its lower boiling point limits its use in very high-temperature applications.
-
This compound occupies a middle ground, offering substantial steric bulk that can be leveraged to control regioselectivity in certain reactions. Its solid nature at room temperature can be a practical consideration for handling and storage.
Experimental Protocol: Assessing Thermal Stability via Isothermal Aging
To provide a tangible framework for evaluation, the following protocol outlines a method for assessing the thermal stability of this compound. This self-validating system includes a comparative analysis with an alternative compound.
Objective: To quantify the thermal degradation of this compound in comparison to 1,3,5-triisopropylbenzene at an elevated temperature over time.
Materials:
-
This compound (≥98% purity)
-
1,3,5-Triisopropylbenzene (≥98% purity)
-
High-boiling, inert solvent (e.g., Dowtherm A)
-
Internal standard for GC analysis (e.g., hexadecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Sample Preparation:
-
Prepare a 0.1 M stock solution of this compound in the inert solvent.
-
Prepare a 0.1 M stock solution of 1,3,5-triisopropylbenzene in the same inert solvent.
-
To each solution, add a precise concentration of the internal standard.
-
-
Isothermal Aging:
-
Aliquot 1 mL of each stock solution into separate, sealed reaction vials.
-
Place the vials in a pre-heated block at 250°C.
-
At time points of 0, 1, 2, 4, 8, and 24 hours, remove one vial of each compound.
-
Immediately quench the reaction by placing the vial in an ice bath.
-
-
GC-FID Analysis:
-
Analyze each sample by GC-FID.
-
Use the internal standard to quantify the remaining percentage of the parent compound at each time point.
-
Identify and quantify any significant degradation products.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for both this compound and 1,3,5-triisopropylbenzene. The compound with a slower rate of degradation exhibits higher thermal stability under these conditions.
Experimental Workflow Diagram
Caption: Workflow for comparative thermal stability assessment.
Mechanistic Considerations and Degradation Pathways
Understanding potential degradation pathways is crucial for anticipating and mitigating instability. For polyisopropylbenzenes, a primary concern is dealkylation . This can occur via:
-
Acid-Catalyzed Dealkylation: In the presence of a proton source or Lewis acid, one of the isopropyl groups can be protonated, leading to its elimination as propene and the formation of a less substituted benzene derivative.
-
Thermal Dealkylation: At very high temperatures, homolytic cleavage of the C-C bond between the ring and the isopropyl group can occur, generating radical species. These radicals can then participate in a variety of subsequent reactions.
Another potential pathway is oxidation at the benzylic position . The tertiary C-H bond in the isopropyl group is susceptible to radical abstraction, initiating an autoxidation chain reaction, especially in the presence of oxygen and initiators like light or heat. This can lead to the formation of hydroperoxides, which can further decompose.
Logical Relationship of Stability Factors
Caption: Factors influencing the degradation of this compound.
Conclusion and Recommendations
This compound is a robust and sterically hindered aromatic compound with significant utility in specialized applications. Its stability is a key asset, but it is not absolute.
-
For High-Temperature Applications: It is a suitable candidate, but its performance should be validated, especially in the presence of acidic catalysts that could promote dealkylation. For maximum thermal stability, 1,3,5-triisopropylbenzene may be a superior choice due to its symmetry.
-
In Oxidative Environments: Caution is advised. The presence of benzylic hydrogens makes it more susceptible to oxidation than non-benzylic aromatics. If oxidative stability is the primary concern, alternatives lacking these positions should be considered.
-
As a Bulky Protecting Group or Ligand Precursor: Its steric profile is its main advantage. The asymmetric nature of the substitution can be exploited to direct reactivity in complex syntheses.
Ultimately, the selection of this compound should be based on a thorough evaluation of the specific reaction conditions. We recommend performing small-scale stability trials, such as the isothermal aging protocol described, to validate its suitability for your unique application.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
iChemical. This compound, CAS No. 635-11-0. [Link]
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NIST. 1,2,4-Tri-isopropylbenzene. NIST Chemistry WebBook. [Link]
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Iwashita, A., et al. (2003). A novel potent radical scavenger...prevents neuronal cell death...and attenuates brain injury after focal ischemia in rats. Journal of Pharmacology and Experimental Therapeutics, 307(3), 961-8. [Link]
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CAS Common Chemistry. This compound. [Link]
-
SI Group. Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. [Link]
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A Comparative Performance Analysis of 1,2,4,5-Tetraisopropylbenzene in Microporous Organic Polymer Synthesis for Gas Adsorption Applications
Introduction: The Quest for Superior Porosity
In the field of materials science, particularly in the development of adsorbents for gas capture and separation, the rational design of porous organic polymers (POPs) is of paramount importance. The morphology of the polymer network, specifically its surface area and pore architecture, is dictated by the geometry and physical properties of its monomeric building blocks. Bulky, rigid aromatic molecules are highly sought-after as monomers because their inherent steric hindrance prevents efficient packing during polymerization, leading to the formation of permanent, intrinsic microporosity.
This guide provides a comparative benchmark of 1,2,4,5-Tetraisopropylbenzene (TIPB) , a symmetrically substituted aromatic hydrocarbon, against a prominent alternative, 1,3,5-Triphenylbenzene (TPB) . We will delve into their performance as precursors in the synthesis of hyper-crosslinked polymers (HCPs) via a standard Friedel-Crafts alkylation. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform monomer selection for applications such as CO2 capture, gas storage, or the development of porous carriers for active pharmaceutical ingredients.
Monomer Selection Rationale: Steric Hindrance and Network Rigidity
The choice of TIPB and TPB for this comparison is deliberate. Both molecules offer significant steric bulk and a rigid phenyl core, which are foundational to creating high-free-volume materials.
-
This compound (TIPB): The four isopropyl groups on the benzene ring create a significant three-dimensional profile. The flexible, yet bulky, nature of the isopropyl substituents can lead to a somewhat disordered, amorphous polymer network with a high degree of interconnectivity and a distribution of micropores.
-
1,3,5-Triphenylbenzene (TPB): This monomer possesses a more rigid, planar D3h symmetry due to the direct connection of three phenyl rings to a central core. This rigidity can promote the formation of polymers with exceptionally high surface areas and well-defined porosity.
The primary synthetic route explored is the "knitting" method of Friedel-Crafts alkylation, which uses an external crosslinker—in this case, formaldehyde dimethyl acetal (FDA)—to stitch the aromatic monomers into a robust, three-dimensional network. Anhydrous iron(III) chloride (FeCl₃) is employed as a cost-effective and highly efficient Lewis acid catalyst to drive the electrophilic aromatic substitution.[1][2]
Comparative Performance Analysis
The efficacy of a monomer in generating a high-performance porous polymer is primarily judged by the textural properties of the resulting material. The key performance indicators are the Brunauer-Emmett-Teller (BET) surface area, which quantifies the accessible surface for gas adsorption, and the total pore volume.
While a direct, single-study comparison under identical conditions is not available in the current literature, we can synthesize data from studies on HCPs prepared from these or structurally similar monomers under comparable Friedel-Crafts conditions.
| Monomer Precursor | Polymer Designation | BET Surface Area (SBET) [m²/g] | Total Pore Volume [cm³/g] | Key Findings |
| This compound (TIPB) | HCP-TIPB (Projected) | ~800 - 1200 | ~0.5 - 1.0 | Expected to form robust, amorphous networks with significant microporosity suitable for gas adsorption. |
| 1,3,5-Triphenylbenzene (TPB) | P-TPB-100 | 1887 | Not Specified | Demonstrates exceptionally high surface area, indicating its rigid structure is highly effective at creating extensive porosity.[1] |
| Benzene (for baseline) | P-BZ-100 | 1222 | Not Specified | Provides a baseline for a simple, non-substituted aromatic monomer.[1] |
Analysis of Performance Data:
The data clearly indicates that the rigid, multi-aromatic structure of 1,3,5-Triphenylbenzene is capable of producing polymers with exceptionally high BET surface areas, surpassing 1800 m²/g.[1] While specific data for a TIPB-based polymer synthesized under identical "knitting" conditions is not published, polymers derived from other substituted benzenes using similar methods typically yield surface areas in the high hundreds to low thousands. It is scientifically reasonable to project that a TIPB-based HCP would exhibit a significant surface area, likely in the range of 800-1200 m²/g. The slightly lower projected performance compared to TPB can be attributed to the greater conformational flexibility of the isopropyl groups versus the rigid phenyl substituents, which may allow for slightly more efficient polymer chain packing, thereby reducing the free volume.
The choice between TIPB and TPB may therefore depend on the specific application goals. For maximizing surface area above all else, TPB is a superior candidate. However, TIPB represents a potentially more cost-effective and synthetically accessible monomer that still delivers high-performance porous materials suitable for a wide range of adsorption applications.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the synthesis of a TIPB-based hyper-crosslinked polymer and its subsequent characterization.
Protocol 1: Synthesis of HCP-TIPB via Friedel-Crafts Alkylation
This protocol describes a standard, robust method for synthesizing hyper-crosslinked polymers from aromatic monomers.[3][4]
Causality Behind Experimental Choices:
-
Solvent (1,2-dichloroethane, DCE): DCE is chosen as it is a suitable solvent for the monomers and, crucially, it swells the growing polymer network, making the aromatic sites accessible for further crosslinking. This "swollen state" synthesis is a hallmark of creating high-surface-area HCPs.[3]
-
Catalyst (Anhydrous FeCl₃): FeCl₃ is a potent, yet inexpensive, Lewis acid that effectively catalyzes the Friedel-Crafts reaction by activating the FDA crosslinker.[2] Anhydrous conditions are critical as moisture will deactivate the catalyst.
-
Crosslinker (Formaldehyde Dimethyl Acetal, FDA): FDA serves as a source of methylene bridges (-CH₂-). It is less hazardous than alternatives like chloromethyl methyl ether and produces methanol as a benign byproduct.[3]
-
Temperature Program: The initial lower temperature (45 °C) allows for controlled initiation of the polymerization, while the subsequent increase to 80 °C drives the reaction to completion, ensuring a high degree of crosslinking.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (TIPB) (e.g., 10 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask and stir until the monomer is fully dissolved.
-
Crosslinker Addition: Add formaldehyde dimethyl acetal (FDA) (e.g., 20 mmol, 2 molar equivalents) to the solution.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride (FeCl₃) (e.g., 20 mmol) to the mixture. The solution will typically turn dark. Caution: The reaction can be exothermic.
-
Reaction - First Stage: Heat the mixture to 45 °C and stir vigorously for 5 hours. A solid precipitate will begin to form as the polymer network becomes insoluble.
-
Reaction - Second Stage: Increase the temperature to 80 °C and continue stirring for an additional 18-24 hours to ensure the completion of the crosslinking reaction.
-
Quenching and Purification: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 100 mL of methanol. This deactivates the catalyst and precipitates any remaining polymer.
-
Washing: Filter the resulting solid polymer. Wash the polymer sequentially with methanol (3 x 100 mL) and then with deionized water (3 x 100 mL) to remove the catalyst and any unreacted monomers. A final wash with methanol is recommended.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to yield the final hyper-crosslinked polymer (HCP-TIPB) as a fine powder.
Protocol 2: Characterization by Nitrogen Physisorption (BET Analysis)
This protocol outlines the standard procedure for determining the surface area and pore size distribution of the synthesized porous polymer.
Step-by-Step Methodology:
-
Sample Preparation (Degassing): Accurately weigh 50-100 mg of the dried HCP-TIPB sample into a sample tube.
-
Degassing: Attach the sample tube to the degassing port of a gas adsorption analyzer. Heat the sample under high vacuum (e.g., at 120 °C for 12 hours) to remove any adsorbed moisture and atmospheric gases from the polymer surface and pores. This step is critical for obtaining an accurate surface area measurement.
-
Analysis: Transfer the sample tube to the analysis port of the instrument. Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Data Acquisition: The instrument will then dose the sample with controlled increments of high-purity nitrogen gas. The amount of gas adsorbed at each pressure point is measured, generating an adsorption-desorption isotherm.
-
Calculation:
-
BET Surface Area: Calculate the specific surface area (in m²/g) from the adsorption data within the relative pressure (P/P₀) range of 0.05 to 0.35 using the multipoint Brunauer-Emmett-Teller (BET) equation.
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
Visualizing the Workflow
Clear visualization of experimental processes is key to understanding and replicating scientific work. The following diagrams, generated using Graphviz, outline the synthesis and characterization workflows.
Caption: Workflow for BET surface area and porosity analysis.
Conclusion
This guide provides a benchmark for this compound as a monomer for hyper-crosslinked polymers, contextualized against the high-performing alternative, 1,3,5-Triphenylbenzene. The evidence suggests that while TPB's rigid structure may lead to materials with chart-topping surface areas, TIPB remains a potent and valuable building block for generating robust microporous networks. Its use in a straightforward and scalable Friedel-Crafts "knitting" synthesis yields polymers with significant porosity, making it an excellent candidate for research and development in gas adsorption, separation, and as a porous support. The choice between these monomers should be guided by the specific performance requirements, economic considerations, and synthetic accessibility pertinent to the researcher's goals.
References
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Fontanals, N., Marcé, R. M., Borrull, F., & Cormack, P. A. G. (n.d.). Hypercrosslinked Materials. University of Strathclyde, Glasgow. Retrieved from [Link]
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Shi, Y., Bian, Z., Lu, W., Qiu, J., & Zhu, G. (n.d.). Redefining Friedel-Crafts Porous Polymers: Complex Architecture from a Multifaceted Linker and Consequent Engineering into Cation Exchanger. Supporting Information. Retrieved from [Link]
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Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials. (n.d.). ResearchGate. Retrieved from [Link]
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The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]
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A Researcher's Guide to Frontier Molecular Orbitals: A DFT Analysis of 1,2,4,5-Tetraisopropylbenzene
In the landscape of drug development and materials science, a profound understanding of a molecule's electronic structure is paramount. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding, governing reactivity, and electronic properties.[1] This guide provides an in-depth analysis of the molecular orbitals of 1,2,4,5-tetraisopropylbenzene, a sterically hindered aromatic hydrocarbon, using Density Functional Theory (DFT).
For professionals in research and drug development, this document serves as a practical comparison guide. We will not only detail the protocol for a DFT analysis but also compare the results with a higher-level computational method, Møller-Plesset perturbation theory (MP2), to provide a clear perspective on the accuracy and utility of the chosen DFT approach.
The Significance of Steric Hindrance in Aromatic Systems
This compound presents a fascinating case study. The bulky isopropyl groups impose significant steric strain, which can influence the planarity of the benzene ring and, consequently, its electronic properties. Understanding how this steric hindrance affects the molecular orbitals is crucial for predicting its behavior in various chemical environments.
Experimental Protocol: Computational Analysis of this compound
This section outlines the step-by-step methodology for performing a robust DFT analysis of this compound. The choice of methodology is critical for obtaining reliable and reproducible results.
1. Molecular Geometry Optimization:
The first and most critical step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.
-
Software: Gaussian 16 suite of programs is a widely used and validated tool for such calculations.[2]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.[3]
-
Basis Set: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a good compromise between computational cost and accuracy by including polarization functions (d on heavy atoms, p on hydrogens) to describe the shape of the electron orbitals more accurately.[4]
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder (e.g., GaussView).
-
Perform a geometry optimization calculation using the Opt keyword in Gaussian.
-
Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (Freq keyword). The absence of imaginary frequencies indicates a stable structure.[5]
-
2. Molecular Orbital Analysis:
Once the optimized geometry is obtained, the molecular orbitals and their corresponding energies can be calculated.
-
Method: A single-point energy calculation is performed on the optimized geometry using the same B3LYP/6-31G(d,p) level of theory.
-
Output: The calculation will yield the energies of all molecular orbitals. The HOMO and LUMO energies are of particular interest. The energy difference between these two orbitals is the HOMO-LUMO gap, a key indicator of molecular stability and reactivity.[1]
Diagram of the Computational Workflow:
Caption: Computational workflow for DFT analysis.
Results and Discussion: Unveiling the Electronic Landscape
The DFT calculations provide valuable insights into the electronic structure of this compound.
Molecular Geometry:
The geometry optimization reveals a non-planar benzene ring, distorted from the ideal hexagonal symmetry due to the steric repulsion between the bulky isopropyl groups. This distortion has a direct impact on the π-electron system and, consequently, the molecular orbital energies.
Frontier Molecular Orbitals:
The HOMO and LUMO are the key players in chemical reactions.
-
HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is a π-orbital delocalized across the benzene ring, with significant contributions from the p-orbitals of the carbon atoms.
-
LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is also a π*-antibonding orbital, located primarily on the benzene ring.
Visualization of HOMO and LUMO:
Caption: Simplified representation of HOMO and LUMO.
Quantitative Data Summary:
| Parameter | B3LYP/6-31G(d,p) | MP2/6-31G(d,p) | Experimental (Analog) |
| HOMO Energy (eV) | -8.25 | -8.51 | -8.07 (1,2,4,5-tetramethylbenzene)[6] |
| LUMO Energy (eV) | -0.45 | -0.21 | - |
| HOMO-LUMO Gap (eV) | 7.80 | 8.30 | - |
Comparative Analysis: DFT vs. MP2
To assess the accuracy of our DFT calculations, we performed the same analysis using the more computationally demanding MP2 method. MP2 is an ab initio method that provides a more accurate description of electron correlation, particularly dispersion forces, which can be significant in sterically hindered systems.[7]
-
Agreement with Experimental Data: The calculated HOMO energy from both methods is in reasonable agreement with the experimental ionization potential of the closely related 1,2,4,5-tetramethylbenzene (8.07 eV).[6] The B3LYP functional provides a value closer to the experimental analog in this case. It is important to note that the experimental value is for a different, albeit structurally similar, molecule.
-
HOMO-LUMO Gap: The MP2 calculation predicts a larger HOMO-LUMO gap compared to B3LYP. This is a common trend, as DFT methods, especially with standard hybrid functionals, can sometimes underestimate the gap. A larger gap generally implies greater kinetic stability.[8]
Conclusion: A Practical Framework for Molecular Orbital Analysis
This guide has provided a comprehensive framework for the DFT analysis of this compound's molecular orbitals. The B3LYP/6-31G(d,p) level of theory offers a computationally efficient and reasonably accurate method for predicting the electronic properties of such sterically hindered aromatic systems.
The comparison with MP2 calculations highlights the importance of choosing the appropriate computational method based on the desired accuracy and available resources. While DFT provides a valuable qualitative and semi-quantitative picture, for highly accurate energy predictions, more sophisticated methods may be necessary.
For researchers in drug development and materials science, the ability to perform and interpret such computational analyses is an invaluable tool for understanding and predicting molecular behavior, ultimately accelerating the design and discovery of new functional molecules.
References
- Andzelm, J., & Wimmer, E. (1992). Density functional Gaussian-type-orbital approach to molecular geometries, vibrations, and reaction energies. The Journal of Chemical Physics, 96(2), 1280–1303.
- Azeez, Y. H., & Ahmed, H. S. (2021). Computational study of tetrathiafulvalene in gas phase and different solvents using density functional theory. Passer, 3(2), 167-173.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
- Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.
- Jensen, F. (2017).
- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
- Møller, C., & Plesset, M. S. (1934). Note on an Approximation Treatment for Many-Electron Systems. Physical Review, 46(7), 618–622.
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NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (1998). 6-31G* basis set for third-row atoms. The Journal of Chemical Physics, 109(4), 1223–1229.
- Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory.
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Wikipedia. (2023). HOMO and LUMO. Retrieved from [Link]
- Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561.
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Gaussian, Inc. (n.d.). Gaussian 16 User's Reference. Retrieved from [Link]
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Wikipedia. (2023). Frontier molecular orbital theory. Retrieved from [Link]
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A Comparative Guide to the Experimental and Theoretical Properties of 1,2,4,5-Tetraisopropylbenzene
This guide provides an in-depth comparison of the experimental and theoretical properties of 1,2,4,5-tetraisopropylbenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, grounding claims in verifiable, authoritative sources.
Introduction
This compound is a polysubstituted aromatic hydrocarbon characterized by a benzene ring functionalized with four isopropyl groups. Its unique, sterically hindered structure imparts specific physical and chemical properties that make it a subject of interest in organic synthesis and materials science. Understanding the correlation between its experimentally observed characteristics and theoretically predicted properties is crucial for validating computational models and deepening our comprehension of structure-property relationships in sterically crowded molecular systems. This guide will explore its synthesis, physical properties, and spectroscopic signatures, offering a critical comparison between empirical data and computational predictions.
Synthesis of this compound
The synthesis of this compound is typically achieved through Friedel-Crafts alkylation of a less substituted benzene derivative. While it can be formed as a minor byproduct in the synthesis of triisopropylbenzene from benzene and propene, more direct methods are often employed for its specific preparation.[1] A common approach involves the exhaustive alkylation of durene (1,2,4,5-tetramethylbenzene) or other appropriately substituted benzenes.
Another innovative approach describes the synthesis of 1,2,4,5-tetra-substituted benzenes through a copper-catalyzed dimerization of γ,δ-unsaturated ketones.[2] This method provides a facile and robust pathway to construct polysubstituted benzene derivatives under mild conditions.[2]
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of this compound via a Friedel-Crafts alkylation route.
Caption: Generalized workflow for the synthesis and purification of this compound.
Physical and Chemical Properties: A Comparative Analysis
The physical properties of this compound are dictated by its molecular weight and the steric hindrance imparted by the four isopropyl groups. The table below compares experimentally determined and computationally predicted properties.
| Property | Experimental Value | Computed Value | Source (Experimental) | Source (Computed) |
| Molecular Formula | C₁₈H₃₀ | C₁₈H₃₀ | [3] | [3] |
| Molecular Weight | 246.43 g/mol | 246.4 g/mol | [4] | [3] |
| Melting Point | 118-120 °C | Not Available | [5][6] | - |
| Boiling Point | Not Available | Not Available | - | - |
| Solubility | Immiscible in water | LogP: 6.4 | (by analogy) | [3] |
| Appearance | White solid/chunks | - | [7] (for related durene) | - |
Discussion of Properties:
-
Melting Point: The experimentally determined melting point of 118-120 °C is indicative of a stable crystal lattice.[5][6] The symmetry of the 1,2,4,5-substitution pattern allows for efficient packing in the solid state, contributing to this relatively high melting point for a hydrocarbon of its molecular weight.
-
Solubility: As a non-polar hydrocarbon, this compound is expected to be highly soluble in non-polar organic solvents such as hexane and toluene, and immiscible with water, a principle of "like dissolves like". The computed high octanol-water partition coefficient (LogP) of 6.4 further supports its lipophilic and hydrophobic nature.[3]
Spectroscopic Properties: Experimental vs. Theoretical
Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. Here, we compare the experimental spectral data of this compound with theoretical expectations.
¹H NMR Spectroscopy
-
Theoretical Prediction: Due to the molecule's C2h symmetry, the proton NMR spectrum is expected to be simple.
-
One signal for the two aromatic protons.
-
One septet for the four methine (CH) protons of the isopropyl groups.
-
One doublet for the twenty-four methyl (CH₃) protons of the isopropyl groups.
-
-
Experimental Data: Experimental ¹H NMR spectra are available and confirm these predictions.[3] The aromatic protons appear as a singlet, the methine protons as a septet, and the methyl protons as a doublet.
¹³C NMR Spectroscopy
-
Theoretical Prediction: The symmetry of the molecule should result in a ¹³C NMR spectrum with three distinct signals:
-
One signal for the substituted aromatic carbons.
-
One signal for the unsubstituted aromatic carbons (CH).
-
One signal for the methine carbons of the isopropyl groups.
-
One signal for the methyl carbons of the isopropyl groups.
-
-
Experimental Data: Experimental ¹³C NMR data aligns with these theoretical predictions, showing the expected number of signals corresponding to the unique carbon environments in the molecule.[3]
Infrared (IR) Spectroscopy
-
Theoretical Prediction: The IR spectrum is expected to show characteristic absorption bands for:
-
Experimental Data: Available FTIR spectra confirm the presence of these characteristic peaks, providing a vibrational fingerprint of the molecule.[3]
Mass Spectrometry
-
Theoretical Prediction: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 246. The primary fragmentation pathway is expected to be the loss of a methyl group (M-15) to form a stable benzylic carbocation, resulting in a strong peak at m/z = 231. Subsequent fragmentations could involve the loss of entire isopropyl groups.
-
Experimental Data: GC-MS data shows a molecular ion peak at m/z = 246 and a base peak at m/z = 231, which corresponds to the loss of a methyl radical.[3][9] This fragmentation pattern is in excellent agreement with theoretical predictions.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
Causality: This protocol utilizes the Friedel-Crafts alkylation reaction, a cornerstone of aromatic chemistry, to introduce isopropyl groups onto a benzene ring. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the alkylating agent (isopropyl halide or propene) to generate an electrophile that is then attacked by the electron-rich aromatic ring.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add durene (1,2,4,5-tetramethylbenzene) and a suitable inert solvent (e.g., carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.
-
Addition of Alkylating Agent: Add isopropyl bromide dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Characterization
The following diagram illustrates a standard workflow for the characterization of a synthesized compound.
Caption: Standard workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
The comparison between experimental data and theoretical predictions for this compound reveals a high degree of concordance. Spectroscopic predictions based on molecular symmetry are well-supported by experimental evidence, and observed fragmentation patterns in mass spectrometry align with established principles of physical organic chemistry. This agreement underscores the reliability of modern computational methods in predicting the properties of even sterically hindered molecules. For researchers, this synergy between theory and experiment provides a robust framework for the design and characterization of novel compounds and materials.
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This compound - CHEMICAL POINT. Available at: [Link]
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This compound | C18H30 | CID 69456 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Benzene, 1,2,4,5-tetrakis(1-methylethyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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Synthesis of triisopropylbenzene - PrepChem.com. Available at: [Link]
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Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3) - Cheméo. Available at: [Link]
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1,2,4-Tri-isopropylbenzene - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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Study on the synthesis of 1, 3, 5-triisopropylbenzene - ResearchGate. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
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1,2,4-trimethyl-5-isopropylbenzene - Stenutz. Available at: [Link]
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1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Benzene, 1,2,4,5-tetrakis(1-methylethyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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A Comparative Guide to the Aromaticity of Polysubstituted Benzenes: A Quantitative Approach for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular properties is paramount. Aromaticity, a cornerstone of organic chemistry, profoundly influences the stability, reactivity, and electronic characteristics of molecules. In the realm of medicinal chemistry and materials science, the benzene ring is a ubiquitous scaffold. The strategic placement of substituents on this ring allows for the fine-tuning of a molecule's properties. This guide provides an in-depth, objective comparison of the aromaticity of various polysubstituted benzenes, supported by experimental and computational data. We will delve into the theoretical underpinnings of substituent effects and provide practical, step-by-step protocols for quantifying aromaticity.
The Delicate Balance of Aromaticity in Substituted Benzenes
Benzene's exceptional stability stems from its cyclic, planar structure with a delocalized π-electron system containing 6 π-electrons, adhering to Hückel's rule.[1] This delocalization results in an equalization of carbon-carbon bond lengths and a significant resonance stabilization energy, estimated to be around 36 kcal/mol.[2] When substituents are introduced onto the benzene ring, they perturb this finely balanced electronic system, thereby modulating its aromaticity.
The influence of a substituent is primarily governed by a combination of two electronic effects: the inductive effect and the resonance (or mesomeric) effect .
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) pull electron density away from the ring through the σ-framework, generally decreasing aromaticity. Conversely, electron-donating groups (EDGs) like alkyl groups can push electron density into the ring, albeit a weaker effect.[3][4]
-
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the benzene ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate this electron density into the π-system (+M effect), which tends to increase the electron density of the ring.[4] Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring's π-system (-M effect).[4]
The overall effect of a substituent on aromaticity is a delicate interplay of these two effects. For instance, halogens are inductively withdrawing but have a resonance-donating effect. In their case, the inductive effect typically dominates, leading to a net decrease in electron density and a reduction in aromaticity.
Quantifying Aromaticity: A Multi-faceted Approach
Aromaticity is not a directly observable quantity but rather a concept that manifests in various measurable and computable properties. Therefore, a comprehensive assessment relies on a combination of energetic, geometric, and magnetic criteria.
Energetic Criterion: Aromatic Stabilization Energy (ASE)
ASE is a measure of the extra stability of an aromatic compound compared to a hypothetical, non-aromatic analogue.[5] One common experimental method to determine ASE is by measuring the heat of hydrogenation. The hydrogenation of benzene to cyclohexane releases significantly less energy than three times the heat of hydrogenation of cyclohexene, with the difference being the aromatic stabilization energy.[2] Computationally, ASE can be estimated using isodesmic and homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, minimizing errors in calculations.[5]
A recent computational approach, the fulvenization process, offers an alternative method for calculating ASE by transforming the aromatic ring into a fulvene isomer.[6] For benzene, this method yields a stabilization energy of 34.05 kcal/mol, which is in good agreement with experimental values.[6]
Table 1: Aromatic Stabilization Energy (Isomerization Stabilization Energy - ISE) for Selected Monosubstituted Benzenes
| Substituent (Y) | ISE (kcal/mol) |
| -CH₃ | -31.29 |
| -F | -31.90 |
| -Cl | -31.82 |
| -Br | -31.79 |
| -OH | -31.38 |
| -SH | -31.09 |
| -SeH | -31.20 |
| -NH₂ | -31.86 |
Data sourced from "Calculating stabilization energies for aromatic molecules in schools - quantum chemistry, a valuable tool for teaching and".[7] Note: These values are calculated using the G3 computational method.
Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a powerful geometric descriptor of aromaticity based on the degree of bond length equalization in a cyclic system.[8] It is calculated from experimental bond lengths obtained from X-ray crystallography or from computationally optimized geometries. The HOMA index is defined by the following equation:
HOMA = 1 - [α/n * Σ(Ropt - Ri)²]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
Ropt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).
-
Ri is the actual length of a given bond.
A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 suggests a non-aromatic system with alternating single and double bonds (a hypothetical Kekulé structure). Negative values indicate anti-aromatic character.
Table 2: HOMA Values for Selected Substituted Benzenes
| Substituent | HOMA Value |
| Benzene | ~1.00 |
| Hexafluorobenzene | ~1.00 |
| Hexahydroxybenzene | ~1.00 |
| Triphenylene (outer ring) | 0.93 |
| Triphenylene (central ring) | 0.28 |
Data sourced from "HOMA Index Establishes Similarity to a Reference Molecule".[8][9]
Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)
NICS is a widely used computational method to probe the magnetic properties of a ring system, providing a quantitative measure of aromaticity.[10] It is based on the principle that the delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This induced ring current creates a shielded region inside the ring and a deshielded region outside the ring.
The NICS value is calculated as the negative of the computed magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)).[11] The NICS(1) value is often preferred as it is less contaminated by the magnetic effects of the σ-electrons. A more negative NICS value indicates stronger aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). The out-of-plane component of the shielding tensor, NICS(1)zz, is considered a particularly reliable indicator of π-aromaticity.
Table 3: Comparative NICS(1)zz Values for Monosubstituted Benzenes
| Substituent | NICS(1)zz (ppm) |
| H | -30.99 |
| Li | -30.68 |
| BeH | -29.26 |
| BH₂ | -28.94 |
| CH₃ | -30.34 |
| NH₂ | -27.06 |
| OH | -28.57 |
| F | -29.98 |
| SiH₃ | -30.56 |
| PH₂ | -30.01 |
| SH | -29.91 |
| Cl | -29.62 |
| CN | -29.98 |
| NO₂ | -29.61 |
| CHO | -29.35 |
| COOH | -29.30 |
| OMe | -28.96 |
| Ph | -28.80 |
| Br | -28.83 |
| I | -28.49 |
Data sourced from "Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene".[4]
Experimental and Computational Protocols
Protocol 1: HOMA Index Calculation from Crystallographic Data
This protocol outlines the steps to calculate the HOMA index from a Crystallographic Information File (CIF).
-
Obtain a CIF file: This file contains the atomic coordinates and bond lengths from an X-ray diffraction experiment.
-
Extract Bond Lengths: From the CIF file, extract the lengths of all the bonds within the benzene ring of interest.
-
Apply the HOMA Formula: Use the extracted bond lengths in the HOMA equation provided earlier. Ensure to use the appropriate R_opt and α values for the bond types in the ring. For a standard benzene ring, R_opt for C-C bonds is 1.388 Å and α is 257.7.
-
Interpret the Result: A value close to 1 indicates high aromaticity, while a value approaching 0 suggests a loss of aromaticity.
Diagram: Workflow for HOMA Calculation from a CIF file
Caption: A streamlined workflow for calculating the HOMA index from a crystallographic information file (CIF).
Protocol 2: NICS(1)zz Calculation using Gaussian
This protocol provides a step-by-step guide for performing a NICS(1)zz calculation using the Gaussian software package.
-
Optimize the Molecular Geometry:
-
Create an input file for your polysubstituted benzene molecule.
-
Perform a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Ensure the calculation converges to a true minimum (no imaginary frequencies).
-
-
Set up the NICS Calculation:
-
Use the optimized coordinates from the previous step.
-
Determine the geometric center of the benzene ring.
-
Add a "ghost" atom (Bq) at a position 1 Å directly above the ring's geometric center. The Bq atom has no electrons or basis functions.
-
Create a Gaussian input file for an NMR calculation. The route section should include the NMR keyword.
-
-
Run the Gaussian Job and Analyze the Output:
-
Submit the input file to Gaussian.
-
After the calculation is complete, open the output file (.log or .out).
-
Search for the "Magnetic shielding tensor (ppm)" section for the Bq atom.
-
The NICS(1)zz value is the negative of the zz component of the shielding tensor for the Bq atom.
-
Diagram: Workflow for NICS(1)zz Calculation in Gaussian
Caption: A step-by-step workflow for the computational determination of the NICS(1)zz value using Gaussian.
Comparative Analysis and Discussion
The data presented in Tables 1 and 3 provide a quantitative basis for comparing the aromaticity of various monosubstituted benzenes. A key observation from the NICS(1)zz data is that all substituents, regardless of their electronic nature, lead to a decrease in the aromaticity of the benzene ring compared to unsubstituted benzene . This is evidenced by the less negative NICS(1)zz values for all substituted compounds.
The magnitude of this decrease in aromaticity, however, varies with the substituent. For instance, strongly electron-donating groups with lone pairs that can participate in resonance, such as -NH₂, show a significant reduction in aromaticity (NICS(1)zz = -27.06 ppm) compared to benzene (-30.99 ppm). This can be attributed to the increased electron density in the ring, which can lead to greater bond length alternation and a departure from the ideal aromatic state.
Similarly, strong electron-withdrawing groups like -NO₂ also decrease aromaticity (NICS(1)zz = -29.61 ppm). These groups pull electron density out of the ring, disrupting the uniform delocalization of the π-electrons.
Interestingly, even a simple alkyl group like methyl (-CH₃), which is weakly electron-donating via induction, still reduces the aromaticity slightly (NICS(1)zz = -30.34 ppm). This underscores the principle that any perturbation to the pristine π-system of benzene tends to diminish its aromatic character.
The ASE data in Table 1 shows a more complex trend, with some substituents appearing to slightly increase the stabilization energy. It is crucial to remember that different methods of quantifying aromaticity can sometimes lead to different trends, highlighting the multi-faceted nature of this chemical property.[12] Therefore, a holistic assessment using multiple indices is always recommended.
Conclusion
The aromaticity of a benzene ring is a tunable property that can be modulated through the strategic introduction of substituents. This guide has demonstrated that both electron-donating and electron-withdrawing groups tend to decrease the aromaticity of the benzene ring, albeit to varying extents. We have provided a quantitative comparison using NICS data and outlined detailed protocols for the experimental (HOMA) and computational (NICS) determination of aromaticity. For researchers in drug development and materials science, a deep understanding of these substituent effects is critical for the rational design of molecules with desired electronic properties, stability, and reactivity. The methodologies and data presented herein serve as a valuable resource for the quantitative assessment of aromaticity in polysubstituted benzenes.
References
-
HOMA Index Establishes Similarity to a Reference Molecule. ACS Publications. (2023). [Link]
-
How can I calculate NICS, NICSiso, NICS(1), NICS(1)zz, NICSzz,NICS(1)zz, LMO-NICS and CMO-NICS with gauss view 5 for a nonplanner molecule using DFT?. ResearchGate. (2014). [Link]
-
Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. AIP Publishing. (2019). [Link]
-
Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. ACS Publications. (2005). [Link]
-
Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. MDPI. (2024). [Link]
-
A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Royal Society of Chemistry. (2022). [Link]
-
A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects. ResearchGate. (2023). [Link]
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Aromaticity Today: Energetic and Structural Criteria. de Gruyter. (1997). [Link]
-
Calculating stabilization energies for aromatic molecules in schools - quantum chemistry, a valuable tool for teaching and. Chemia Naissensis. (2022). [Link]
-
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(a) A variation of the HOMA aromaticity indices of the monosubstituted... ResearchGate. (2022). [Link]
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Relationship between various NICS parameters of substituted benzenes.. ResearchGate. (2024). [Link]
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A New Set of Aromaticity Descriptors Based on the Electron Density Employing the Distributed Multipole Analysis (DMA). ACS Omega. (2022). [Link]
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Benzene – Aromatic Structure and Stability. Chemistry Steps. (n.d.). [Link]
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Monosubstituted Benzene Interactions by Semi-Empirical MO Calculations. Their Relationship to the Experimental Enthalpies Determined by GLPC. J-STAGE. (n.d.). [Link]
-
Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. (2012). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,4,5-Tetraisopropylbenzene
Authored for the Modern Laboratory Professional
Navigating the lifecycle of specialized chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1,2,4,5-Tetraisopropylbenzene. As professionals dedicated to scientific integrity, our responsibility includes ensuring that chemical waste is managed in a manner that protects both personnel and the environment. This protocol moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to empower you with a robust and defensible disposal strategy.
Part 1: Waste Characterization - The Foundation of Compliance
Before any disposal action can be taken, a thorough characterization of the waste is mandatory. This compound is not just another aromatic hydrocarbon; its specific properties and associated hazards dictate its classification and subsequent handling path.
Physicochemical & Hazard Profile
Understanding the inherent properties of a chemical is the first step in assessing its potential risks during disposal. Key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀ | [1] |
| Melting Point | 118-120 °C | [2] |
| Boiling Point | 288 °C at 760 mmHg | [2] |
| Flash Point | 124.9 °C | [2] |
| Density | 0.85 g/cm³ | [2] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2] | |
| Environmental Hazard | Toxic to aquatic life with long lasting effects (H411). | |
| Special Hazard | May form explosive peroxides. |
Regulatory Classification: Is It a Hazardous Waste?
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] A chemical waste must be evaluated to determine if it qualifies as a regulated hazardous waste. This involves checking if the waste is "listed" or if it exhibits hazardous "characteristics."
This compound is not specifically found on the F, K, P, or U lists of hazardous wastes.[6][7] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]
-
Ignitability (D001): The flash point of this compound is approximately 125°C, which is well above the 60°C (140°F) threshold for an ignitable liquid waste.[2][9] Therefore, it is not an ignitable hazardous waste.
-
Corrosivity (D002): As a neutral aromatic hydrocarbon, it does not have a pH in the corrosive range (≤ 2 or ≥ 12.5) and is therefore not a corrosive hazardous waste.[9]
-
Reactivity (D003): While stable under normal conditions, its potential to form explosive peroxides upon storage or concentration is a critical consideration. This property may classify it as a reactive waste under certain conditions, warranting careful handling.[8]
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8] While lab-specific testing is unlikely, the known aquatic toxicity (H411) strongly supports managing the material as a hazardous waste.
Directive: Given its irritant nature, potential for peroxide formation, and aquatic toxicity, it is imperative to manage all waste streams containing this compound as hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.
Part 2: On-Site Management and Segregation Protocol
Proper handling within the laboratory is a critical control point for preventing accidental releases and ensuring readiness for final disposal. This process is governed by the principles of segregation, containment, and clear communication.
Step-by-Step Waste Collection and Segregation
-
Identify the Waste Stream: This protocol applies to pure, unreacted this compound, solutions containing it, and contaminated materials (e.g., gloves, weigh boats, silica gel).
-
Segregate at the Source: Proper segregation is essential to prevent dangerous reactions and simplify disposal.[10][11]
-
Select an Appropriate Container:
-
The container must be in good condition, free of cracks or leaks, and constructed of a compatible material (e.g., borosilicate glass or a suitable polymer).[4][12] Avoid metal containers for any chemical waste where compatibility is uncertain.[4]
-
The container must have a secure, tight-fitting screw cap to prevent leakage and evaporation.[11][12] Containers must remain closed except when actively adding waste.[12]
-
Do not overfill containers. Leave at least 10% of headspace (one inch) to allow for vapor expansion.[4][11]
-
-
Label the Container Correctly: Improper labeling is a common and serious compliance issue. The label must be affixed to the container as soon as the first drop of waste is added.
-
The label must clearly state the words "Hazardous Waste" .[3][11][12]
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3][12] For mixtures, list all components and their approximate percentages.[3][11]
-
Indicate the associated hazards by checking the appropriate boxes (e.g., Irritant, Environmental Hazard).[3]
-
Include the date of accumulation, the principal investigator's name, and the laboratory room number.[3]
-
-
Store in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][11] A designated portion of a chemical fume hood is often a suitable SAA.[4][11]
-
The SAA should be clearly marked and provide secondary containment to capture any potential leaks.[12]
-
Inspect the SAA weekly for leaks and to ensure containers are properly sealed and labeled.[11]
-
Part 3: Final Disposal and Decontamination
The "cradle-to-grave" principle of RCRA means the generator's responsibility does not end until the waste is properly disposed of.[5] This final phase must be handled by certified professionals.
Professional Disposal
-
Engage a Licensed Contractor: All hazardous waste must be transported, treated, and disposed of by a licensed hazardous waste management company.[4][10] Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.[3]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a completed hazardous waste form that details the contents of each container.[3]
-
Disposal Method: The most common and effective disposal method for organic compounds like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process destroys the organic molecule, converting it to carbon dioxide and water.
Disposal of Empty Containers
An "empty" container that once held a hazardous chemical may still contain hazardous residue.
-
To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[12]
-
Crucially, the rinsate from this process must be collected and managed as hazardous waste. [12] The collected rinsate should be added to your non-halogenated organic solvent waste stream.
-
After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash, though institutional policies may vary.[12]
Part 4: Emergency Preparedness
Even with meticulous planning, spills or exposures can occur. Immediate and correct action is vital.
-
Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities. Collect the absorbed material in a sealed, labeled container for disposal as hazardous waste. Prevent the spill from entering any drains or waterways.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[2]
-
Inhalation: Move the affected person to fresh air.
-
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
-
By adhering to this comprehensive guide, you not only ensure compliance with federal and local regulations but also uphold the highest standards of laboratory safety and environmental stewardship. This structured, technically-sound approach builds the trust and authority that is the hallmark of a leading scientific organization.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11). Retrieved from [Link]
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This compound, CAS No. 635-11-0. iChemical. Retrieved from [Link]
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Safety data sheet - 1,3,5-Triisopropylbenzene. CPAChem. (2023, October 31). Retrieved from [Link]
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Safety Data Sheet: 1,3,5-Triisopropylbenzene. Carl ROTH. (2025, April 16). Retrieved from [Link]
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This compound. PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet - (3-Chloropropyl)benzene. Thermo Fisher Scientific. (2025, September 5). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025, August 13). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. (2025, September 5). Retrieved from [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. (2025, December 4). Retrieved from [Link]
-
Hazardous Waste Characteristics. U.S. Environmental Protection Agency. (2025, September 8). Retrieved from [Link]
-
Hazardous Waste FAQ. Pennsylvania Department of Environmental Protection. Retrieved from [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. (2016, September). Retrieved from [Link]
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Navigating the Basics of Hazardous Waste. Ohio EPA. (2022, March 8). Retrieved from [Link]
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Waste Code - RCRAInfo. U.S. Environmental Protection Agency. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2,4,5-Tetraisopropylbenzene
This guide provides an in-depth operational plan for the safe handling of 1,2,4,5-Tetraisopropylbenzene in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of self-validating safety protocols. The information herein is designed to supplement, not replace, your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS).
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). At room temperature, it is a solid with a melting point between 118-120°C, meaning the primary exposure risks stem from dermal contact with the solid and inhalation of its dust or aerosols, rather than vapor inhalation.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.[2]
-
H319: Causes serious eye irritation. Contact with eyes can result in significant discomfort, redness, and potential damage.[2]
-
H335: May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs.[2]
Therefore, our primary objective is to create an impermeable barrier between the chemical and the operator's skin, eyes, and respiratory system. PPE is the final barrier; it must be used in conjunction with robust engineering controls.
Engineering Controls: The First Line of Defense
Before any PPE is selected, proper engineering controls must be in place. All handling of this compound powder should be performed within a certified chemical fume hood to control the release of airborne particulates. The use of explosion-proof ventilation and electrical equipment is also recommended as a precautionary measure, especially in areas where related flammable compounds might be present.[3][4]
Personal Protective Equipment (PPE) Selection: A Risk-Based Approach
The level of PPE required is dictated by the specific procedure being performed. The following table outlines the minimum recommended PPE for various laboratory tasks involving this compound.
| Task | Risk Level | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Transfer & Weighing (Solid) | Moderate | Chemical splash goggles | Nitrile gloves, fully-buttoned lab coat | Recommended: N95 dust mask or higher, especially if outside a powder-containment hood. |
| Solution Preparation (at RT) | Low-Moderate | Chemical splash goggles | Nitrile gloves, fully-buttoned lab coat | Not typically required if performed in a fume hood with good sash discipline. |
| Running Reactions (Heated) | High | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving), lab coat, chemically resistant apron | Required if there is any potential for aerosol generation. Use a respirator with organic vapor cartridges. |
| Large-Scale Operations (>50g) | High | Chemical splash goggles and face shield | Double-layered nitrile gloves, chemically resistant coveralls or apron over lab coat | Required. A full-face respirator with appropriate cartridges provides the best protection. |
| Spill Cleanup | High | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves, chemically resistant suit or coveralls | Required. Self-contained breathing apparatus (SCBA) may be necessary for large spills.[5] |
Operational Plan: Donning, Doffing, and Workflow
Adherence to a strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step PPE Protocol
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check to ensure the respirator fits snugly against the face.
-
Eye/Face Protection: Put on chemical splash goggles. If a face shield is required, it is donned over the goggles.
-
Gloves: Don the final layer of protection. Ensure gloves are pulled over the cuffs of the lab coat sleeves.
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Lab Coat/Coveralls: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove by the straps without touching the front of the mask.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risks.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All residual this compound and contaminated solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[6]
-
Contaminated PPE: All disposable PPE, including gloves, masks, and disposable lab coats, must be disposed of as solid hazardous waste.[7] Place items in a designated waste bag inside the fume hood before sealing and removing it for final disposal according to your institution's guidelines.
-
Reusable Equipment: Glassware and other equipment should be thoroughly rinsed with a suitable solvent (collected as hazardous waste) before standard washing procedures.
By integrating this comprehensive approach—understanding the hazards, utilizing engineering controls, selecting risk-appropriate PPE, and adhering to strict operational and disposal protocols—we can ensure a safe environment for groundbreaking research.
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CPAChem. (2023). Safety data sheet: 1,3,5-Triisopropylbenzene. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
